2-(Benzyloxy)isonicotinic acid
Description
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Properties
IUPAC Name |
2-phenylmethoxypyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-13(16)11-6-7-14-12(8-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVIAPHYBVSLIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628961 | |
| Record name | 2-(Benzyloxy)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
467236-25-5 | |
| Record name | 2-(Phenylmethoxy)-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=467236-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Benzyloxy)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(benzyloxy)pyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Benzyloxy)isonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(benzyloxy)isonicotinic acid, a valuable building block in medicinal chemistry and drug development. This document details a common synthetic route, complete with an experimental protocol, and presents the key characterization data for this compound.
Introduction
This compound, with the Chemical Abstracts Service (CAS) registry number 467236-25-5, is a pyridine carboxylic acid derivative. Its structure, featuring a benzyloxy group at the 2-position of the isonicotinic acid scaffold, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The presence of the carboxylic acid and the benzyloxy ether functionalities allows for diverse chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the nucleophilic substitution of a halogenated precursor with benzyl alcohol. The most prevalent route utilizes 2-chloroisonicotinic acid as the starting material.
Synthetic Pathway
The synthesis proceeds via a nucleophilic aromatic substitution reaction where the sodium salt of benzyl alcohol acts as the nucleophile, displacing the chloride at the 2-position of the pyridine ring. The reaction is typically carried out in a suitable solvent and may require elevated temperatures to proceed at a reasonable rate.
An In-depth Technical Guide to the Physicochemical Properties of 2-(Benzyloxy)isonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-(Benzyloxy)isonicotinic acid belongs to the class of pyridine carboxylic acids, which are recognized as privileged scaffolds in drug discovery.[1][2][3] The presence of the pyridine ring and the carboxylic acid moiety suggests potential for various biological activities, including enzyme inhibition and antimicrobial effects.[1] The benzyloxy substituent introduces lipophilicity, which can significantly influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile. A thorough characterization of its physicochemical properties is therefore a critical first step in its evaluation as a potential therapeutic agent.
Physicochemical Properties
A summary of the available and calculated physicochemical properties of this compound is presented in the table below. It is important to note that many of these values are predicted and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁NO₃ | --INVALID-LINK-- |
| Molecular Weight | 229.23 g/mol | --INVALID-LINK-- |
| CAS Number | 467236-25-5 | --INVALID-LINK-- |
| Calculated LogP | 2.35880 | --INVALID-LINK-- |
| Polar Surface Area (PSA) | 59.42 Ų | --INVALID-LINK-- |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| pKa | Data not available | N/A |
| Aqueous Solubility | Data not available | N/A |
Experimental Protocols
Detailed methodologies for the experimental determination of key physicochemical properties are provided below. These are standard and robust methods widely used in the pharmaceutical industry.
Melting Point Determination (Capillary Method)
This method is used to determine the temperature at which a solid substance transitions to a liquid.
-
Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer, mortar and pestle.
-
Procedure:
-
A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.
-
pKa Determination (Potentiometric Titration)
This protocol determines the acid dissociation constant (pKa) of the carboxylic acid group.
-
Apparatus: pH meter with a combination electrode, burette, stirrer, beaker.
-
Reagents: Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), potassium chloride (KCl) solution, deionized water, this compound.
-
Procedure:
-
A known amount of this compound is dissolved in a known volume of deionized water, containing a background electrolyte like KCl to maintain constant ionic strength.
-
The solution is stirred, and the initial pH is recorded.
-
The standardized NaOH solution is added in small, precise increments from the burette.
-
After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
The titration is continued past the equivalence point.
-
The pKa is determined from the titration curve as the pH at the half-equivalence point.
-
Aqueous Solubility Determination (Shake-Flask Method)
This is the gold standard method for determining the thermodynamic solubility of a compound.
-
Apparatus: Screw-capped vials, orbital shaker with temperature control, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.
-
Procedure:
-
An excess amount of this compound is added to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The vial is sealed and agitated in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is centrifuged to pellet the undissolved solid.
-
A sample of the clear supernatant is carefully removed, diluted if necessary, and the concentration of the dissolved compound is determined using a validated analytical method (HPLC or UV-Vis).
-
Synthesis Workflow
The synthesis of this compound can be achieved through a nucleophilic substitution reaction. The following diagram illustrates a general workflow for its preparation.
Caption: General workflow for the synthesis of this compound.
Plausible Biological Signaling Pathway
While the specific biological targets of this compound are not yet elucidated, many pyridine carboxylic acid derivatives are known to act as enzyme inhibitors.[1][2] A plausible mechanism of action could involve the inhibition of a key enzyme in a disease-relevant signaling pathway. The following diagram illustrates a hypothetical scenario where this compound inhibits a kinase involved in a pro-inflammatory signaling cascade.
Caption: Hypothetical inhibition of a pro-inflammatory signaling pathway.
Conclusion
This compound is a compound with potential for further investigation in drug discovery. This guide has summarized its known physicochemical properties and provided standardized protocols for the experimental determination of key parameters that are currently unavailable. The outlined synthesis workflow and the proposed mechanism of action provide a framework for future research into this and related molecules. Experimental validation of the predicted properties and biological activities is essential to fully characterize the therapeutic potential of this compound.
References
An In-depth Technical Guide to 2-(Benzyloxy)isonicotinic Acid
CAS Number: 467236-25-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(benzyloxy)isonicotinic acid, a heterocyclic building block with potential applications in medicinal chemistry and materials science. While detailed experimental data on this specific compound is limited in publicly available literature, this document consolidates the known information and provides a framework for its synthesis, potential applications, and theoretical experimental workflows.
Physicochemical Properties
This compound is a derivative of isonicotinic acid, a key structural motif in various pharmaceuticals. Its physicochemical properties, as gathered from chemical supplier data, are summarized below.
| Property | Value | Source |
| CAS Number | 467236-25-5 | N/A |
| Molecular Formula | C₁₃H₁₁NO₃ | [1][2] |
| Molecular Weight | 229.23 g/mol | [1][2] |
| Appearance | Not specified (likely a solid) | N/A |
| Purity | Typically ≥95% | [3] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [1][2] |
| SMILES Code | OC(=O)C1=CC(OCC2=CC=CC=C2)=NC=C1 | [1] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The synthesis is expected to proceed via a nucleophilic aromatic substitution reaction, where the hydroxyl group of benzyl alcohol, acting as a nucleophile, displaces the chlorine atom on the 2-position of the isonicotinic acid ring. This reaction is typically facilitated by a base to deprotonate the benzyl alcohol, increasing its nucleophilicity.
Figure 1. Proposed synthesis of this compound.
Hypothetical Experimental Protocol
The following is a generalized, hypothetical protocol for the synthesis of this compound. Researchers should optimize these conditions based on laboratory-scale experiments.
Materials:
-
2-Chloronicotinic acid
-
Benzyl alcohol
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of benzyl alcohol (1.1 equivalents) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add 2-chloronicotinic acid (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80-100°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Acidify the aqueous solution to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Experimental Workflow
The general workflow for the synthesis and characterization of this compound is outlined below.
Figure 2. General experimental workflow for synthesis and characterization.
Potential Applications and Biological Relevance
Direct evidence for the biological activity of this compound is not extensively documented in current literature. However, its structural similarity to other isonicotinic acid derivatives suggests its potential as a key intermediate in the synthesis of novel therapeutic agents.
Isonicotinic acid and its derivatives are known to exhibit a wide range of biological activities, including antitubercular, anti-inflammatory, and anticancer properties. For example, isoniazid, a primary drug for tuberculosis treatment, is a derivative of isonicotinic acid. It is plausible that this compound could serve as a scaffold for the development of new drugs in these areas.
Hypothetical Signaling Pathway Involvement
Given the known anti-inflammatory and anticancer activities of some isonicotinic acid derivatives, one could hypothesize that compounds derived from this compound might interact with signaling pathways involved in inflammation and cell proliferation, such as the NF-κB or MAPK pathways.
Figure 3. Hypothetical inhibition of the NF-κB signaling pathway.
Conclusion
This compound is a chemical building block with significant potential for use in the synthesis of novel compounds with diverse applications, particularly in the pharmaceutical industry. While specific data on this compound is scarce, its structural relationship to a well-established class of bioactive molecules makes it a compound of interest for further research and development. The proposed synthetic route and workflows in this guide provide a starting point for researchers to explore the chemistry and potential applications of this compound. Future studies are warranted to fully characterize this compound and to investigate its biological activities.
References
"2-(Benzyloxy)isonicotinic acid" molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure and weight of 2-(Benzyloxy)isonicotinic acid, a compound of interest in various research and development applications.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below. This data is essential for experimental design, analytical characterization, and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁NO₃ | [1][2][3] |
| Molecular Weight | 229.23 g/mol | [1][2][4] |
| IUPAC Name | 2-(phenylmethoxy)pyridine-4-carboxylic acid | [2] |
| CAS Number | 467236-25-5 | [1][4] |
| SMILES | C1=CC=C(C=C1)COC2=NC=CC(=C2)C(=O)O | [2] |
Molecular Structure Visualization
The two-dimensional chemical structure of this compound is depicted below. This visualization clarifies the atomic connectivity and the arrangement of the benzyloxy and isonicotinic acid moieties.
Caption: Molecular structure of this compound.
References
Spectroscopic and Structural Elucidation of 2-(Benzyloxy)isonicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Benzyloxy)isonicotinic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of complete, published experimental spectra for this specific compound, this guide leverages predicted spectroscopic data, supported by established principles and data from analogous structures. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.
Molecular Structure and Properties
This compound (CAS No. 467236-25-5) is a derivative of isonicotinic acid featuring a benzyloxy group at the 2-position.[1][2][3] Its molecular formula is C₁₃H₁₁NO₃, with a corresponding molecular weight of 229.23 g/mol .[1][3] The presence of both a carboxylic acid and a benzyloxy ether functional group dictates its chemical reactivity and spectroscopic characteristics.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound, generated using advanced computational models and spectral databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 - 8.5 | d | 1H | H-6 (Pyridine) |
| ~7.8 - 8.0 | dd | 1H | H-5 (Pyridine) |
| ~7.3 - 7.5 | m | 5H | Phenyl H |
| ~7.1 - 7.3 | d | 1H | H-3 (Pyridine) |
| ~5.4 - 5.6 | s | 2H | -OCH₂- (Benzyl) |
| ~10.0 - 12.0 | br s | 1H | -COOH |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 168 | -COOH |
| ~162 - 165 | C-2 (Pyridine) |
| ~150 - 152 | C-6 (Pyridine) |
| ~140 - 142 | C-4 (Pyridine) |
| ~135 - 137 | Quaternary Phenyl C |
| ~128 - 130 | Phenyl CH |
| ~127 - 129 | Phenyl CH |
| ~126 - 128 | Phenyl CH |
| ~115 - 117 | C-5 (Pyridine) |
| ~110 - 112 | C-3 (Pyridine) |
| ~70 - 72 | -OCH₂- (Benzyl) |
Infrared (IR) Spectroscopy
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| ~3100 - 3000 | Medium | C-H stretch (Aromatic) |
| ~2950 - 2850 | Weak | C-H stretch (Aliphatic -CH₂-) |
| ~1710 - 1680 | Strong, Sharp | C=O stretch (Carboxylic acid) |
| ~1600 - 1580 | Medium | C=C stretch (Pyridine ring) |
| ~1500 - 1400 | Medium | C=C stretch (Phenyl ring) |
| ~1320 - 1210 | Strong | C-O stretch (Carboxylic acid and Ether) |
| ~1100 - 1000 | Strong | C-O stretch (Ether) |
| ~900 - 675 | Strong | C-H out-of-plane bend (Aromatic) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrum Fragmentation (Electron Ionization - EI)
| m/z Ratio | Relative Intensity | Proposed Fragment Ion |
| 229 | Moderate | [M]⁺ (Molecular Ion) |
| 184 | Moderate | [M - COOH]⁺ |
| 108 | Strong | [C₇H₈O]⁺ (from benzyl ether cleavage) |
| 91 | Very Strong (Base Peak) | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following sections detail standardized methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
Instrument Parameters (for a 500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse (e.g., zg30).
-
Number of Scans: 16-32 (adjust for desired signal-to-noise).
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: 16 ppm, centered at approximately 6 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse (e.g., zgpg30).
-
Number of Scans: 1024 or more (due to lower natural abundance of ¹³C).
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width: 240 ppm, centered at approximately 120 ppm.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Calibrate the chemical shift axis using the internal standard.
-
Integrate the signals in the ¹H NMR spectrum to determine relative proton ratios.
FT-IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
Instrument Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mode: Transmittance or Absorbance.
Data Processing:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final IR spectrum.
Mass Spectrometry
Sample Preparation (for Electron Ionization - EI):
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
Instrument Parameters (for a standard Quadrupole Mass Analyzer):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40 - 500.
Data Processing:
-
The instrument software will generate a mass spectrum, which is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).
-
Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
References
The Pivotal Role of 2-(Benzyloxy)isonicotinic Acid in Synthetic Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-(Benzyloxy)isonicotinic acid, a pyridine carboxylic acid derivative, serves as a crucial synthetic intermediate in the development of a diverse range of biologically active molecules. Its unique structural features, combining a carboxylic acid handle for amide and ester bond formation with a protective benzyloxy group, make it a versatile building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the preparation of therapeutic agents.
Physicochemical Properties
This compound, also known as 2-(phenylmethoxy)pyridine-4-carboxylic acid, possesses the following key physicochemical properties:
| Property | Value | Reference |
| CAS Number | 467236-25-5 | [1][2] |
| Molecular Formula | C₁₃H₁₁NO₃ | [1] |
| Molecular Weight | 229.23 g/mol | [1] |
| Appearance | White to off-white solid | |
| Storage | Sealed in a dry environment at 2-8°C |
Synthesis of this compound
The primary synthetic route to this compound involves the nucleophilic substitution of a halogenated pyridine derivative with benzyl alcohol. The most common precursor is 2-chloroisonicotinic acid.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from 2-chloroisonicotinic acid and benzyl alcohol.
Materials:
-
2-Chloroisonicotinic acid
-
Benzyl alcohol
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of benzyl alcohol (1.2 equivalents) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-chloroisonicotinic acid (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Acidify the aqueous solution with 1N HCl to pH 3-4 to precipitate the product.
-
Filter the precipitate and wash with water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system like ethanol/water or purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Dry the purified product under vacuum to obtain this compound.
Note: Reaction conditions such as base, solvent, temperature, and reaction time may need to be optimized for specific scales and desired purity.
Applications as a Synthetic Intermediate
This compound is a valuable intermediate for the synthesis of various derivatives, primarily through modifications of its carboxylic acid group. The benzyloxy group serves as a protecting group for the 2-hydroxy functionality, which can be deprotected in a later synthetic step if required.
Amide Bond Formation
The carboxylic acid moiety of this compound readily undergoes amide bond formation with a wide range of primary and secondary amines. This reaction is fundamental in the construction of many pharmaceutical agents.
Caption: Amide bond formation from this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a carbodiimide coupling agent (e.g., EDC) with an additive (e.g., HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the amine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
Ester Formation
Esterification of this compound with various alcohols provides another class of derivatives. This can be achieved through standard acid-catalyzed esterification or by conversion to the acyl chloride followed by reaction with an alcohol.
Caption: Ester formation from this compound.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 equivalent) in an excess of the desired alcohol (e.g., 10-20 equivalents), which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Heat the reaction mixture to reflux and stir for 4-24 hours, monitoring by TLC.
-
After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Deprotection of the Benzyl Group
The benzyloxy group can be cleaved to reveal the 2-hydroxypyridine functionality. This is typically achieved through catalytic hydrogenation.
Caption: Deprotection of the benzyl group.
Materials:
-
This compound derivative
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) or a hydrogen transfer reagent (e.g., ammonium formate)
Procedure:
-
Dissolve the this compound derivative in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature for 2-24 hours, monitoring by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Application in the Synthesis of a Kinase Inhibitor Precursor
Isonicotinic acid derivatives are known to be valuable scaffolds for the development of kinase inhibitors, which are a major class of anti-cancer drugs.[3] The following example illustrates the use of this compound in the synthesis of a precursor to a potential kinase inhibitor.
Reaction Scheme:
References
Potential Therapeutic Applications of Isonicotinic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isonicotinic acid, a pyridine-4-carboxylic acid, and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of therapeutic applications. This technical guide provides an in-depth overview of the current understanding and potential future directions for the use of isonicotinic acid derivatives in medicine. We delve into their well-established role in combating tuberculosis, exemplified by the frontline drug isoniazid, and explore their emerging potential as anticancer, anti-inflammatory, and neuroprotective agents. This document details the mechanisms of action, associated signaling pathways, quantitative biological data, and key experimental protocols relevant to the study of these promising compounds.
Introduction
Isonicotinic acid and its derivatives have long been a subject of interest in medicinal chemistry due to their diverse biological activities. The pyridine ring, a core component of these molecules, serves as a key pharmacophore that interacts with various biological targets. The most notable derivative, isonicotinic acid hydrazide (isoniazid), revolutionized the treatment of tuberculosis in the 1950s and remains a cornerstone of therapy today.[1][2][3] Beyond their antimycobacterial properties, recent research has unveiled the potential of isonicotinic acid derivatives to address other significant health challenges, including cancer, inflammation, and neurodegenerative diseases.[4][5][6] This guide aims to provide a comprehensive technical resource for researchers and drug development professionals working with or interested in this important class of compounds.
Anti-Tuberculosis Applications
The primary therapeutic application of isonicotinic acid derivatives lies in the treatment of tuberculosis (TB), caused by Mycobacterium tuberculosis.
Mechanism of Action of Isoniazid
Isoniazid (INH) is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][3] Once activated, isoniazid forms a covalent adduct with NAD+, which then inhibits the activity of the enoyl-acyl carrier protein reductase (InhA).[2][3] InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids.[1][2] Mycolic acids are unique, long-chain fatty acids that are essential components of the mycobacterial cell wall, providing structural integrity and resistance to many common antibiotics.[3] By inhibiting mycolic acid synthesis, isoniazid disrupts the cell wall formation, leading to bacterial cell death.[1][3]
Quantitative Data: Anti-Tuberculosis Activity
The following table summarizes the in vitro activity of isoniazid and some of its derivatives against Mycobacterium tuberculosis.
| Compound | Strain | MIC (µg/mL) | Reference |
| Isoniazid | H37Rv | 0.02-0.06 | [1] |
| Isoniazid | H37Rv | 0.05-0.2 | [2] |
| Hydrazone Derivative NH3 | S. aureus | >200 | [2] |
| Hydrazone Derivative NH5 | S. aureus | >200 | [2] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium.
Anticancer Applications
Recent studies have highlighted the potential of isonicotinic acid derivatives as anticancer agents, with several compounds demonstrating significant cytotoxicity against various cancer cell lines.
Potential Mechanisms of Action
The anticancer activity of isonicotinic acid derivatives is believed to be multifactorial and may involve the following pathways:
-
Inhibition of Signaling Pathways: Some derivatives have been shown to interfere with critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
-
Induction of Oxidative Stress: Similar to their anti-inflammatory properties, some derivatives may induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis.
-
Enzyme Inhibition: Certain derivatives may target and inhibit enzymes that are overexpressed in cancer cells and are crucial for their growth and metabolism.
Quantitative Data: Anticancer Activity
The following table presents the half-maximal inhibitory concentration (IC50) values of various isonicotinic acid derivatives against different human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Ruthenium(II) complex 1 | A375 (Melanoma) | 12.3 | [7] |
| Ruthenium(II) complex 2 | A375 (Melanoma) | 14.5 | [7] |
| Ruthenium(II) complex 1 | A549 (Lung) | 21.4 | [7] |
| Ruthenium(II) complex 2 | A549 (Lung) | 25.1 | [7] |
| Ruthenium(II) complex 1 | A431 (Epidermoid) | 10.2 | [7] |
| Ruthenium(II) complex 2 | A431 (Epidermoid) | 26.3 | [7] |
| Ruthenium(II) complex 1 | MDA-MB 231 (Breast) | 15.6 | [7] |
| Ruthenium(II) complex 2 | MDA-MB 231 (Breast) | 18.2 | [7] |
| Nicotinic acid derivative 5c | HCT-15 (Colon) | 0.068 | [8] |
Anti-inflammatory Applications
Several isonicotinic acid derivatives have demonstrated potent anti-inflammatory properties, primarily attributed to their ability to inhibit the production of reactive oxygen species (ROS).[4][9][10]
Mechanism of Action
Inflammation is often associated with an overproduction of ROS by immune cells. These ROS can act as signaling molecules, activating pro-inflammatory pathways such as the NF-κB pathway. Isonicotinic acid derivatives may exert their anti-inflammatory effects by:
-
Scavenging ROS: Directly neutralizing ROS, thereby reducing oxidative stress.
-
Inhibiting ROS-producing enzymes: Such as NADPH oxidase.
-
Modulating NF-κB Signaling: By preventing the activation of the NF-κB pathway, these derivatives can suppress the expression of pro-inflammatory cytokines and mediators.[11][12]
Quantitative Data: Anti-inflammatory Activity
The following table summarizes the in vitro anti-inflammatory activity of selected isonicotinic acid derivatives.
| Compound | Assay | IC50 (µg/mL) | Reference |
| Isonicotinate 5 | ROS Inhibition | 1.42 ± 0.1 | [4][9] |
| Isonicotinate 6 | ROS Inhibition | 13.5 ± 2.1 | [4] |
| Isonicotinate 8a | ROS Inhibition | 12.8 ± 1.5 | [4] |
| Isonicotinate 8b | ROS Inhibition | 11.9 ± 0.9 | [4] |
| Ibuprofen (Standard) | ROS Inhibition | 11.2 ± 1.9 | [4][9] |
Neuroprotective Applications
Emerging evidence suggests that isonicotinic acid derivatives may have therapeutic potential in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Potential Mechanisms of Action
The neuroprotective effects of these compounds may be linked to their ability to:
-
Inhibit Acetylcholinesterase (AChE): AChE is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine in the brain, which is beneficial in Alzheimer's disease.
-
Reduce Oxidative Stress: As in inflammation, the antioxidant properties of these derivatives can protect neurons from damage caused by ROS.
-
Modulate Neuroinflammation: By suppressing inflammatory pathways in the brain, these compounds may help to mitigate the neuronal damage associated with neurodegenerative conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of Isonicotinic Acid Hydrazones (General Procedure)
This protocol describes a common method for the synthesis of isonicotinic acid hydrazones via the condensation of isonicotinic acid hydrazide with an appropriate aldehyde.[2]
Materials:
-
Isonicotinic acid hydrazide
-
Substituted aldehyde
-
Ethanol or Methanol (solvent)
-
Glacial acetic acid (catalyst, optional)
Procedure:
-
Dissolve isonicotinic acid hydrazide (1 equivalent) in a suitable volume of ethanol or methanol in a round-bottom flask.
-
Add the substituted aldehyde (1 equivalent) to the solution.
-
If required, add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to obtain the pure isonicotinic acid hydrazone.
-
Characterize the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[13]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][14][15]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Isonicotinic acid derivative to be tested (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the isonicotinic acid derivative in the culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
In Vitro Reactive Oxygen Species (ROS) Measurement
This protocol outlines a general method for measuring intracellular ROS levels using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).[16][17][18]
Materials:
-
Immune cells (e.g., macrophages or neutrophils)
-
Cell culture medium
-
Isonicotinic acid derivative to be tested
-
DCFH-DA (stock solution in DMSO)
-
ROS inducer (e.g., PMA or LPS) as a positive control
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Seed the immune cells in a 96-well black, clear-bottom plate at an appropriate density.
-
Pre-treat the cells with various concentrations of the isonicotinic acid derivative for a specified time (e.g., 1 hour).
-
Load the cells with DCFH-DA (final concentration of 5-10 µM) and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Induce ROS production by adding an ROS inducer (e.g., PMA or LPS).
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader.
-
Monitor the fluorescence over time to determine the rate of ROS production.
-
Calculate the percentage of ROS inhibition for each treatment group relative to the positive control.
Conclusion and Future Perspectives
Isonicotinic acid derivatives have a rich history in medicinal chemistry, anchored by the remarkable success of isoniazid in treating tuberculosis. This guide has highlighted the expanding therapeutic landscape for this class of compounds, with promising preclinical data supporting their investigation as anticancer, anti-inflammatory, and neuroprotective agents. The diverse mechanisms of action, including the inhibition of key signaling pathways and the modulation of oxidative stress, underscore the versatility of the isonicotinic acid scaffold.
Future research should focus on the synthesis and evaluation of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their interactions with specific molecular targets and their effects on complex signaling networks will be crucial for advancing these compounds into clinical development. The detailed experimental protocols provided herein offer a foundation for researchers to explore the full therapeutic potential of isonicotinic acid derivatives in addressing a wide range of human diseases.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. clyte.tech [clyte.tech]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Reactive Oxygen Species in Inflammation and Tissue Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
The Role of 2-(Benzyloxy)isonicotinic Acid Derivatives in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. Within this landscape, heterocyclic compounds, particularly those derived from isonicotinic acid, have emerged as a privileged scaffold. The incorporation of a benzyloxy moiety at the 2-position of the isonicotinic acid core has given rise to a class of derivatives with a diverse range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into 2-(benzyloxy)isonicotinic acid derivatives and their analogues, with a focus on their potential as anticancer agents.
Quantitative Biological Activity
The anticancer potential of isonicotinic acid derivatives has been investigated against various human cancer cell lines. The following tables summarize the in vitro cytotoxic activity, represented by IC50 values (the concentration required to inhibit 50% of cell growth), of several isonicotinohydrazide derivatives. These compounds, while not all strictly this compound derivatives, represent structurally related analogues and provide valuable structure-activity relationship (SAR) insights.
Table 1: Cytotoxic Activity of Isoniazid Derivatives Against Human Cancer Cell Lines [1]
| Compound | Substituent (R) on Benzaldehyde | OVCAR-8 (Ovarian) IC50 (µg/mL) | SF-295 (Glioblastoma) IC50 (µg/mL) | HCT-116 (Colon) IC50 (µg/mL) |
| 1 | 2-OH | > 5 | > 5 | 3.36 |
| 2 | 3-OH | 1.10 | 2.12 | 1.89 |
| 3 | 4-OH | 0.61 | 1.01 | 1.02 |
| 4 | 2,4-diOH | 0.89 | 0.99 | 1.24 |
| 5 | 2,3,4-triOH | > 5 | > 5 | > 5 |
| Doxorubicin | (Standard) | 0.03 | 0.04 | 0.05 |
Table 2: Cytotoxic Activity of (E)-N'-(2,3,4-trihydroxybenzylidene)isonicotinohydrazide (ITHB4) Against Breast Cancer Cell Lines [2]
| Cell Line | Treatment Duration | IC50 (µg/mL) |
| MCF-7 | 24 h | 142 |
| MCF-7 | 48 h | 97.55 |
The data indicates that the position and number of hydroxyl groups on the benzylidene ring significantly influence the cytotoxic activity of isonicotinohydrazides[1]. For instance, a hydroxyl group at the para position (compound 3) resulted in the most potent activity among the tested monohydroxylated derivatives[1].
Experimental Protocols
General Synthesis of Isonicotinohydrazide Derivatives
The synthesis of isonicotinohydrazide derivatives is typically achieved through a condensation reaction between isonicotinic acid hydrazide (isoniazid) and a substituted benzaldehyde.[2]
Materials:
-
Isonicotinic acid hydrazide (Isoniazid)
-
Substituted benzaldehyde (e.g., 2-benzyloxybenzaldehyde)
-
Ethanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve isonicotinic acid hydrazide (1.0 equivalent) in a minimal amount of ethanol in a round-bottom flask.
-
Add the substituted benzaldehyde (1.0 equivalent) to the solution.
-
Stir the reaction mixture at room temperature or under reflux for a period of 1 to 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is collected by filtration.
-
The crude product is purified by washing with a cold solvent such as ethanol or ethyl ether to afford the pure derivative.[2]
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds against cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics)
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well microplates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 24 or 48 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Mechanistic Insights and Signaling Pathways
Isonicotinic acid derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, generation of reactive oxygen species (ROS), and cell cycle arrest.
Apoptosis Induction
Studies on derivatives like (E)-N'-(2,3,4-trihydroxybenzylidene)isonicotinohydrazide (ITHB4) have shown that they can induce apoptosis in cancer cells. This is often characterized by morphological changes, DNA fragmentation, and the activation of caspases. The intrinsic mitochondrial pathway is a common route for apoptosis induction, involving the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade.[2]
Caption: Intrinsic pathway of apoptosis induced by a this compound derivative.
Experimental Workflow for Synthesis and Evaluation
The development of novel anticancer agents from the this compound scaffold follows a structured workflow, from initial synthesis to detailed biological evaluation.
Caption: General workflow for the synthesis and biological evaluation of anticancer derivatives.
Conclusion
Derivatives of this compound and its structural analogues represent a promising class of compounds in the field of medicinal chemistry, particularly in the development of novel anticancer agents. The synthetic accessibility of these compounds, coupled with their significant cytotoxic effects against various cancer cell lines, makes them attractive candidates for further investigation. Future research should focus on elucidating detailed structure-activity relationships to optimize potency and selectivity, as well as in-depth mechanistic studies to identify specific molecular targets. The integration of computational modeling with experimental work will be crucial in guiding the design of next-generation derivatives with improved therapeutic profiles.
References
An In-depth Technical Guide on the Mechanism of Action of Isonicotinic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of isonicotinic acid analogs, with a primary focus on the cornerstone anti-tuberculosis drug, isoniazid (INH). It delves into the molecular pathways, key enzymatic targets, and the biochemical basis of their therapeutic effects and associated resistance mechanisms.
Core Mechanism of Action: Inhibition of Mycolic Acid Synthesis
Isonicotinic acid analogs, most notably isoniazid, are potent inhibitors of mycolic acid synthesis in Mycobacterium tuberculosis. Mycolic acids are long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a crucial permeability barrier and structural integrity.[1][2][3][4] The disruption of this synthesis is the primary mode of bactericidal activity.
Isoniazid itself is a prodrug that requires activation within the mycobacterial cell.[3][5][6][7][8][9][10] The key steps in its mechanism of action are:
-
Activation: Isoniazid passively diffuses into the Mycobacterium tuberculosis cell where it is activated by the bacterial catalase-peroxidase enzyme, KatG.[3][5][6][7][8][9][10] This activation process, which is dependent on manganese ions and the presence of oxidants, converts INH into a reactive isonicotinoyl radical.[7][8]
-
Adduct Formation: The isonicotinoyl radical then spontaneously reacts with the cofactor nicotinamide adenine dinucleotide (NAD+) to form a covalent isonicotinoyl-NAD (INH-NAD) adduct.[3][7][8][11]
-
Target Inhibition: The INH-NAD adduct is a potent inhibitor of the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, known as InhA.[3][5][6][11][12][13] InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system, responsible for the elongation of fatty acid precursors of mycolic acids.[2][13] The binding of the INH-NAD adduct to InhA blocks its active site, preventing the binding of the natural enoyl-AcpM substrate and thereby halting mycolic acid synthesis.[9]
This intricate mechanism underscores the high specificity and potency of isoniazid against Mycobacterium tuberculosis.
Signaling Pathway and Resistance Mechanisms
The efficacy of isonicotinic acid analogs is intrinsically linked to the pathway leading to InhA inhibition. However, this pathway is also the primary source of drug resistance.
Mutations in the genes encoding the key enzymes of this pathway are the predominant cause of isoniazid resistance.[5][6]
-
katG Mutations: The most common mechanism of high-level isoniazid resistance involves mutations in the katG gene.[3][5][6] These mutations can lead to a dysfunctional or inactive KatG enzyme, preventing the activation of the isoniazid prodrug. Consequently, the formation of the inhibitory INH-NAD adduct is significantly reduced or abolished.
-
inhA Mutations: Mutations within the inhA gene, particularly in the promoter region or the structural gene itself, can also confer resistance.[3][11][12] Promoter mutations can lead to the overexpression of InhA, requiring higher concentrations of the INH-NAD adduct for effective inhibition.[11] Mutations in the structural gene may alter the binding site of the INH-NAD adduct, thereby reducing its inhibitory activity.[11][12] These mutations are typically associated with low-level isoniazid resistance and may also confer cross-resistance to ethionamide.[3]
-
Other Genes: Mutations in other genes such as ahpC, kasA, and ndh have also been implicated in isoniazid resistance, although they are less common.[5][6]
Quantitative Data on Isonicotinic Acid Analogs and Direct InhA Inhibitors
The development of direct InhA inhibitors that do not require activation by KatG is a key strategy to overcome isoniazid resistance. The following tables summarize the in vitro activity of isoniazid and selected direct InhA inhibitors against M. tuberculosis.
Table 1: In Vitro Activity of Isoniazid against M. tuberculosis
| Compound | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Isoniazid | H37Rv | 0.02 - 0.06 | 0.15 - 0.44 | [2] |
| Isoniazid | H37Rv | - | 0.33 | [2] |
Table 2: In Vitro Activity of Direct InhA Inhibitors against M. tuberculosis
| Compound | Strain | MIC (µg/mL) | MIC (µM) | IC50 (µM) (InhA Enzyme) | Reference |
| NITD-916 | H37Rv | 0.02 | 0.06 | 0.03 | [2] |
| Triclosan | H37Rv | 1.56 | 5.4 | 0.07 | [4] |
| GSK138 | H37Rv | - | - | 0.004 | [10] |
| NITD-113 | H37Rv | - | - | 0.01 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of isonicotinic acid analogs and other anti-tubercular agents. Below are outlines of key experimental protocols.
This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against the purified InhA enzyme by monitoring the oxidation of NADH.[14]
Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compound in dimethyl sulfoxide (DMSO).
-
Reaction Mixture: In a 96-well plate, add the assay buffer, NADH (final concentration ~250 µM), and the test compound. Include controls with DMSO only.[14]
-
Initiation: Initiate the reaction by adding the substrate, 2-trans-dodecenoyl-CoA (DD-CoA) (final concentration ~25 µM), followed by the purified InhA enzyme (final concentration 10-100 nM).[14]
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm at regular intervals, which corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the initial reaction velocities and plot them against the compound concentration to determine the IC50 value.
This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of M. tuberculosis.
Methodology:
-
Compound and Culture Preparation: Prepare serial dilutions of the test compound in a 96-well plate containing supplemented Middlebrook 7H9 broth. Prepare an inoculum of M. tuberculosis from a mid-log phase culture.[14]
-
Inoculation: Add the bacterial suspension to each well.
-
Incubation: Seal the plate and incubate at 37°C for 7 days.[14]
-
Readout: Add a resazurin solution to each well and re-incubate. A color change from blue to pink indicates bacterial growth.[15]
-
MIC Determination: The MIC is the lowest concentration of the compound that prevents the color change.[15]
This assay confirms that a compound's mechanism of action is through the inhibition of mycolic acid biosynthesis by metabolic labeling.[14]
Methodology:
-
Treatment: Expose M. tuberculosis cultures to different concentrations of the test compound.
-
Metabolic Labeling: Add [1-14C] acetic acid to the cultures and incubate to allow for the incorporation of the radiolabel into fatty acids and mycolic acids.[2][14]
-
Lipid Extraction: Harvest the bacterial cells and perform a total lipid extraction.
-
Analysis: Analyze the extracted lipids by thin-layer chromatography (TLC) and autoradiography to visualize the inhibition of mycolic acid synthesis and the potential accumulation of fatty acid precursors.[2]
Conclusion
Isonicotinic acid analogs, particularly isoniazid, remain a critical component of tuberculosis therapy. Their intricate mechanism of action, involving prodrug activation and specific targeting of mycolic acid synthesis, highlights a vulnerability in the Mycobacterium tuberculosis cell wall. However, the emergence of resistance, primarily through mutations in katG and inhA, necessitates the continued development of novel therapeutic strategies. Direct InhA inhibitors that bypass the need for KatG activation represent a promising avenue for treating isoniazid-resistant tuberculosis. A thorough understanding of the molecular mechanisms, coupled with robust in vitro and in vivo experimental models, is essential for the successful discovery and development of the next generation of anti-tubercular agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]
- 4. New InhA Inhibitors Based on Expanded Triclosan and Di-Triclosan Analogues to Develop a New Treatment for Tuberculosis [mdpi.com]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]
- 8. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoniazid - Wikipedia [en.wikipedia.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Mechanisms for isoniazid action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Crystallographic studies on the binding of isonicotinyl-NAD adduct to wild-type and isoniazid resistant 2-trans-enoyl-ACP (CoA) reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
The Structure-Activity Relationship of 2-(Benzyloxy)isonicotinic Acid: A Scaffolding Perspective for 2-Oxoglutarate Dependent Oxygenase Inhibition
For Immediate Release
[City, State] – [Date] – The compound 2-(benzyloxy)isonicotinic acid represents a key chemical scaffold in the development of inhibitors targeting 2-oxoglutarate (2OG) dependent oxygenases, a diverse family of enzymes implicated in a range of physiological processes from hypoxic sensing to epigenetic regulation. While a detailed, publicly available quantitative structure-activity relationship (SAR) study specifically for this compound and its immediate analogs is not readily found in the current body of scientific literature, an in-depth analysis of related compounds and the broader class of 2OG oxygenase inhibitors provides critical insights into its likely mechanism of action and the structural features crucial for its biological activity.
This technical guide synthesizes the available information to provide a foundational understanding of the SAR principles governing the inhibition of 2OG-dependent oxygenases by compounds related to this compound, with a particular focus on Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs), which are prominent members of this enzyme family.[1][2][3][4]
Core Structural Features and Mechanism of Inhibition
This compound belongs to a class of compounds that act as competitive inhibitors with respect to the 2-oxoglutarate cosubstrate. The inhibitory activity of these molecules generally relies on their ability to chelate the active site Fe(II) ion and mimic the binding of 2-oxoglutarate. The core structural elements of this compound, namely the pyridine ring, the carboxylic acid, and the benzyloxy group, each play a putative role in its interaction with the enzyme's active site.
A generalized mechanism for the inhibition of 2OG-dependent oxygenases by small molecule inhibitors is depicted in the following signaling pathway diagram.
Figure 1: Competitive inhibition of 2OG-dependent oxygenases.
Structure-Activity Relationship Insights from Analogous Compounds
While specific quantitative data for derivatives of this compound is not available, the broader SAR for inhibitors of HIF prolyl hydroxylases can be extrapolated to understand the key interactions.[2][5]
1. The Chelating Group: The isonicotinic acid moiety is crucial. The nitrogen of the pyridine ring and the oxygen of the carboxylic acid are positioned to form a bidentate chelation with the active site Fe(II) ion. This interaction is fundamental for high-affinity binding and is a common feature among many 2OG oxygenase inhibitors.[6]
2. The "Substrate-Mimicking" Moiety: The benzyloxy group occupies the region of the active site that would normally bind the substrate. Variations in this part of the molecule are critical for determining the potency and selectivity of the inhibitor. For instance, modifications to the benzyl group, such as substitutions on the phenyl ring or changes in the linker between the phenyl ring and the pyridine core, would be expected to significantly impact the inhibitory activity.
3. The Pyridine Core: The pyridine ring serves as a rigid scaffold to correctly orient the chelating groups and the substrate-mimicking moiety. Substitution patterns on the pyridine ring can influence the electronic properties and the overall conformation of the molecule, thereby affecting its binding affinity.
Experimental Protocols for Inhibitor Evaluation
To establish a quantitative SAR, a series of analogs of this compound would need to be synthesized and evaluated in relevant biological assays. The following represents a typical experimental workflow for such a study.
Figure 2: Workflow for SAR study of 2OG oxygenase inhibitors.
General Protocol for a PHD2 Inhibition Assay
A common method to determine the inhibitory potency of a compound against a 2OG-dependent oxygenase like PHD2 is a biochemical assay that measures the consumption of a cosubstrate or the formation of a product.
-
Reagents and Buffers:
-
Recombinant human PHD2 enzyme.
-
A peptide corresponding to a portion of the HIF-1α oxygen-dependent degradation domain (ODD).
-
2-Oxoglutarate.
-
Fe(II) (e.g., as (NH₄)₂Fe(SO₄)₂·6H₂O).
-
Ascorbate (to maintain iron in the Fe(II) state).
-
Assay buffer (e.g., Tris-HCl, pH 7.5).
-
Test compounds (analogs of this compound) dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
The assay is typically performed in a 96- or 384-well plate format.
-
A solution containing the PHD2 enzyme, the HIF-1α peptide substrate, Fe(II), and ascorbate in the assay buffer is prepared.
-
The test compounds at various concentrations are added to the wells.
-
The reaction is initiated by the addition of 2-oxoglutarate.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., room temperature or 37°C).
-
The reaction is then stopped, for example, by the addition of a chelating agent like EDTA or by acidification.
-
-
Detection:
-
The hydroxylation of the HIF-1α peptide can be detected using various methods, such as:
-
Mass Spectrometry (MS): Directly measuring the mass change of the peptide upon hydroxylation.
-
Antibody-based methods (e.g., ELISA, TR-FRET): Using an antibody that specifically recognizes the hydroxylated proline residue.
-
Coupled enzyme assays: Measuring the production of succinate, for instance, by coupling its formation to a reaction that produces a detectable signal (e.g., colorimetric or fluorescent).
-
-
-
Data Analysis:
-
The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction with no inhibitor.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by fitting the concentration-response data to a suitable equation (e.g., a four-parameter logistic model).
-
Conclusion
While a dedicated and comprehensive SAR study on this compound is not publicly available, the principles derived from the broader field of 2-oxoglutarate dependent oxygenase inhibitors provide a strong framework for understanding its potential as a therapeutic agent. The isonicotinic acid core serves as an effective Fe(II) chelator, while the benzyloxy group likely probes the substrate-binding pocket, offering opportunities for modification to enhance potency and selectivity. Further research involving the synthesis and systematic biological evaluation of analogs is necessary to fully elucidate the detailed structure-activity relationships of this promising chemical scaffold. Such studies are crucial for the development of novel therapeutics targeting a wide range of diseases, including anemia, cancer, and inflammatory disorders.[7][8][9]
References
- 1. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]
- 2. Derivatives of the Clinically Used HIF Prolyl Hydroxylase Inhibitor Desidustat Are Efficient Inhibitors of Human γ-Butyrobetaine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of 2-oxoglutarate dependent oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Dual-Action Inhibitors of HIF Prolyl Hydroxylases That Induce Binding of a Second Iron Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Oxoglutarate derivatives can selectively enhance or inhibit the activity of human oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Era in Therapeutics: An In-depth Technical Guide to Isonicotinic Acid-Based Compounds
A comprehensive overview of the discovery, synthesis, and groundbreaking therapeutic applications of isonicotinic acid derivatives, from the fight against tuberculosis to the dawn of psychopharmacology.
This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the history and science behind isonicotinic acid-based compounds. From the initial synthesis of the core molecule to the revolutionary discoveries of isoniazid and iproniazid, this document outlines the key scientific milestones, experimental methodologies, and clinical findings that have shaped modern medicine.
The Genesis of a Versatile Scaffold: Isonicotinic Acid
Isonicotinic acid, or pyridine-4-carboxylic acid, is an organic compound first synthesized in the late 19th century.[1] It is a derivative of pyridine with a carboxylic acid group at the 4-position. This seemingly simple molecule would later become the cornerstone for the development of powerful therapeutic agents.
Early Synthesis of Isonicotinic Acid
The initial synthesis of isonicotinic acid involved the oxidation of pyridine derivatives.[1] A common laboratory and industrial method involves the oxidation of 4-picoline (4-methylpyridine) using strong oxidizing agents like potassium permanganate or nitric acid.[2] Another significant industrial method is the ammoxidation of 4-picoline followed by the hydrolysis of the resulting nitrile.[2]
Experimental Protocol: Synthesis of Isonicotinic Acid from 4-Picoline (Illustrative)
This protocol is a generalized representation of the oxidation of 4-picoline. Specific conditions can vary based on the chosen oxidizing agent and desired scale.
-
Reaction Setup: A reaction vessel is charged with 4-picoline and a suitable solvent.
-
Oxidation: A strong oxidizing agent (e.g., potassium permanganate solution) is added portion-wise to the reaction mixture while maintaining a specific temperature range, often with cooling to control the exothermic reaction.
-
Reaction Monitoring: The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Workup: Upon completion, the reaction mixture is worked up to remove the oxidant byproducts. This may involve filtration and washing.
-
Isolation and Purification: The pH of the aqueous solution is adjusted to the isoelectric point of isonicotinic acid (around 3.4) to precipitate the product. The solid is then collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
A study on the vapor-phase oxidation of 4-picoline over V-Ti-O catalysts reported achieving a yield of over 82% under optimized conditions.[3]
A Turning Point in Tuberculosis Treatment: The Discovery of Isoniazid
For centuries, tuberculosis (TB) was a devastating and often fatal disease. The discovery of isoniazid (isonicotinic acid hydrazide, INH) in the early 1950s marked a revolutionary advancement in TB therapy. Although first synthesized in 1912 by Hans Meyer and Josef Mally, its potent antitubercular activity remained unrecognized for four decades.[4]
The discovery was made nearly simultaneously by three independent research groups at Hoffmann-La Roche, the Squibb Institute for Medical Research, and Bayer.[4] This breakthrough provided a highly effective, orally bioavailable, and inexpensive treatment against Mycobacterium tuberculosis.
Synthesis of Isoniazid
Isoniazid is synthesized from isonicotinic acid or its esters. The most common method involves the reaction of an isonicotinic acid ester (like ethyl isonicotinate) with hydrazine hydrate.[5]
Experimental Protocol: Laboratory Synthesis of Isoniazid from Ethyl Isonicotinate
-
Reaction Setup: In a round-bottom flask, ethyl isonicotinate is dissolved in ethanol.
-
Hydrazine Addition: An excess of hydrazine hydrate is added to the solution.
-
Reflux: The reaction mixture is heated to reflux for several hours.[5]
-
Monitoring: The reaction is monitored by TLC.
-
Isolation: The reaction mixture is cooled, and the precipitated isoniazid is collected by filtration.
-
Purification: The crude product is washed with cold ethanol and can be further purified by recrystallization from ethanol or water to yield white crystalline needles.[6] The melting point of pure isoniazid is approximately 171°C.[5]
Studies have shown that this method can achieve high yields, with some reports indicating yields of up to 97%.[6]
Mechanism of Action of Isoniazid
Isoniazid is a prodrug that requires activation by the mycobacterial enzyme catalase-peroxidase (KatG).[7] Once activated, it forms a series of reactive species, including an isonicotinic acyl radical. This radical covalently binds to nicotinamide adenine dinucleotide (NAD+) to form an adduct that inhibits the enzyme InhA, an enoyl-acyl carrier protein reductase.[7] This inhibition blocks the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, leading to bacterial cell death.[7]
Early Clinical Trials of Isoniazid
The early clinical trials of isoniazid demonstrated its remarkable efficacy in treating tuberculosis.
| Early Isoniazid Clinical Trial Data | |
| Study/Observation | Key Findings |
| Early Bactericidal Activity (EBA) Studies | Isoniazid showed a significant reduction in mycobacterial load in sputum within the first few days of treatment. A 1997 study reported a mean 5-day EBA of 0.21 log10 cfu/ml/day in patients with INH-susceptible TB.[2] |
| Patient Population | Trials included patients with various forms of tuberculosis, including pulmonary and meningeal TB. |
| Dosage | Typical early dosages were in the range of 3-5 mg/kg body weight per day. |
| Outcomes | High rates of sputum conversion (absence of detectable mycobacteria) and clinical improvement were observed. |
| Combination Therapy | The development of resistance when used as a monotherapy quickly led to the establishment of combination therapy regimens with other anti-TB drugs like streptomycin and para-aminosalicylic acid (PAS). |
A Serendipitous Discovery: Iproniazid and the Dawn of Antidepressant Therapy
In the early 1950s, while investigating derivatives of isoniazid for the treatment of tuberculosis, researchers synthesized iproniazid (N'-isopropyl-isonicotinohydrazide).[8] During clinical trials for its anti-TB effects, a remarkable and unexpected side effect was observed: patients exhibited significant mood elevation, euphoria, and increased energy.[8] This serendipitous discovery marked the beginning of modern psychopharmacology.
Synthesis of Iproniazid
Iproniazid can be synthesized from isoniazid. One common laboratory method involves the reaction of isoniazid with acetone to form a hydrazone, which is then reduced. A more direct route is the N-isopropylation of isoniazid using 2-halopropanes.[9]
Experimental Protocol: Synthesis of Iproniazid from Isoniazid (Illustrative)
-
Reaction Setup: Isoniazid is dissolved in a suitable solvent.
-
Alkylation: An isopropylating agent, such as 2-bromopropane, is added to the solution, often in the presence of a base to neutralize the hydrobromic acid formed.
-
Heating: The reaction mixture is heated to facilitate the alkylation reaction.
-
Monitoring: The progress of the reaction is monitored by TLC.
-
Workup and Purification: After the reaction is complete, the mixture is worked up to remove unreacted starting materials and byproducts. The crude iproniazid is then purified, for example, by recrystallization.
Mechanism of Action of Iproniazid
The antidepressant effect of iproniazid was found to be due to its inhibition of the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft. By irreversibly inhibiting MAO, iproniazid increases the concentration of these neurotransmitters in the brain, leading to an elevation of mood.[10]
Early Clinical Trials of Iproniazid in Depression
The pioneering work of Dr. Nathan S. Kline and his colleagues at Rockland State Hospital in the mid-1950s was instrumental in establishing the antidepressant efficacy of iproniazid.[10]
| Early Iproniazid Clinical Trial Data | |
| Investigator(s) | Key Findings |
| Nathan S. Kline et al. | In 1957, Kline reported significant improvement in institutionalized patients with severe depression who had been unresponsive to other treatments.[11] After five weeks of treatment, patients became more alert, responsive, and sociable.[10] A study by Loomer, Saunders, and Kline reported significant improvements in 70% of depressed patients treated with iproniazid.[1] |
| Patient Population | Early studies focused on patients with severe, chronic, and treatment-resistant depression. |
| Dosage | Initial dosages were typically in the range of 50-150 mg per day. |
| Outcomes | Marked improvement in mood, energy levels, and social engagement were consistently reported. |
| Side Effects | While highly effective, iproniazid was associated with significant side effects, most notably hepatotoxicity (liver damage), which eventually led to its withdrawal from the market in many countries. |
Conclusion
The discovery and development of isonicotinic acid-based compounds represent a landmark in the history of medicine. The journey from a simple heterocyclic compound to the life-saving anti-tuberculosis drug isoniazid and the first-in-class antidepressant iproniazid highlights the often serendipitous and transformative nature of scientific research. This technical guide serves as a testament to the enduring legacy of these compounds and provides a foundation for future research and development in the quest for novel therapeutics. The detailed experimental insights and historical context presented herein are intended to empower the next generation of scientists to build upon this remarkable scientific heritage.
References
- 1. chempanda.com [chempanda.com]
- 2. Early bactericidal activity of isoniazid in pulmonary tuberculosis. Optimization of methodology. The DATRI 008 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hopkinsmedicine.org [hopkinsmedicine.org]
- 5. Main methods of synthesizing isoniazid in laboratory [wisdomlib.org]
- 6. ajptonline.com [ajptonline.com]
- 7. wjpr.net [wjpr.net]
- 8. benchchem.com [benchchem.com]
- 9. Iproniazid - Wikipedia [en.wikipedia.org]
- 10. laskerfoundation.org [laskerfoundation.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(Benzyloxy)isonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 2-(benzyloxy)isonicotinic acid. The synthesis is based on the Williamson ether synthesis, a reliable and well-established method for forming ethers. This protocol outlines the reaction of 2-chloro-isonicotinic acid with benzyl alcohol in the presence of a suitable base. The application note includes a comprehensive list of reagents, a step-by-step procedure, and methods for purification and characterization of the final product. Additionally, a summary of quantitative data and a graphical representation of the experimental workflow are provided to ensure clarity and reproducibility for researchers in drug discovery and development.
Introduction
This compound is a pyridine carboxylic acid derivative. Pyridine-based compounds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules. The benzyloxy moiety can influence the pharmacokinetic and pharmacodynamic properties of a molecule, making its synthesis a key step in the development of new therapeutic agents. The protocol described herein utilizes the Williamson ether synthesis, which involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of benzyl alcohol (sodium benzyloxide) acts as the nucleophile, displacing the chloride from the 2-position of the isonicotinic acid ring.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Amount |
| 2-Chloro-isonicotinic acid | C₆H₄ClNO₂ | 157.56 | 10 | 1.58 g |
| Benzyl alcohol | C₇H₈O | 108.14 | 12 | 1.30 mL (1.36 g) |
| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | 12 | 0.48 g |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 50 mL |
| 1 M Hydrochloric acid | HCl | 36.46 | - | As needed |
| Ethyl acetate | C₄H₈O₂ | 88.11 | - | For extraction |
| Brine (saturated NaCl solution) | NaCl | 58.44 | - | For washing |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | - | For drying |
Table 2: Expected Product Characteristics
| Characteristic | Value |
| Product Name | This compound |
| CAS Number | 467236-25-5[1] |
| Molecular Formula | C₁₃H₁₁NO₃[1] |
| Molecular Weight | 229.23 g/mol [1] |
| Appearance | White to off-white solid |
| Purity | >95% |
| Expected Yield | 70-85% |
Experimental Protocol
Synthesis of Sodium Benzyloxide
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF, 20 mL).
-
Carefully add sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol) to the THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add benzyl alcohol (1.30 mL, 12 mmol) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. This solution contains the sodium benzyloxide.
Synthesis of this compound
-
In a separate 250 mL round-bottom flask, dissolve 2-chloro-isonicotinic acid (1.58 g, 10 mmol) in anhydrous THF (30 mL).
-
Slowly add the freshly prepared sodium benzyloxide solution to the solution of 2-chloro-isonicotinic acid at room temperature with vigorous stirring.
-
Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water (20 mL).
-
Acidify the aqueous mixture to a pH of approximately 3-4 with 1 M hydrochloric acid. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
Dissolve the crude product in a minimal amount of the hot solvent system.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: Williamson Ether Synthesis of 2-(Benzyloxy)isonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-(Benzyloxy)isonicotinic acid via the Williamson ether synthesis. This method is a cornerstone of organic synthesis, enabling the formation of an ether linkage by reacting an alkoxide with an organohalide. In this specific application, the synthesis proceeds through the reaction of 2-chloroisonicotinic acid with benzyl alcohol in the presence of a suitable base.
Reaction Principle
The Williamson ether synthesis is a versatile and widely used method for preparing ethers. The reaction generally follows an SN2 (bimolecular nucleophilic substitution) mechanism. In the synthesis of this compound, a strong base is used to deprotonate benzyl alcohol, forming the corresponding benzyl alkoxide. This potent nucleophile then attacks the electrophilic carbon atom at the 2-position of 2-chloroisonicotinic acid, displacing the chloride leaving group to form the desired ether product.
Experimental Protocols
This section outlines a detailed methodology for the synthesis of this compound.
Materials and Reagents:
-
2-Chloroisonicotinic acid
-
Benzyl alcohol
-
Sodium hydride (NaH) (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
Preparation of Sodium Benzyl Alkoxide:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-Dimethylformamide (DMF).
-
Carefully add sodium hydride (NaH) to the DMF with stirring.
-
Slowly add benzyl alcohol dropwise to the suspension at 0 °C (ice bath).
-
Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium benzyl alkoxide.
-
-
Williamson Ether Synthesis Reaction:
-
To the freshly prepared sodium benzyl alkoxide solution, add 2-chloroisonicotinic acid portion-wise at room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain it at this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water to decompose any unreacted NaH.
-
Acidify the aqueous mixture to a pH of approximately 3-4 with 1 M HCl. This will precipitate the crude this compound.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Recrystallization:
-
Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to obtain pure this compound.
-
Filter the purified crystals, wash with cold hexane, and dry under vacuum.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
-
Data Presentation
The following table summarizes the key quantitative data for a typical synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 2-Chloroisonicotinic acid | 1.0 eq |
| Benzyl alcohol | 1.2 eq |
| Sodium hydride (60%) | 1.5 eq |
| Solvent | Anhydrous DMF |
| Reaction Temperature | 80-90 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for the Williamson ether synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
The following diagram illustrates the key steps in the reaction mechanism.
Caption: Mechanism of this compound synthesis.
Application Notes and Protocols for 2-(Benzyloxy)isonicotinic Acid in Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzyloxy)isonicotinic acid is a versatile heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery. Its unique structure, featuring a pyridine-4-carboxylic acid scaffold with a benzyloxy group at the 2-position, offers a valuable starting point for the synthesis of a diverse range of novel compounds with potential therapeutic applications. The presence of the carboxylic acid moiety allows for straightforward derivatization, most commonly through amide bond formation, enabling the exploration of structure-activity relationships (SAR) and the development of targeted therapeutic agents.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel compounds, with a focus on potential anticancer agents.
Core Applications
The primary application of this compound in drug discovery lies in its use as a scaffold for the generation of compound libraries for screening against various biological targets. The pyridine ring is a common motif in many biologically active molecules, and the benzyloxy group can be strategically employed to influence physicochemical properties such as lipophilicity and to establish key interactions with target proteins.
A significant application is in the synthesis of kinase inhibitors . Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The isonicotinic acid framework can serve this purpose, while substituents introduced via the carboxyl group can extend into other regions of the binding site to enhance potency and selectivity.
Furthermore, derivatives of isonicotinic acid have shown promise as anticancer agents by targeting various signaling pathways involved in cell growth, proliferation, and survival.
Synthesis of Novel Derivatives: Amide Coupling
A common and effective method for derivatizing this compound is through the formation of an amide bond with a variety of primary and secondary amines. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.
General Experimental Workflow for Amide Coupling
The following diagram illustrates a typical workflow for the synthesis of novel amide derivatives from this compound.
Caption: General workflow for the synthesis of 2-(benzyloxy)isonicotinamide derivatives.
Detailed Protocol: Synthesis of Isoxazole-Containing Isonicotinamide Derivatives
This protocol describes the synthesis of a novel isonicotinamide derivative incorporating an isoxazole moiety, which has shown inhibitory activity against various cancer cell lines.[1]
Materials:
-
This compound
-
5-(4-aminophenyl)-3-methylisoxazole
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and 5-(4-aminophenyl)-3-methylisoxazole (1.0 eq) in anhydrous DMF, add DIPEA (2.0 eq).
-
Add HATU (1.2 eq) to the mixture and stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired isonicotinamide derivative.
Biological Activity of Novel Derivatives
A series of isonicotinic acid ester and amide derivatives containing an isoxazole heterocycle were synthesized and evaluated for their in vitro anti-proliferative activity against three human cancer cell lines: A549 (lung cancer), HCT116 (colon cancer), and MCF-7 (breast cancer).[1] The results are summarized in the table below.
| Compound ID | R Group | Cell Line | IC₅₀ (µM)[1] |
| IA-1 | -OCH₃ | A549 | 8.54 |
| HCT116 | 10.21 | ||
| MCF-7 | 12.33 | ||
| IA-2 | -CH₃ | A549 | 7.98 |
| HCT116 | 9.56 | ||
| MCF-7 | 11.58 | ||
| IA-3 | -Cl | A549 | 5.21 |
| HCT116 | 6.87 | ||
| MCF-7 | 8.12 | ||
| IB-1 | -NH-phenyl | A549 | 15.67 |
| HCT116 | 18.92 | ||
| MCF-7 | 21.45 | ||
| IB-2 | -NH-(4-chlorophenyl) | A549 | 9.88 |
| HCT116 | 11.34 | ||
| MCF-7 | 14.76 |
Note: The compound IDs are representative and based on the general structures described in the cited patent. The R group refers to a substituent on a phenyl ring attached to the isoxazole moiety.
Potential Signaling Pathways
While the exact mechanism of action for many novel compounds derived from this compound is still under investigation, several key signaling pathways are frequently implicated in the therapeutic effects of isonicotinic acid derivatives, particularly in the context of cancer.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Overexpression or mutation of EGFR is common in many cancers, making it a prime target for anticancer therapies.[1] Some isonicotinic acid derivatives have been shown to inhibit EGFR signaling.[1]
Caption: Potential inhibition of the EGFR signaling pathway by isonicotinamide derivatives.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds with significant therapeutic potential, particularly in the field of oncology. The straightforward derivatization of its carboxylic acid group allows for the systematic exploration of structure-activity relationships, facilitating the development of potent and selective inhibitors of key biological targets such as receptor tyrosine kinases. The protocols and data presented herein provide a foundation for researchers to utilize this promising scaffold in their drug discovery efforts. Further investigation into the specific molecular targets and signaling pathways modulated by these novel derivatives will be crucial for their continued development as next-generation therapeutic agents.
References
Application Notes and Protocols for the Use of 2-(Benzyloxy)isonicotinic Acid in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase synthesis (SPS) has become an indispensable tool in drug discovery and development, enabling the rapid and efficient synthesis of compound libraries. 2-(Benzyloxy)isonicotinic acid is a valuable building block in this field, offering a versatile scaffold for the creation of diverse molecular architectures. The benzyloxy group serves as a convenient protecting group for the pyridinolic oxygen, which can be readily removed under various conditions to reveal a reactive hydroxyl group for further functionalization. This document provides detailed application notes and experimental protocols for the effective utilization of this compound in solid-phase synthesis, targeting the development of novel therapeutics, particularly those aimed at modulating key signaling pathways in diseases such as cancer.
Key Applications
Derivatives of isonicotinic acid are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. One notable application is in the development of antagonists for the CXCR4 receptor, a key player in cancer metastasis and HIV entry into cells. The pyridine core of this compound can be elaborated to mimic the binding interactions of the natural ligand, CXCL12, thereby inhibiting the downstream signaling cascade that promotes cell migration and proliferation.[1][2][3]
Data Presentation
The efficiency of solid-phase synthesis is highly dependent on the choice of resin, loading conditions, and cleavage methods. Below are tables summarizing typical quantitative data for the key steps involving aromatic carboxylic acids on 2-chlorotrityl chloride resin, a commonly used solid support for such applications. While specific yields for this compound are not widely reported, the following data for analogous compounds provide a reasonable expectation of efficiency.
Table 1: Loading Efficiency of Aromatic Carboxylic Acids on 2-Chlorotrityl Chloride Resin
| Carboxylic Acid | Resin Loading (mmol/g) | Coupling Time (h) | Loading Yield (%) | Reference |
| 4-Carboxyphenoxyacetic acid | 0.85 | 2 | >95 | Generic SPPS Protocols |
| 4-Hydroxymethylbenzoic acid | 1.2 | 4 | 92 | Generic SPPS Protocols |
| 3-Aminobenzoic acid | 1.1 | 3 | 88 | [4] |
Table 2: Cleavage Yields of Resin-Bound Compounds
| Resin | Cleavage Cocktail | Cleavage Time (h) | Product Yield (%) | Reference |
| 2-Chlorotrityl Chloride | 20% TFA in DCM | 1 | 85-95 | [4] |
| 2-Chlorotrityl Chloride | Acetic Acid/TFE/DCM (1:2:7) | 2 | 80-90 | [4] |
| Wang Resin | 95% TFA, 2.5% TIS, 2.5% H₂O | 2 | 70-85 | Generic SPPS Protocols |
Table 3: Benzyl Ether Cleavage on Solid Support
| Cleavage Method | Reagents | Time (h) | Yield (%) | Reference |
| Hydrogenolysis | H₂, Pd/C, THF/MeOH | 4 | >90 | [5] |
| Acidolysis | TFA/DCM (1:1) | 2 | 85-95 | [2] |
| Oxidative Cleavage | DDQ, CH₂Cl₂/H₂O | 1 | 80-90 | [2] |
Experimental Protocols
Detailed methodologies for the key experimental steps are provided below. These protocols are based on standard solid-phase synthesis techniques and can be adapted for automated synthesis platforms.
Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin
Materials:
-
2-Chlorotrityl chloride resin (1.0-1.6 mmol/g loading)
-
This compound
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH)
-
Reaction vessel with a sintered glass filter
Procedure:
-
Swell the 2-chlorotrityl chloride resin (1 g) in anhydrous DCM (10 mL) for 30 minutes in the reaction vessel.
-
Drain the DCM.
-
In a separate flask, dissolve this compound (1.5 eq. relative to resin loading) in anhydrous DCM (10 mL). If solubility is an issue, a minimal amount of anhydrous DMF can be added.
-
Add DIPEA (3.0 eq. relative to the acid) to the solution of the acid.
-
Add the activated acid solution to the swollen resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
To cap any unreacted chlorotrityl groups, add MeOH (1 mL) and agitate for an additional 30 minutes.
-
Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum to a constant weight.
-
The loading efficiency can be determined spectrophotometrically by Fmoc quantification if an Fmoc-protected amine is used in a subsequent step, or gravimetrically by the weight gain of the resin.
Protocol 2: Cleavage of the Product from the Resin
Materials:
-
Resin-bound product from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Cold diethyl ether
Procedure:
-
Swell the dried resin in DCM (5 mL) for 15 minutes.
-
Prepare the cleavage cocktail. A common cocktail for cleavage from 2-chlorotrityl resin is 20% TFA in DCM. For acid-sensitive products, a milder cocktail of acetic acid/trifluoroethanol (TFE)/DCM (1:2:7) can be used.
-
Add the cleavage cocktail (10 mL) to the resin and agitate at room temperature for 1-2 hours.
-
Filter the solution to separate the resin and collect the filtrate.
-
Wash the resin with additional cleavage cocktail (2 x 5 mL) and DCM (2 x 5 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge or filter to collect the product, wash with cold diethyl ether, and dry under vacuum.
Protocol 3: Cleavage of the Benzyl Protecting Group (On-Resin)
Materials:
-
Resin-bound product with the benzyloxy group
-
Palladium on carbon (Pd/C, 10 mol%)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Hydrogen source (H₂ balloon or Parr hydrogenator)
Procedure:
-
Swell the resin in a 1:1 mixture of THF and MeOH.
-
Add Pd/C catalyst to the resin suspension.
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir vigorously for 4-12 hours.
-
Monitor the reaction by taking a small sample of the resin, cleaving the product, and analyzing by LC-MS.
-
Once the reaction is complete, filter the resin to remove the catalyst and wash thoroughly with MeOH and DCM.
-
The deprotected product can then be cleaved from the resin using Protocol 2.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for solid-phase synthesis using this compound.
CXCR4 Signaling Pathway Inhibition
Caption: Inhibition of the CXCR4 signaling pathway by an isonicotinic acid-based antagonist.
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [scholarworks.gsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-(Benzyloxy)isonicotinic Acid
Introduction
2-(Benzyloxy)isonicotinic acid is a key intermediate in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy. Accurate quantification of this intermediate is crucial for ensuring the purity and quality of the final active pharmaceutical ingredient (API). This document provides detailed analytical methods for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are intended for use by researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C13H11NO3 |
| Molecular Weight | 229.23 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
(Data sourced from commercial supplier information)
Analytical Methods
Two primary analytical methods are proposed for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method suitable for routine quality control and quantification in bulk materials and reaction mixtures.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the quantification of low levels of the analyte in complex matrices, such as biological fluids or for trace impurity analysis.
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This method is designed for the accurate quantification of this compound in solid samples and simple solutions.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.[1][2]
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Standard: A reference standard of this compound of known purity.
2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Orthophosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or a shallow gradient can be optimized. A starting point is 55:45 (A:B). |
| Flow Rate | 1.0 mL/minute[2][3] |
| Column Temperature | 25°C[1][2] |
| Detection Wavelength | UV at 270 nm (based on typical absorbance for similar structures) |
| Injection Volume | 10 - 20 µL |
| Run Time | Approximately 10-15 minutes |
3. Preparation of Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of the this compound reference standard and dissolve it in a 25 mL volumetric flask with a suitable solvent (e.g., methanol or a mixture of mobile phase).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a suitable solvent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Perform a linear regression analysis of the calibration curve to determine the coefficient of determination (r²), which should ideally be >0.999.
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
Quantitative Data Summary (HPLC-UV)
The following table summarizes the expected performance characteristics of the HPLC-UV method, based on similar analyses of related compounds.[3][4]
| Parameter | Expected Performance |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it suitable for bioanalytical studies or trace-level quantification.
Experimental Protocol
1. Instrumentation and Materials
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 column (e.g., 50-150 mm x 2.1-4.6 mm, 1.8-5 µm particle size).
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound (e.g., Pazopanib-d4).
2. LC-MS/MS Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.4 mL/minute |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Monitored Transitions (MRM) | To be determined by direct infusion of the analyte. For positive mode, likely [M+H]+ → fragment ions. |
3. Sample Preparation (for Plasma)
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Supernatant Transfer: Transfer the clear supernatant to a clean vial for LC-MS/MS analysis.
4. Data Analysis and Quantification
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards.
-
The concentration of the analyte in the samples is determined from the regression equation of the calibration curve.
Quantitative Data Summary (LC-MS/MS)
The expected performance of the LC-MS/MS method is outlined below, based on bioanalytical methods for similar molecules.
| Parameter | Expected Performance |
| Linearity Range | 1 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | ~1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
Visualizations
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Experimental Workflow for LC-MS/MS Bioanalysis
Caption: Bioanalytical workflow using LC-MS/MS.
References
Application Notes and Protocols for "In Vitro" Assays Involving 2-(Benzyloxy)isonicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of relevant in vitro assays for evaluating the biological activity of 2-(Benzyloxy)isonicotinic acid derivatives. The protocols detailed below are designed to guide researchers in screening and characterizing this class of compounds for potential therapeutic applications, including but not limited to enzyme inhibition and cellular activity.
Overview of Potential Applications
Derivatives of isonicotinic acid, a core scaffold of the compounds of interest, have been investigated for a range of biological activities. Notably, the well-known antitubercular drug isoniazid is a derivative of isonicotinic acid hydrazide. Its mechanism involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall. Furthermore, other derivatives have been explored as inhibitors of various enzymes, including Hypoxia-Inducible Factor (HIF) prolyl-hydroxylases, which are implicated in cellular responses to hypoxia.
The incorporation of a benzyloxy moiety can influence the lipophilicity and steric bulk of the parent molecule, potentially altering its pharmacokinetic properties and target interactions. Therefore, a systematic in vitro evaluation is crucial to elucidate the biological effects of this compound derivatives.
Enzyme Inhibition Assays
A primary application for novel chemical entities is the modulation of enzyme activity. The following protocols are tailored for screening this compound derivatives against relevant enzyme targets.
HIF Prolyl-Hydroxylase 2 (PHD2) Inhibition Assay
Objective: To determine the inhibitory potential of this compound derivatives against human PHD2, a key enzyme in the HIF signaling pathway. Inhibition of PHD2 stabilizes HIF-α, leading to the transcription of genes involved in erythropoiesis and angiogenesis, making it a target for anemia and ischemia.
Quantitative Data Summary:
| Compound ID | Derivative Substitution | PHD2 IC50 (µM) |
| Control-1 | Known PHD2 Inhibitor (e.g., Desidustat) | Value |
| Test-1 | This compound | Value |
| Test-2 | Derivative A | Value |
| Test-3 | Derivative B | Value |
Experimental Protocol:
-
Reagents and Materials:
-
Recombinant human PHD2 enzyme.
-
HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL).
-
α-ketoglutarate (2-oxoglutarate) cofactor.
-
Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂·6H₂O).
-
Ascorbic acid.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Test compounds dissolved in DMSO.
-
Detection reagent (e.g., luminescence-based oxygen consumption assay kit or antibody-based detection of hydroxylated peptide).
-
-
Assay Procedure:
-
Prepare a reaction mixture containing assay buffer, PHD2 enzyme, and HIF-1α peptide substrate.
-
Add varying concentrations of the test this compound derivatives (typically from a 10 mM DMSO stock, with final DMSO concentration ≤ 1%).
-
Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a solution of α-ketoglutarate, Fe(II), and ascorbic acid.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the enzyme activity. This can be done by measuring the consumption of a cofactor (e.g., oxygen) or by quantifying the hydroxylated peptide product using methods like TR-FRET or ELISA.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
-
Signaling Pathway Diagram:
Caption: HIF-1α signaling pathway under normoxic and hypoxic/inhibited conditions.
Cell-Based Assays
Cell-based assays are crucial for evaluating the effects of compounds in a more physiologically relevant context, providing insights into cytotoxicity, cell proliferation, and mechanism of action.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound derivatives on a selected cell line (e.g., HEK293, HepG2, or a cancer cell line like HeLa).
Quantitative Data Summary:
| Compound ID | Derivative Substitution | Cell Line | CC50 (µM) |
| Control-1 | Doxorubicin (Positive Control) | HeLa | Value |
| Test-1 | This compound | HeLa | Value |
| Test-2 | Derivative A | HeLa | Value |
| Test-3 | Derivative B | HeLa | Value |
Experimental Protocol:
-
Cell Culture:
-
Culture the chosen cell line in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium.
-
Replace the existing medium in the 96-well plate with the medium containing the test compounds. Include vehicle control (e.g., 0.1% DMSO) and positive control wells.
-
Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
During this incubation, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Aspirate the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the CC50 (50% cytotoxic concentration) by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Experimental Workflow Diagram:
Caption: Workflow for the MTT cell viability and cytotoxicity assay.
Antimycobacterial Activity Assay (MIC Determination)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against Mycobacterium tuberculosis or a surrogate species like Mycobacterium smegmatis.
Quantitative Data Summary:
| Compound ID | Derivative Substitution | M. tuberculosis H37Rv MIC (µg/mL) |
| Control-1 | Isoniazid | Value |
| Test-1 | This compound | Value |
| Test-2 | Derivative A | Value |
| Test-3 | Derivative B | Value |
Experimental Protocol:
-
Bacterial Culture and Inoculum Preparation:
-
Grow Mycobacterium species in an appropriate broth medium (e.g., Middlebrook 7H9) to mid-log phase.
-
Adjust the bacterial suspension to a specific turbidity (e.g., McFarland standard 0.5) to standardize the inoculum size.
-
-
Microplate Preparation:
-
Prepare two-fold serial dilutions of the test compounds in a 96-well microplate using the appropriate broth medium.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a positive control (bacteria with no drug), a negative control (broth only), and a drug control (a known antitubercular agent like isoniazid).
-
-
Incubation:
-
Seal the plates and incubate under appropriate conditions (e.g., 37°C). The incubation time will vary depending on the species (M. smegmatis ~2-3 days, M. tuberculosis ~7-14 days).
-
-
MIC Determination:
-
After incubation, assess bacterial growth. This can be done visually or by adding a growth indicator like resazurin (which turns from blue to pink in the presence of viable bacteria).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Logical Relationship Diagram:
Caption: Logical flow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
The provided application notes and protocols offer a foundational framework for the in vitro characterization of this compound derivatives. By employing these enzyme inhibition and cell-based assays, researchers can systematically evaluate the biological activities of this compound class, identify potential therapeutic targets, and gather essential data for further drug development endeavors. It is recommended to adapt and optimize these protocols based on the specific properties of the derivatives and the research objectives.
Application Notes and Protocols: 2-(Benzyloxy)isonicotinic Acid in the Synthesis of Potent Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzyloxy)isonicotinic acid is a versatile building block in medicinal chemistry, serving as a key precursor for the synthesis of a variety of heterocyclic compounds with significant biological activities. Its unique structure, featuring a protected carboxylic acid on a pyridine ring, makes it an ideal starting material for the construction of complex molecular scaffolds targeting various enzymes. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potent class of enzyme inhibitors, with a specific focus on quinoline-based phosphodiesterase 4 (PDE4) inhibitors.
Application: Synthesis of Quinoline-Based PDE4 Inhibitors
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of pro-inflammatory cells. This mechanism makes PDE4 an attractive target for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.
The quinoline scaffold has been identified as a privileged structure for the development of potent and selective PDE4 inhibitors. The following sections detail a plausible synthetic route to a key intermediate and a final inhibitor, starting from this compound. The protocols are based on established synthetic methodologies for quinoline derivatives. A notable example of a highly potent quinoline-based PDE4 inhibitor is GSK256066, which exhibits picomolar affinity for the enzyme.[1][2][3]
Quantitative Data for a Representative Quinoline PDE4 Inhibitor (GSK256066)
The following table summarizes the inhibitory activity of GSK256066, a potent quinoline-based PDE4 inhibitor, which serves as a benchmark for the class of compounds that can be synthesized from this compound derivatives.
| Compound | Target Enzyme | Apparent IC50 (pM) | Selectivity vs. Other PDEs | Cell-Based Activity (TNF-α inhibition, IC50) |
| GSK256066 | PDE4B | 3.2 | >380,000-fold vs. PDE1, 2, 3, 5, 6; >2,500-fold vs. PDE7 | 10 pM (human peripheral blood monocytes) |
Data sourced from Tralau-Stewart et al. (2011).[1][3]
Experimental Protocols
Protocol 1: Synthesis of 2-(Benzyloxy)isonicotinoyl Chloride
This protocol describes the activation of this compound to its corresponding acyl chloride, a key reactive intermediate for subsequent amide bond formation.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Dimethylformamide (DMF) (catalytic amount)
-
Ice bath
-
Round-bottom flask with reflux condenser and gas trap
-
Rotary evaporator
Procedure:
-
Suspend this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C using an ice bath.
-
Add a catalytic amount of DMF to the suspension.
-
Slowly add thionyl chloride (2.0-3.0 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting material).
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 2-(benzyloxy)isonicotinoyl chloride can be used in the next step without further purification.
Protocol 2: Synthesis of a Quinoline-3-Carboxamide Intermediate
This protocol outlines a plausible multi-step synthesis of a 4-amino-quinoline-3-carboxamide core structure, a key scaffold for potent PDE4 inhibitors, starting from the activated 2-(benzyloxy)isonicotinoyl chloride. This is a hypothetical pathway based on known quinoline syntheses.
Materials:
-
2-(Benzyloxy)isonicotinoyl chloride
-
Substituted aniline (e.g., 3-methoxyaniline)
-
Ethyl 3-aminocrotonate
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Anhydrous toluene
-
Sodium ethoxide
-
Ammonia solution
-
Standard work-up and purification reagents (ethyl acetate, sodium bicarbonate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
Step 2a: Synthesis of N-(substituted-phenyl)-2-(benzyloxy)isonicotinamide
-
Dissolve the substituted aniline (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add a solution of crude 2-(benzyloxy)isonicotinoyl chloride (1.1 equivalents) in anhydrous DCM dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the desired amide.
Step 2b: Cyclization to form the Quinoline Core This step is a conceptual representation of a Gould-Jacobs type reaction.
-
The product from Step 2a would need to be chemically modified to introduce a suitable group for cyclization. A more direct route would involve starting with an appropriately substituted anthranilic acid derivative and building the quinoline ring. However, to illustrate the use of the title compound, a multi-step transformation would be necessary here, which is beyond a standard protocol and enters the realm of complex synthetic design. A more plausible, albeit longer, route would involve the reduction of the pyridine ring, followed by re-aromatization and annulation.
Alternative Conceptual Pathway for Quinoline Synthesis: A more practical approach found in the literature for similar structures involves the reaction of a substituted aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization to form the 4-hydroxyquinoline-3-carboxylate, which can then be converted to the 4-chloro derivative and subsequently reacted with an amine to introduce the 4-amino substituent. The carboxamide at the 3-position can be introduced from the corresponding carboxylic acid.
Due to the complexity and the lack of a direct, published route from this compound to a quinoline PDE4 inhibitor in the search results, a detailed, validated protocol for this specific transformation cannot be provided. The synthesis of quinoline-based inhibitors like GSK256066 involves multi-step sequences that are typically proprietary or published in specialized medicinal chemistry literature.[4]
Visualizations
Signaling Pathway of PDE4 Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK256066 | PDE4B inhibitor | CAS 801312-28-7 | Buy GSK-256066 from Supplier InvivoChem [invivochem.com]
- 3. GSK256066, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Protecting Group Strategies for Isonicotinic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis and modification of isonicotinic acid, a key building block in numerous pharmaceutical compounds. Effective protection of the carboxylic acid and pyridine nitrogen functionalities is crucial for achieving desired chemical transformations with high yield and selectivity.
Introduction
Isonicotinic acid, also known as pyridine-4-carboxylic acid, possesses two reactive sites: a carboxylic acid and a basic pyridine nitrogen.[1] Selective reaction at one site often requires the temporary masking of the other. This guide outlines common and effective protecting group strategies for both functionalities, including detailed experimental protocols and a comparative analysis of their stability and cleavage conditions. The application of orthogonal protecting groups, which can be removed under distinct conditions, is also discussed, enabling complex synthetic routes.[2]
Protecting the Carboxylic Acid Group
The most common strategy for protecting the carboxylic acid functionality of isonicotinic acid is its conversion to an ester. The choice of ester depends on the required stability and the desired deprotection conditions.
Common Ester Protecting Groups
A variety of ester protecting groups can be employed, with methyl, benzyl, and tert-butyl esters being the most prevalent due to their distinct cleavage conditions.[3][4]
| Protecting Group | Protection Reagents & Conditions | Deprotection Conditions | Stability |
| Methyl (Me) | MeOH, cat. H₂SO₄, heat[5] or SOCl₂, MeOH[5] | Acid or base hydrolysis (e.g., LiOH, NaOH) | Stable to mild acidic and basic conditions, hydrogenolysis. |
| Benzyl (Bn) | Benzyl bromide (BnBr) or benzyl chloride (BnCl), base[3] | Catalytic hydrogenolysis (H₂, Pd/C)[3] | Stable to acidic and basic conditions. |
| tert-Butyl (tBu) | Isobutylene or tert-butanol, cat. acid[6] | Strong acid (e.g., TFA in DCM)[7] | Stable to basic conditions and hydrogenolysis. |
| Silyl Esters | Silyl halides (e.g., TMSCl, TBDMSCl), base | Acid, base, or fluoride ion (e.g., TBAF)[3] | Generally labile and used for in situ protection. |
Experimental Protocols: Carboxylic Acid Protection
Protocol 1: Synthesis of Methyl Isonicotinate
This protocol describes the formation of the methyl ester using methanol and a strong acid catalyst.
-
Reaction Setup: In a round-bottom flask, dissolve isonicotinic acid (10 g) in methanol (25 mL).
-
Acid Addition: Carefully add concentrated sulfuric acid (3 mL) to the solution while stirring.
-
Reaction: Heat the reaction mixture at reflux for 8 hours.
-
Work-up: Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate (Na₂CO₃) until the pH is approximately 6.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield methyl isonicotinate.[5][8]
Protocol 2: Synthesis of Benzyl Isonicotinate
This protocol details the protection of the carboxylic acid as a benzyl ester.
-
Reaction Setup: Suspend isonicotinic acid (1.0 eq) in a suitable solvent such as DMF.
-
Base Addition: Add a base, such as potassium carbonate (K₂CO₃) (1.5 eq).
-
Alkylation: Add benzyl bromide (BnBr) (1.2 eq) dropwise to the suspension.
-
Reaction: Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by column chromatography.
Protocol 3: Synthesis of tert-Butyl Isonicotinate
This protocol outlines the formation of the tert-butyl ester using isobutylene and an acid catalyst.[6]
-
Reaction Setup: Dissolve isonicotinic acid (1.0 mmol) in a suitable solvent like dichloromethane (DCM) or tert-butyl acetate.
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or perchloric acid.
-
Reagent Addition: Bubble an excess of isobutylene gas through the solution or add tert-butanol (1.2-2.0 mmol).
-
Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by TLC.
-
Work-up: Quench the reaction and isolate the tert-butyl ester using standard extraction and purification techniques.[6]
Protecting the Pyridine Nitrogen
The pyridine nitrogen of isonicotinic acid can be protected by forming an N-oxide. This strategy not only protects the nitrogen from unwanted reactions but also modifies the electronic properties of the pyridine ring, which can be advantageous in certain synthetic steps.
Pyridine N-Oxide Formation and Deprotection
| Protecting Group | Protection Reagents & Conditions | Deprotection (Deoxygenation) Reagents & Conditions |
| N-Oxide | m-CPBA, H₂O₂, or other peroxy acids | PCl₃, PPh₃, or catalytic hydrogenation (H₂, Pd/C)[9]; Pd(OAc)₂/dppf with triethylamine[9]; Visible light-photoredox catalysis[10] |
Experimental Protocols: Pyridine Nitrogen Protection and Deprotection
Protocol 4: Synthesis of Isonicotinic Acid N-Oxide
-
Reaction Setup: Dissolve isonicotinic acid in a suitable solvent like acetic acid or a mixture of acetic acid and water.
-
Oxidant Addition: Add an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture and carefully quench any excess oxidizing agent.
-
Isolation: The product, isonicotinic acid N-oxide, may precipitate from the reaction mixture upon cooling or can be isolated by adjusting the pH and extraction.
Protocol 5: Deoxygenation of Isonicotinic Acid N-Oxide
This protocol describes a palladium-catalyzed deoxygenation method.[9]
-
Reaction Setup: In a microwave vial, combine the isonicotinic acid N-oxide derivative (1.0 eq), palladium(II) acetate (Pd(OAc)₂) (3 mol%), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (3 mol%).
-
Reagent Addition: Add acetonitrile (MeCN) as the solvent and triethylamine (Et₃N) (3.0 eq).
-
Reaction: Heat the mixture in a microwave reactor at 140-160 °C until the reaction is complete.
-
Work-up: Cool the reaction mixture, filter to remove the catalyst, and concentrate the filtrate.
-
Purification: Purify the residue by column chromatography to obtain the deoxygenated isonicotinic acid derivative.[9]
Orthogonal Protecting Group Strategy
An orthogonal protecting group strategy allows for the selective deprotection of one functional group in the presence of another.[2] For isonicotinic acid, a common and effective orthogonal approach is the combination of a tert-butyl ester for the carboxylic acid and an N-oxide for the pyridine nitrogen.
-
The tert-butyl ester is stable to the conditions used for N-oxide deoxygenation (reductive conditions). It is selectively removed with strong acid (e.g., TFA).[7]
-
The N-oxide is stable to the acidic conditions used for tert-butyl ester cleavage. It is selectively removed by reduction (e.g., catalytic hydrogenation or with a phosphine reagent).[9]
This orthogonality provides synthetic flexibility for multi-step transformations of the isonicotinic acid scaffold.
Visualizing Protecting Group Strategies
The following diagrams illustrate the key protection and deprotection workflows for isonicotinic acid.
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. fiveable.me [fiveable.me]
- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Deoxygenation of Aza-aromatics [organic-chemistry.org]
- 9. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Functionalization of the Pyridine Ring in 2-(Benzyloxy)isonicotinic Acid: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the pyridine ring in 2-(benzyloxy)isonicotinic acid. This scaffold is a valuable starting material in medicinal chemistry, particularly for the development of Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists, which are under investigation for the treatment of stress-related disorders such as anxiety and depression. The functionalization strategies discussed herein focus on directed ortho-lithiation, palladium-catalyzed cross-coupling reactions, and nucleophilic aromatic substitution, enabling the synthesis of diverse derivatives for structure-activity relationship (SAR) studies.
Introduction
This compound offers multiple reaction sites for chemical modification. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, while the presence of the benzyloxy and carboxylic acid groups can direct regioselective functionalization. The benzyloxy group at the 2-position and the carboxylic acid at the 4-position significantly influence the reactivity of the C-3 and C-5 positions of the pyridine ring. Understanding and controlling this reactivity is crucial for the rational design of novel therapeutic agents.
Key Functionalization Strategies
Three primary strategies for the functionalization of the this compound core are presented:
-
Directed ortho-Lithiation: The carboxylic acid and the nitrogen atom of the pyridine ring can act as directing groups, facilitating the deprotonation of the C-3 or C-5 positions with strong bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP). The resulting organolithium species can then be quenched with various electrophiles to introduce a wide range of substituents.
-
Palladium-Catalyzed Cross-Coupling Reactions: To employ cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination, the pyridine ring must first be halogenated. Selective halogenation at the C-3 or C-5 position can be achieved, followed by coupling with boronic acids, amines, or other nucleophiles in the presence of a palladium catalyst.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, further activated by the nitrogen atom, allows for nucleophilic aromatic substitution, particularly at the C-2 and C-4 positions.[1] While the 2-position is already substituted, functionalization at this position can be achieved by first converting the benzyloxy group to a better leaving group, such as a chloro or triflate group.
Application in Drug Discovery: CRF1 Receptor Antagonists
Derivatives of 2-alkoxy-4-substituted pyridines have shown significant potential as Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists.[2] The CRF1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and is implicated in the body's response to stress.[3] Antagonizing this receptor is a promising therapeutic strategy for managing conditions like anxiety and depression.[4] The functionalization of the this compound scaffold allows for the synthesis of libraries of compounds that can be screened for their affinity and efficacy at the CRF1 receptor, facilitating the identification of potent and selective drug candidates.
CRF1 Receptor Signaling Pathway
The binding of Corticotropin-Releasing Factor (CRF) to the CRF1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This primarily involves the activation of Gs protein, leading to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels and activates Protein Kinase A (PKA).[3][5] PKA then phosphorylates various downstream targets, including transcription factors like CREB, leading to changes in gene expression and cellular responses. The CRF1 receptor can also signal through Gq- and Gi-coupled pathways, activating phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) cascades, respectively.[5][6]
Caption: CRF1 Receptor Signaling Pathways.
Experimental Protocols
The following protocols are representative methods for the functionalization of the this compound scaffold. Researchers should note that optimization of reaction conditions may be necessary for specific substrates and electrophiles. For reactions involving the free carboxylic acid, protection as an ester (e.g., methyl or ethyl ester) is often required.
General Experimental Workflow
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. researchgate.net [researchgate.net]
- 3. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 2-(Benzyloxy)isonicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2-(benzyloxy)isonicotinoyl chloride through the reaction of 2-(benzyloxy)isonicotinic acid with thionyl chloride. 2-(Benzyloxy)isonicotinoyl chloride is a valuable bifunctional molecule for chemical biology and drug discovery. It incorporates a reactive acyl chloride on a pyridine ring, making it a key intermediate for the synthesis of various derivatives, including amides and esters, which are prevalent in medicinal chemistry. The benzyloxy group offers a stable protecting group that can be removed under specific conditions to reveal a hydroxyl functionality, enabling further molecular modifications. This protocol outlines the reaction conditions, necessary reagents, and purification methods to obtain the desired acid chloride, a versatile building block for the development of novel therapeutic agents.
Introduction
The conversion of carboxylic acids to acid chlorides is a fundamental transformation in organic synthesis, providing a highly reactive intermediate for a variety of subsequent reactions.[1][2] Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, reacting with carboxylic acids to produce the corresponding acid chloride, sulfur dioxide, and hydrogen chloride as byproducts.[2][3] 2-(Benzyloxy)isonicotinoyl chloride, the product of the reaction between this compound and thionyl chloride, is a particularly useful intermediate in drug development. Its structure is analogous to other isonicotinoyl chloride derivatives that serve as linkers in the construction of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[4][5] The reactive acid chloride allows for covalent attachment to biomolecules or small molecule drugs, while the benzyloxy group can be strategically deprotected to enable further functionalization.
Reaction Data
While specific quantitative data for the reaction of this compound with thionyl chloride is not extensively published, the following table summarizes typical reaction parameters and expected outcomes based on analogous reactions with similar substrates, such as isonicotinic acid and its derivatives.[6][7]
| Parameter | Typical Value/Range | Notes |
| **Reactant Ratio (Acid:SOCl₂) ** | 1 : 2 to 1 : 5 molar equivalents | An excess of thionyl chloride is used to drive the reaction to completion and can also serve as the solvent. |
| Reaction Temperature | Room temperature to reflux (approx. 79 °C) | The reaction is often initiated at a lower temperature and then heated to ensure complete conversion.[6] |
| Reaction Time | 1 to 9 hours | Reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.[7] |
| Solvent | Thionyl chloride (neat), Dichloromethane (DCM), Toluene, or Tetrahydrofuran (THF) | The choice of solvent depends on the scale and subsequent reaction steps. Anhydrous conditions are crucial.[6][7][8] |
| Catalyst | Catalytic amount of Dimethylformamide (DMF) | DMF can be added to facilitate the reaction, particularly for less reactive carboxylic acids.[9] |
| Expected Yield | >90% (crude) | The crude acid chloride is often of sufficient purity for immediate use in subsequent steps. Purification, if necessary, is typically achieved by distillation or crystallization of a derivative. |
| Product Form | Crystalline solid or oil | Isonicotinoyl chloride hydrochloride is often isolated as a white precipitate.[6] |
Experimental Protocol
This protocol describes the synthesis of 2-(benzyloxy)isonicotinoyl chloride from this compound using thionyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) (optional, as solvent)
-
Anhydrous dimethylformamide (DMF) (optional, as catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Calcium chloride drying tube or nitrogen/argon inlet
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
Caution: Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All glassware must be thoroughly dried before use.
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube (or connected to a nitrogen/argon line), add this compound (1.0 equivalent).
-
Addition of Thionyl Chloride: Under an inert atmosphere, add an excess of thionyl chloride (2.0-5.0 equivalents). If a solvent is desired, suspend the starting material in anhydrous DCM before the dropwise addition of thionyl chloride at 0 °C. A catalytic amount of anhydrous DMF (1-2 drops) can be added to the reaction mixture.
-
Reaction: The reaction mixture is then heated to reflux (the temperature of the oil bath can be kept around 80-90 °C).[8] The progress of the reaction can be monitored by the evolution of gas, which should eventually cease. The reaction is typically complete within 1-3 hours.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess thionyl chloride and solvent (if used) are carefully removed under reduced pressure using a rotary evaporator. To prevent bumping, the vacuum can be applied slowly at first.[8] The crude 2-(benzyloxy)isonicotinoyl chloride is often obtained as a crystalline solid or an oil and is typically used in the next step without further purification due to its reactivity and moisture sensitivity.[9]
-
Purification (Optional): If purification is necessary, the crude product can be triturated with a dry, non-polar solvent like diethyl ether or hexane to induce crystallization and remove soluble impurities.[6] The resulting solid can then be collected by filtration under an inert atmosphere.
Diagrams
References
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. rsc.org [rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Esterification of 2-(Benzyloxy)isonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the esterification of 2-(benzyloxy)isonicotinic acid, a key transformation in the synthesis of various compounds of interest in medicinal chemistry and drug development. The resulting esters can serve as important intermediates or as prodrugs to enhance the pharmacokinetic properties of a parent molecule.
Introduction
Esterification of carboxylic acids is a fundamental reaction in organic synthesis. For this compound, the esterification of the carboxylic acid moiety can be achieved through several methods, each with its own advantages depending on the desired ester and the scale of the reaction. The choice of method often depends on the stability of the starting material and the desired product to the reaction conditions. Common methods include Fischer-Speier esterification under acidic conditions and activation of the carboxylic acid, for example, by conversion to the acid chloride.
Esters of isonicotinic acid derivatives are of significant interest in drug development. They can be employed as prodrugs to improve oral bioavailability, increase lipophilicity, and modulate the release profile of a pharmacologically active agent.[1][2]
Experimental Protocols
Two common and effective methods for the esterification of this compound are presented below: the Fischer-Speier Esterification and a method involving the formation of an acyl chloride intermediate.
Method A: Fischer-Speier Esterification
This method is a classic acid-catalyzed esterification suitable for simple, unhindered alcohols.[3][4][5] The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent, and by the removal of water.[3][5]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; 20-50 eq).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) or p-toluenesulfonic acid (p-TsOH, 0.1 eq).[4][6]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction time can vary from a few hours to overnight.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude ester.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired ester.
Table 1: Summary of Reaction Parameters for Fischer-Speier Esterification
| Parameter | Recommended Condition |
| Substrate | This compound |
| Reagent | Alcohol (e.g., Methanol, Ethanol) |
| Catalyst | Conc. H₂SO₄ or p-TsOH |
| Stoichiometry | Acid: 0.1-0.2 eq |
| Solvent | Excess Alcohol |
| Temperature | Reflux |
| Reaction Time | 4-24 hours (monitor by TLC/HPLC) |
Method B: Esterification via Acyl Chloride Intermediate
This method is particularly useful for the esterification with more complex or sensitive alcohols and often proceeds under milder conditions and with shorter reaction times than the Fischer-Speier method.[7] The initial step involves the conversion of the carboxylic acid to a more reactive acyl chloride.
Protocol:
-
Formation of Acyl Chloride:
-
In a fume hood, suspend this compound (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene.
-
Add thionyl chloride (SOCl₂, 1.5-2.0 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[7]
-
Allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-(benzyloxy)isonicotinoyl chloride hydrochloride.
-
-
Esterification:
-
Dissolve the crude acyl chloride in a fresh portion of anhydrous inert solvent (e.g., DCM, THF).
-
Cool the solution to 0 °C and add the desired alcohol (1.0-1.2 eq).
-
Slowly add a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine (1.5-2.0 eq), to neutralize the HCl generated during the reaction.[7]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with the organic solvent.
-
Wash the organic layer sequentially with water, a dilute aqueous solution of HCl (to remove excess base), a saturated aqueous solution of NaHCO₃ (to remove any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure ester.
Table 2: Summary of Reaction Parameters for Esterification via Acyl Chloride
| Parameter | Recommended Condition |
| Substrate | This compound |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) |
| Catalyst (optional) | DMF |
| Reagent | Alcohol |
| Base | Triethylamine (Et₃N) or Pyridine |
| Solvent | DCM, Toluene, or THF |
| Temperature | 0 °C to Reflux |
| Reaction Time | 2-8 hours (monitor by TLC/HPLC) |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the esterification of this compound.
Caption: General workflow for the esterification of this compound.
Application in Drug Development: Prodrug Strategy
Esterification is a widely used prodrug strategy to overcome undesirable physicochemical properties of a parent drug, such as poor aqueous solubility, low permeability, or rapid metabolism.[1] By converting the carboxylic acid group of a molecule like this compound (or a related active pharmaceutical ingredient) into an ester, the following can be achieved:
-
Increased Lipophilicity: The ester moiety can increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral absorption.
-
Modulated Solubility: Esterification can be used to either increase or decrease aqueous solubility depending on the nature of the alcohol used.
-
Protection of the Carboxylic Acid Group: The ester can protect the carboxylic acid from undergoing metabolic reactions before reaching its target site.
-
Controlled Release: The rate of hydrolysis of the ester back to the active carboxylic acid in vivo can be tuned by modifying the steric and electronic properties of the alcohol component, allowing for a more controlled release of the active drug.
The following diagram illustrates the logical relationship of a prodrug strategy.
Caption: Logical flow of a prodrug strategy involving esterification.
References
- 1. blumberginstitute.org [blumberginstitute.org]
- 2. Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. athabascau.ca [athabascau.ca]
- 6. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isonicotinic Acid and its Derivatives as Ligands in Coordination Chemistry
Introduction
Isonicotinic acid, a derivative of pyridine, and its analogues, particularly isonicotinic acid hydrazide (isoniazid), are versatile ligands in coordination chemistry. Their ability to coordinate with a wide range of metal ions through the pyridine nitrogen and, in the case of derivatives, other donor atoms, has led to the development of a vast number of metal complexes with diverse structures and applications. These complexes are of significant interest due to their potential in catalysis, materials science, and medicinal chemistry, exhibiting a range of biological activities including antimicrobial, antifungal, anticancer, and anti-tubercular properties.
While the specific ligand "2-(Benzyloxy)isonicotinic acid" is not extensively documented in the scientific literature as a ligand in coordination chemistry based on current search results, this document provides a comprehensive overview of the closely related and well-studied isonicotinic acid and its hydrazide derivatives. The principles, protocols, and applications described herein serve as a foundational guide for researchers and drug development professionals interested in this class of ligands.
I. Ligand Properties and Coordination Modes
Isonicotinic acid and its derivatives can coordinate to metal ions in several ways:
-
Monodentate Coordination: Coordination primarily occurs through the nitrogen atom of the pyridine ring.
-
Bidentate and Polydentate Coordination: In derivatives like isonicotinic acid hydrazide, additional donor atoms such as the carbonyl oxygen and the terminal amino group of the hydrazide moiety allow for chelation, forming more stable metal complexes. The specific coordination mode can be influenced by the metal ion, the solvent system, and the presence of other ligands.
II. Applications of Metal Complexes
The coordination of isonicotinic acid derivatives to metal ions can lead to complexes with a variety of applications:
-
Catalysis: Metal complexes of isonicotinic acid derivatives have shown promise as catalysts in organic reactions, such as C-N coupling reactions.[1]
-
Biological Activity: A significant area of research is the biological application of these complexes. Studies have demonstrated their potential as:
-
Antimicrobial and Antifungal Agents: Many complexes exhibit significant activity against various bacterial and fungal strains.[2][3][4]
-
Anticancer Agents: Certain complexes have shown cytotoxic effects against cancer cell lines.[5][6]
-
Anti-tubercular Agents: Building on the anti-tubercular activity of isoniazid, its metal complexes have been investigated as potential next-generation drugs.[7]
-
III. Quantitative Data Summary
The following tables summarize representative quantitative data for metal complexes of isonicotinic acid and its derivatives from the literature.
Table 1: Selected Infrared Spectral Data (cm⁻¹) for Isonicotinic Acid Hydrazide (INH) and its Metal Complexes
| Compound | ν(C=O) | ν(C=N) | ν(M-N) | ν(M-O) | Reference |
| INH (free ligand) | 1715 | - | - | - | [8] |
| [Pt(INH)Cl₃]Cl | ~1625 | - | 420-500 | 520-610 | [8] |
| [Ru(INH)Cl₂] | ~1625 | - | 420-500 | 520-610 | [8] |
| [Rh(INH)Cl₂] | ~1625 | - | 420-500 | 520-610 | [8] |
Table 2: Antimicrobial Activity (Zone of Inhibition in mm) of Isonicotinic Acid and its Metal Complexes
| Compound | Staphylococcus aureus | Escherichia coli | Salmonella typhi | Aspergillus flavus | Aspergillus fumigatus | Reference |
| Isonicotinic Acid | 15 | 14 | 12 | 13 | 14 | [2] |
| [Co(INA)₂(OH)₂(H₂O)₂] | 18 | 16 | 17 | 16 | 15 | [2] |
| [Cu(INA)₂(OH)₂(H₂O)₂] | 20 | 18 | 19 | 18 | 17 | [2] |
| [Zn(INA)₂(OH)₂(H₂O)₂] | 17 | 15 | 16 | 15 | 16 | [2] |
| Gentamycin (standard) | 25 | 24 | 26 | - | - | [2] |
| Ketoconazole (standard) | - | - | - | 23 | 24 | [2] |
IV. Experimental Protocols
The following are detailed protocols for the synthesis and characterization of representative metal complexes of isonicotinic acid and its derivatives.
Protocol 1: Mechanochemical Synthesis of Metal(II) Complexes of Isonicotinic Acid[2]
Objective: To synthesize Co(II), Cu(II), and Zn(II) complexes of isonicotinic acid using a solvent-free mechanochemical method.
Materials:
-
Isonicotinic acid
-
CoCl₂·6H₂O, CuCl₂·2H₂O, or ZnCl₂
-
Agate mortar and pestle
-
Deionized water
Procedure:
-
Carefully weigh 1 mmol of isonicotinic acid and 0.5 mmol of the respective metal salt into an agate mortar.
-
Add a few drops of deionized water to the mixture.
-
Grind the mixture using the pestle for 30 minutes.
-
The formation of the colored metal complex indicates the progress of the reaction.
-
Collect the solid product.
Characterization:
-
Elemental Analysis (CHN): To determine the ligand-to-metal ratio.
-
Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the characteristic vibrational bands (e.g., C=O and C=N stretching).
-
Magnetic Susceptibility: To determine the geometry of the complex (e.g., octahedral).
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk sample.
Protocol 2: Synthesis of Metal(II) Complexes of N'-(2-cyanoacetyl)isonicotinohydrazide[5]
Objective: To synthesize metal complexes of a modified isonicotinic acid hydrazide.
Ligand Synthesis (H₂L):
-
Reflux a mixture of isonicotinic hydrazide (0.01 mol) and 1-cyanoacetyl-3,5-dimethylpyrazole (0.01 mol) in dioxane for 2 hours.
-
Cool the mixture in an ice bath to precipitate the N'-(2-cyanoacetyl)isonicotinohydrazide (H₂L) ligand.
-
Filter the pale-yellow precipitate, wash with ethanol and distilled water, and dry in a vacuum desiccator over anhydrous CaCl₂.
Complex Synthesis:
-
To an alcoholic solution of the ligand H₂L (1.0 mmol), add an aqueous solution of the respective metal(II) acetate (1.0 mmol; e.g., Cu(OAc)₂, Co(OAc)₂, Ni(OAc)₂, Zn(OAc)₂) dropwise with agitation.
-
Heat the mixture under reflux for 2 hours.
-
Filter the solid precipitate, wash with hot ethanol followed by diethyl ether, and dry in a vacuum desiccator over anhydrous CaCl₂.
Characterization:
-
Elemental Analysis and Mass Spectrometry: To determine the stoichiometry of the complexes.
-
Molar Conductivity: To determine the electrolytic nature of the complexes.
-
Spectroscopic Analyses (IR, UV-Vis, NMR): To elucidate the coordination mode of the ligand.
-
In vitro Cytotoxicity Assays: To evaluate the anticancer activity against cell lines such as HepG2 and HCT-116.
V. Visualizations
The following diagrams illustrate key workflows and concepts in the study of isonicotinic acid-based coordination complexes.
Figure 1: General workflow for the synthesis, characterization, and application of metal complexes with isonicotinic acid derivatives.
Figure 2: Common coordination modes of isonicotinic acid derivatives with a central metal ion.
References
- 1. sciensage.info [sciensage.info]
- 2. ajol.info [ajol.info]
- 3. ftstjournal.com [ftstjournal.com]
- 4. Transition metal complexes of isonicotinic acid (2-hydroxybenzylidene)hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and cytotoxic evaluation of metal complexes derived from new N′-(2-cyanoacetyl)isonicotinohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zinc Coordination Compounds with Benzimidazole Derivatives: Synthesis, Structure, Antimicrobial Activity and Potential Anticancer Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bivalent metal complexes of a novel modified nicotinic acid hydrazide drug: Synthesis, characterization, and anti-tubercular studies | European Journal of Chemistry [eurjchem.com]
- 8. ias.ac.in [ias.ac.in]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(Benzyloxy)isonicotinic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 2-(Benzyloxy)isonicotinic acid. It includes detailed troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), experimental protocols, and comparative data to enhance yield and purity.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on two primary synthetic routes: the Williamson ether synthesis from 2-hydroxyisonicotinic acid and the hydrolysis of a 2-benzyloxy-4-cyanopyridine intermediate.
Route 1: Williamson Ether Synthesis from 2-Hydroxyisonicotinic Acid
The direct O-benzylation of 2-hydroxyisonicotinic acid is a common and direct approach. However, it is often complicated by competing N-alkylation.
Q1: My reaction is yielding a significant amount of the N-benzyl-2-pyridone-4-carboxylic acid isomer. How can I improve the selectivity for O-benzylation?
A1: The formation of the N-alkylated product is a common challenge due to the ambident nucleophilic nature of the 2-pyridone tautomer. To favor O-benzylation, consider the following strategies:
-
Choice of Base and Solvent: The selection of the base and solvent system is critical. While strong bases like sodium hydride (NaH) are often used, they can sometimes favor N-alkylation. Consider using a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile. A ternary system of ZnO, ZnCl₂, and a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) in a nonpolar solvent like dioxane has been shown to be highly effective for selective O-benzylation of similar 2-pyridone systems.[1][2]
-
Metal-Mediated Benzylation: The use of certain metal salts can promote O-alkylation. For instance, a zinc-mediated system (ZnO/ZnCl₂) has demonstrated high selectivity for O-benzylation of 2-pyridones.[1][2]
-
Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can enhance the concentration of the O-nucleophile in the organic phase, thereby promoting O-benzylation.
Q2: The overall yield of my reaction is low, even with good O-alkylation selectivity. What are the potential causes and solutions?
A2: Low yields can result from several factors:
-
Incomplete Deprotonation: Ensure complete deprotonation of the 2-hydroxyisonicotinic acid. If using a weaker base like K₂CO₃, increasing the reaction temperature or using a more polar solvent might be necessary.
-
Reaction Temperature and Time: The reaction may require elevated temperatures (e.g., 80-110 °C) and extended reaction times (12-24 hours) to proceed to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Purity of Reagents: Ensure that all reagents, especially the benzyl halide and solvents, are pure and anhydrous. Impurities in the benzyl bromide, such as benzyl alcohol, can compete in the reaction. Water can quench the generated alkoxide.
-
Degradation of Starting Material or Product: At high temperatures, the starting material or product may be susceptible to degradation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative degradation.
Q3: I am having difficulty purifying the final product from the unreacted starting material and the N-alkylated isomer. What purification strategies are recommended?
A3: Purification can be challenging due to the similar polarities of the desired product and the N-alkylated isomer.
-
Column Chromatography: Silica gel column chromatography is the most common method for separation. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the isomers.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for purification, especially on a larger scale.
-
Acid-Base Extraction: The carboxylic acid functionality of both the desired product and the N-alkylated isomer allows for their extraction into an aqueous basic solution (e.g., saturated sodium bicarbonate). This can be used to separate them from non-acidic impurities. Subsequent acidification will precipitate the acidic components, which can then be further purified by chromatography or recrystallization.
Route 2: Synthesis via Hydrolysis of 2-Benzyloxy-4-cyanopyridine
This two-step route involves the synthesis of the cyanopyridine intermediate followed by its hydrolysis to the carboxylic acid.
Q4: I am struggling with the first step, the synthesis of 2-benzyloxy-4-cyanopyridine from 2-chloro-4-cyanopyridine. What are the optimal conditions?
A4: The synthesis of 2-benzyloxy-4-cyanopyridine is a nucleophilic aromatic substitution reaction. Key considerations include:
-
Generation of the Benzoxide: Sodium benzoxide, prepared by reacting benzyl alcohol with a strong base like sodium hydride (NaH) or sodium metal in an anhydrous solvent like THF or dioxane, is an effective nucleophile.
-
Reaction Conditions: The reaction of 2-chloro-4-cyanopyridine with sodium benzoxide is typically carried out at elevated temperatures (e.g., reflux in THF or dioxane) for several hours. The reaction should be performed under an inert atmosphere to prevent side reactions.
Q5: The hydrolysis of 2-benzyloxy-4-cyanopyridine to this compound is not proceeding to completion or is resulting in side products. What are the recommended hydrolysis conditions?
A5: The hydrolysis of the nitrile group can be achieved under either acidic or basic conditions.
-
Basic Hydrolysis: Refluxing 2-benzyloxy-4-cyanopyridine with a strong base like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solvent is a common method.[3] The reaction initially forms the corresponding amide, which is then further hydrolyzed to the carboxylic acid upon prolonged heating.
-
Acidic Hydrolysis: Strong acids such as concentrated hydrochloric acid or sulfuric acid can also be used to hydrolyze the nitrile. This method can sometimes be faster but may also lead to the cleavage of the benzyl ether if the conditions are too harsh.
-
Monitoring the Reaction: It is crucial to monitor the reaction by TLC or LC-MS to determine the point of complete conversion and to avoid the formation of degradation products.
Data Presentation
The following tables summarize reaction conditions and yields for key steps in the synthesis of this compound and related compounds, based on literature data.
Table 1: Comparison of Conditions for O-Benzylation of 2-Pyridone Systems
| Entry | Base | Solvent | Additive/Catalyst | Temperature (°C) | Time (h) | Yield (%) | O:N Selectivity | Reference |
| 1 | K₂CO₃ | DMF | None | 80 | 12 | Moderate | Varies | General Knowledge |
| 2 | Cs₂CO₃ | Acetonitrile | None | Reflux | 24 | High | >9:1 | [1] |
| 3 | DIEA | Dioxane | ZnO, ZnCl₂ | 110 | 24 | 90 | >99:1 | [2] |
| 4 | NaH | THF | TBAI (cat.) | Reflux | 12 | Good | Varies | General Knowledge |
Table 2: Conditions for Nitrile Hydrolysis
| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Reference |
| 1 | NaOH (aq) | Ethanol/Water | Reflux | 4-8 | Carboxylic Acid | [3] |
| 2 | H₂SO₄ (conc) | Water | 100-120 | 2-4 | Carboxylic Acid | General Knowledge |
| 3 | HCl (conc) | Water | Reflux | 3-6 | Carboxylic Acid | General Knowledge |
Experimental Protocols
The following are detailed experimental protocols for the key reactions in the synthesis of this compound.
Protocol 1: Zinc-Mediated O-Benzylation of 2-Hydroxyisonicotinic Acid
This protocol is adapted from a procedure for the selective O-benzylation of 2-pyridones.[2]
Materials:
-
2-Hydroxyisonicotinic acid
-
Benzyl bromide
-
Zinc oxide (ZnO)
-
Zinc chloride (ZnCl₂), anhydrous
-
N,N-Diisopropylethylamine (DIEA)
-
Dioxane, anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an argon atmosphere, add 2-hydroxyisonicotinic acid (1.0 eq.), zinc oxide (1.1 eq.), and anhydrous zinc chloride (1.1 eq.).
-
Add anhydrous dioxane to the flask, followed by N,N-diisopropylethylamine (1.1 eq.) and benzyl bromide (1.2 eq.).
-
Heat the reaction mixture to 110 °C and stir for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford this compound.
Protocol 2: Hydrolysis of 2-Benzyloxy-4-cyanopyridine
This protocol outlines the basic hydrolysis of a cyanopyridine to a carboxylic acid.
Materials:
-
2-Benzyloxy-4-cyanopyridine
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-benzyloxy-4-cyanopyridine (1.0 eq.) in a mixture of ethanol and water.
-
Add sodium hydroxide pellets (2.0-3.0 eq.) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the disappearance of the starting material and the formation of the product by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid.
-
A precipitate of this compound should form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Mandatory Visualizations
The following diagrams illustrate the synthetic pathways and troubleshooting logic.
Caption: Williamson ether synthesis of this compound.
Caption: Two-step synthesis via nitrile hydrolysis.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Zinc (II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-(Benzyloxy)isonicotinic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Benzyloxy)isonicotinic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: Why is the yield of my this compound synthesis consistently low?
Low yields can stem from several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.
-
Potential Cause 1: Incomplete Reaction
-
Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is allowed to proceed to completion. It may be necessary to extend the reaction time or moderately increase the temperature.
-
-
Potential Cause 2: Moisture in Reagents or Glassware
-
Solution: The reaction is sensitive to moisture, which can quench the base and hydrolyze reagents. Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure starting materials are dry.
-
-
Potential Cause 3: Suboptimal Base or Stoichiometry
-
Solution: The choice and amount of base are critical. A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is often used. Ensure at least one equivalent of base is used to deprotonate the starting material. An excess of the base may be beneficial.
-
-
Potential Cause 4: Poor Quality of Starting Materials
-
Solution: Impurities in the starting materials, such as 2-chloroisonicotinic acid or benzyl bromide, can lead to side reactions and lower yields.[1] Use reagents of high purity and consider purifying them if necessary. For instance, benzyl bromide can be contaminated with benzyl alcohol, which can compete in the reaction.[2]
-
Q2: My final product is contaminated with a significant amount of an unknown impurity. How can I identify and minimize it?
The most common and challenging byproduct in this synthesis is the N-alkylated isomer, N-benzyl-4-carboxy-2-pyridone.[2] This arises from the ambident nucleophilic nature of the hydroxypyridine tautomer.
-
Identification: The O-alkylated (desired product) and N-alkylated (byproduct) isomers can often be distinguished by NMR spectroscopy. The chemical shifts of the pyridine ring protons will differ significantly. Mass spectrometry can confirm they are isomers (same molecular weight).
-
Minimization Strategies:
-
Choice of Base and Solvent: The reaction conditions can influence the O- versus N-alkylation ratio. Using a strong base in a polar aprotic solvent like DMF or DMSO generally favors O-alkylation.[2] Some protocols suggest that specific base/solvent combinations, such as silver carbonate (Ag₂CO₃) in an appropriate solvent, can enhance selectivity for O-alkylation.[2]
-
Temperature Control: Running the reaction at a controlled, moderate temperature (e.g., 60-80 °C) can help favor the desired product.[2] High temperatures may promote the formation of the thermodynamically more stable N-alkylated product.
-
Q3: Besides the N-alkylated isomer, what other byproducts might I encounter?
Several other byproducts can form depending on the specific reaction conditions.
-
Unreacted Starting Materials: Incomplete reactions will leave residual 2-chloroisonicotinic acid (or 2-hydroxyisonicotinic acid) and benzyl bromide.
-
Dibenzyl Ether: This can form from the self-condensation of benzyl alcohol (if present as an impurity or formed via hydrolysis of benzyl bromide) or by the reaction of the benzyl alkoxide with benzyl bromide.[3]
-
Benzoic Acid: If the reaction involves an oxidation step or if starting materials are oxidized, benzoic acid can be a byproduct.[4]
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common laboratory synthesis involves the O-alkylation of a 2-hydroxypyridine derivative with a benzyl halide. A typical precursor is 2-chloroisonicotinic acid, which is reacted with benzyl alcohol in the presence of a base.
Q2: How can I purify the crude this compound?
Purification can often be achieved through recrystallization or column chromatography.
-
Recrystallization: A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be used to selectively crystallize the desired product, leaving impurities in the mother liquor.
-
Column Chromatography: For difficult separations, especially from the N-alkylated isomer, silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes with a small amount of acetic acid) is effective.
Q3: What are the recommended storage conditions for this compound?
It is recommended to store the compound in a cool, dry, and well-ventilated area in a tightly sealed container. Storage at 2-8°C is often suggested.
Data Presentation
Table 1: Hypothetical Byproduct Profile in a Typical Synthesis
| Compound | Typical Retention Time (HPLC) | Expected Mass (m/z) | Common Abundance (%) |
| 2-Chloroisonicotinic acid | 2.5 min | 157.99 | 1-5% |
| Benzyl alcohol | 3.1 min | 108.06 | <2% |
| This compound | 5.8 min | 229.07 | 70-85% |
| N-benzyl-4-carboxy-2-pyridone | 6.2 min | 229.07 | 10-20% |
| Dibenzyl ether | 8.9 min | 198.10 | <3% |
Note: Data are representative and will vary based on specific reaction conditions and analytical methods.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Preparation: Add 2-chloroisonicotinic acid (1 equivalent) and benzyl alcohol (1.2 equivalents) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Solvent and Base: Add anhydrous dimethylformamide (DMF) to the flask. While stirring, slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 equivalents) in portions at 0°C.
-
Reaction: After the addition of NaH is complete, allow the reaction mixture to warm to room temperature and then heat to 70°C.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 7:3 ethyl acetate/hexanes with 1% acetic acid).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and cautiously quench with water. Acidify the aqueous solution with 1M HCl to a pH of approximately 4-5.
-
Extraction: Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: TLC Monitoring of the Reaction
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 7:3 v/v) with 1% acetic acid.
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.
-
Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate. Develop the plate and visualize the spots to track the consumption of the starting material and the formation of the product and byproducts.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Competing O- and N-alkylation pathways.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Williamson Ether Synthesis with 2-Chloronicotinic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Williamson ether synthesis using 2-chloronicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the Williamson ether synthesis with 2-chloronicotinic acid?
A1: The reaction of 2-chloronicotinic acid with an alkoxide to form an ether proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is different from the typical SN2 mechanism of the classical Williamson ether synthesis. The electron-withdrawing nature of the pyridine ring nitrogen and the carboxylic acid group at the 3-position activate the chlorine atom at the 2-position for nucleophilic attack by the alkoxide. The reaction proceeds through a negatively charged intermediate called a Meisenheimer complex, which is stabilized by resonance.[1]
Q2: What are the most common side reactions to be aware of during this synthesis?
A2: Several side reactions can occur, leading to reduced yield and purification challenges. These include:
-
Hydrolysis of the chloro group: In the presence of water and base, 2-chloronicotinic acid can be hydrolyzed to 2-hydroxynicotinic acid.[2]
-
Esterification of the carboxylic acid: The alcohol used to generate the alkoxide can react with the carboxylic acid group of 2-chloronicotinic acid to form an ester, especially under acidic conditions, but it can also be a competing reaction under basic conditions.
-
Decarboxylation: Pyridinecarboxylic acids can undergo decarboxylation upon heating, particularly when the carboxylic acid group is at the 2-position (picolinic acid).[3][4][5] While specific data for 2-chloronicotinic acid is limited, its structural similarity to picolinic acid suggests a risk of CO2 loss at elevated temperatures.
-
Elimination reactions: While less common with aromatic substrates compared to alkyl halides, if the alkoxide is sterically hindered, it may act as a base, leading to elimination reactions if there are abstractable protons on the alkoxide itself.
Q3: How do I choose the appropriate base for this reaction?
A3: The choice of base is critical. It needs to be strong enough to deprotonate the alcohol to form the alkoxide but should not promote side reactions.
-
For simple primary and secondary alcohols: Sodium hydride (NaH) or potassium hydride (KH) in an aprotic solvent like THF or DMF are effective for generating the alkoxide in situ.
-
For phenols or more acidic alcohols: Milder bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can be used, which may help to minimize side reactions like hydrolysis.[6]
-
It is important to use at least two equivalents of base: one to deprotonate the alcohol and one to neutralize the carboxylic acid group of the 2-chloronicotinic acid.
Q4: What are the recommended solvents for this reaction?
A4: Polar aprotic solvents are generally preferred as they can solvate the cation of the alkoxide, leaving the nucleophilic anion more reactive.
-
Good choices include: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN).
-
Protic solvents like ethanol or methanol can also be used, often as the solvent for the corresponding alkoxide (e.g., sodium ethoxide in ethanol). However, they can participate in proton exchange and may lead to lower reaction rates.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of the alcohol. 2. Insufficient activation of the 2-chloronicotinic acid. 3. Reaction temperature is too low. 4. Deactivation of the nucleophile. | 1. Use a stronger base (e.g., NaH) or ensure anhydrous conditions. Use at least two equivalents of base. 2. Ensure the starting material is pure. 3. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 4. Ensure all reagents and solvents are anhydrous. |
| Formation of 2-Hydroxynicotinic Acid | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Dry the alcohol and 2-chloronicotinic acid before use. |
| Formation of an Ester Side Product | The alcohol is reacting with the carboxylic acid group. | Consider protecting the carboxylic acid group as an ester before the ether synthesis, followed by deprotection. Alternatively, use a milder base and lower reaction temperature to favor the SNAr reaction. |
| Evidence of Decarboxylation (e.g., formation of 2-chloropyridine) | The reaction temperature is too high. | Reduce the reaction temperature. If the reaction is too slow at lower temperatures, consider using a more reactive alkoxide (e.g., from a more acidic alcohol) or a catalyst. |
| Complex Mixture of Products | Multiple side reactions are occurring. | Re-evaluate the reaction conditions. Start with a lower temperature and a milder base. Ensure the purity of all starting materials. Consider a two-step approach: first esterify the carboxylic acid, then perform the ether synthesis, and finally hydrolyze the ester. |
Data Presentation
Table 1: General Reaction Conditions for Williamson Ether Synthesis of 2-Chloronicotinic Acid
| Parameter | Recommended Conditions | Notes |
| Substrate | 2-Chloronicotinic Acid | Ensure high purity and anhydrous conditions. |
| Nucleophile | Alkoxide (e.g., sodium ethoxide, sodium methoxide) | Generated in situ from the corresponding alcohol using a strong base. |
| Base | NaH, KH, K2CO3, Cs2CO3 | Use at least 2 equivalents. |
| Solvent | DMF, DMSO, THF, Acetonitrile | Polar aprotic solvents are preferred. |
| Temperature | 50 - 150 °C | Optimization is required; start with a lower temperature. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS for completion. |
Table 2: Relative Reactivity of Halopyridines in SNAr Reactions
| Halogen | Relative Reactivity with Alkoxides | Rationale |
| F | Highest | The high electronegativity of fluorine strongly activates the ring for nucleophilic attack.[7] |
| Cl | Moderate | Good balance of activation and leaving group ability. |
| Br | Moderate | Similar to chlorine. |
| I | Lowest | Weaker activation of the ring by the less electronegative iodine. |
Experimental Protocols
General Protocol for the Synthesis of 2-Alkoxynicotinic Acid
Disclaimer: This is a general guideline and may require optimization for specific alcohols.
-
Preparation of the Alkoxide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the desired anhydrous alcohol (e.g., 20 mL of ethanol).
-
Under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.
-
-
Reaction with 2-Chloronicotinic Acid:
-
Dissolve 2-chloronicotinic acid (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of 2-chloronicotinic acid dropwise to the prepared alkoxide solution at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and cautiously quench the excess NaH by the slow addition of water or ethanol.
-
Acidify the mixture to pH 3-4 with aqueous HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Mandatory Visualizations
Caption: Experimental workflow for the Williamson ether synthesis of 2-chloronicotinic acid.
Caption: A troubleshooting decision tree for low yield in the synthesis.
Caption: Reaction pathways for the synthesis of 2-alkoxynicotinic acid and potential side reactions.
References
Stability of the benzyloxy protecting group under acidic/basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of the benzyloxy (Bn) protecting group. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: How stable is the benzyloxy (Bn) protecting group under acidic and basic conditions?
A1: The benzyloxy group is known for its robustness and is generally stable to a wide range of acidic and basic conditions, making it a versatile protecting group in multi-step organic syntheses.[1][2][3][4] However, its stability is not absolute and can be influenced by the specific reagents, temperature, and substrate. While stable to many aqueous acidic and basic media, strong acids can cleave the benzyl ether bond, particularly at elevated temperatures.[5][6][7][8]
Q2: What are the most common methods for the deprotection of a benzyloxy group?
A2: The most common and preferred method for cleaving a benzyl ether is catalytic hydrogenolysis.[9][10][11][12] This method typically involves using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source.[1][9] Other methods include dissolving metal reduction (e.g., Birch reduction with Na/NH3), oxidative cleavage, and the use of strong Lewis acids.[2][6][8][10][13]
Q3: Can a benzyloxy group be selectively removed in the presence of other protecting groups?
A3: Yes, the selective deprotection of a benzyloxy group is a key feature that makes it highly useful in complex syntheses.[12] For instance, the mild conditions of catalytic hydrogenolysis allow for the removal of the Bn group without affecting many other protecting groups like silyl ethers, acetals, and esters.[1] However, it is important to note that catalytic hydrogenolysis can also reduce other functional groups such as alkenes, alkynes, and azides.[12]
Q4: What are the primary safety precautions to consider when working with reagents for benzylation and debenzylation?
A4: Benzyl bromide, a common reagent for introducing the benzyl group, is a lachrymator and should be handled in a fume hood.[2] When performing catalytic hydrogenolysis for deprotection, appropriate precautions must be taken when handling hydrogen gas due to its flammability.
Stability of the Benzyloxy Group: A Summary
The following tables summarize the stability of the benzyloxy protecting group under various acidic and basic conditions based on literature data.
Table 1: Stability under Acidic Conditions
| Reagent/Condition | Concentration | Temperature | Stability | Reference |
| Acetic Acid/THF/Water | N/A | Room Temp | Stable | [7] |
| Trifluoroacetic Acid (TFA) | Neat | 60 °C | Generally Stable (substrate dependent) | [14] |
| p-Toluenesulfonic Acid (p-TsOH) | Catalytic | Room Temp | Generally Stable | [14] |
| Hydrogen Bromide in Acetic Acid | 33% | Room Temp | Cleaved | [15][16] |
| Boron Trichloride (BCl3) | 1 M in DCM | -78 °C to Room Temp | Cleaved | [12][17] |
| Strong Acids (e.g., HBr, HF) | Concentrated | Elevated Temp | Cleaved | [6][7][15] |
Table 2: Stability under Basic Conditions
| Reagent/Condition | Concentration | Temperature | Stability | Reference |
| Sodium Hydroxide (aq) | 1 M | Room Temp | Stable | [5] |
| Potassium Hydroxide | Powdered | Room Temp | Stable | [13] |
| Sodium Hydride (NaH) | N/A | Room Temp | Stable | [6] |
| Sodium Methoxide in Methanol | Catalytic | Room Temp | Stable | [3] |
| Strong Bases (e.g., alkoxides) | N/A | N/A | Generally Stable | [2] |
Troubleshooting Guide
This guide addresses common problems encountered during the deprotection of the benzyloxy group.
Issue 1: Incomplete or slow catalytic hydrogenolysis reaction.
-
Potential Cause: Inactive or poisoned catalyst.[12][18]
-
Solution: Use a fresh batch of Pd/C catalyst. Ensure all glassware is clean and that the starting material and solvents are free of impurities, especially sulfur compounds, which can poison the catalyst.[18]
-
-
Potential Cause: Poor solubility of the starting material or intermediates.[18]
-
Potential Cause: Insufficient hydrogen pressure.[12][18]
-
Solution: If using a hydrogen balloon, ensure a constant positive pressure. For more stubborn substrates, a Parr hydrogenation apparatus can be used to increase the hydrogen pressure.[18]
-
Issue 2: Unexpected cleavage of the benzyloxy group.
-
Potential Cause: The reaction conditions are too acidic.[7]
-
Solution: If the desired transformation requires acidic conditions, consider using a milder acid or a buffered system. Running the reaction at a lower temperature can also help minimize unwanted debenzylation.[7]
-
Issue 3: Difficulty in removing the benzyl group from a sterically hindered alcohol.
-
Potential Cause: Steric hindrance around the benzyl ether linkage slows down the reaction.[12]
-
Solution: Consider alternative deprotection methods. Stronger Lewis acids or dissolving metal reductions might be more effective in these cases. Increasing the catalyst loading and reaction temperature during hydrogenolysis can also be attempted.[18]
-
Experimental Protocols
Protocol 1: General Procedure for Benzylation of an Alcohol
-
Dissolve the alcohol in an anhydrous aprotic solvent such as DMF or THF.
-
Add a base, such as sodium hydride (NaH), to deprotonate the alcohol. Exercise caution as NaH is reactive and produces hydrogen gas.
-
Cool the reaction mixture in an ice bath.
-
Slowly add benzyl bromide (BnBr) or benzyl chloride (BnCl) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction carefully with methanol or water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 2: General Procedure for Deprotection of a Benzyl Ether via Catalytic Hydrogenolysis
-
Dissolve the benzyl-protected compound in a suitable solvent such as methanol, ethanol, or ethyl acetate.[9]
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol% by weight).[1]
-
Securely attach a balloon filled with hydrogen gas to the reaction flask or use a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times) to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
Visual Guides
The following diagrams illustrate key workflows and decision-making processes related to the use of the benzyloxy protecting group.
Caption: General workflow for a benzyloxy deprotection experiment.
Caption: Troubleshooting logic for incomplete debenzylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 4. Benzyl protecting group - Georganics [georganics.sk]
- 5. benchchem.com [benchchem.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. jk-sci.com [jk-sci.com]
- 12. benchchem.com [benchchem.com]
- 13. Benzyl group - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. bachem.com [bachem.com]
- 16. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Deprotection of 2-(Benzyloxy)isonicotinic acid
Welcome to the technical support center for the removal of the benzyl protecting group from 2-(benzyloxy)isonicotinic acid. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during this chemical transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My hydrogenolysis reaction to remove the benzyl group from this compound is sluggish or incomplete. What are the potential causes and solutions?
A1: Incomplete or slow hydrogenolysis is a common issue. Here are several factors to consider and troubleshoot:
-
Catalyst Activity: The activity of your Palladium on carbon (Pd/C) catalyst is crucial.
-
Troubleshooting:
-
Ensure you are using a fresh, high-quality catalyst. Older catalysts can lose activity.
-
Consider using a higher loading of the catalyst (e.g., increase from 5 mol% to 10 mol%).
-
Pearlman's catalyst (Pd(OH)₂/C) can sometimes be more effective than Pd/C for certain substrates.[1]
-
-
-
Hydrogen Source and Pressure: The efficiency of the reaction depends on the hydrogen source and pressure.
-
Troubleshooting:
-
For reactions under atmospheric pressure (H₂ balloon), ensure there are no leaks in your setup.
-
If using a hydrogen gas cylinder, increasing the pressure (e.g., to 50 psi) can significantly accelerate the reaction.
-
Ensure the reaction mixture is being agitated vigorously to ensure good mixing of the gas, liquid, and solid catalyst.
-
-
-
Solvent Choice: The solvent can influence the reaction rate.
-
Troubleshooting:
-
Protic solvents like ethanol, methanol, or acetic acid are generally preferred for hydrogenolysis.
-
Ensure the solvent is of high purity and deoxygenated before use, as oxygen can poison the catalyst.
-
-
-
Catalyst Poisoning: The pyridine nitrogen in your substrate can sometimes act as a catalyst poison.
-
Troubleshooting:
-
Adding a small amount of a weak acid, like acetic acid, to the reaction mixture can protonate the pyridine nitrogen, preventing it from coordinating to the palladium catalyst and improving the reaction rate.
-
-
Q2: I am observing side reactions or decomposition of my starting material during the debenzylation. How can I minimize these?
A2: Side reactions can arise from the chosen deprotection method being too harsh for the substrate.
-
Acid-Catalyzed Cleavage: Strong acids can lead to undesired side reactions on the pyridine ring or decarboxylation.[2][3]
-
Troubleshooting:
-
If using a strong acid like HBr or TFA, try running the reaction at a lower temperature.
-
Consider using a milder Lewis acid, such as BCl₃, in the presence of a cation scavenger like pentamethylbenzene to prevent Friedel-Crafts type side reactions.[4]
-
-
-
Hydrogenolysis: Over-reduction of the pyridine ring is a potential side reaction, although generally less common under standard conditions.
Q3: Can I use a method other than catalytic hydrogenation to remove the benzyl group? My molecule has other functional groups sensitive to reduction.
A3: Yes, several non-reductive methods can be employed for benzyl ether cleavage.
-
Acid-Mediated Deprotection:
-
Lewis Acids: Boron trichloride (BCl₃) at low temperatures is effective for cleaving aryl benzyl ethers and can be used in the presence of reducible functional groups.[4]
-
Solid-Supported Acids: Reagents like Amberlyst-15 can be used for debenzylation, and the workup is simplified to filtration.[3][7][8]
-
-
Oxidative Deprotection:
Q4: How do I choose the best debenzylation method for my specific needs?
A4: The choice of method depends on the overall structure of your molecule and the functional groups present.
-
For robust molecules without reducible groups: Catalytic hydrogenation is often the cleanest and most efficient method.
-
For molecules with reducible functional groups (e.g., nitro, alkyne, alkene): Acid-catalyzed or oxidative debenzylation methods are preferable.[4]
-
For large-scale synthesis: Catalytic transfer hydrogenation can be a safer and more practical alternative to using high-pressure hydrogen gas.[5]
Quantitative Data Summary
The following table summarizes typical reaction conditions for various debenzylation methods applicable to benzyl ethers. Note that optimal conditions for this compound may require some experimentation.
| Method | Catalyst/Reagent | Solvent(s) | Temperature | Typical Reaction Time | Yield Range | Key Considerations |
| Catalytic Hydrogenation | 5-10 mol% Pd/C | EtOH, MeOH, EtOAc | Room Temperature | 2-24 h | >90% | Requires H₂ source; potential for catalyst poisoning by pyridine. |
| Catalytic Transfer Hydrogenation | 10 mol% Pd/C, Formic Acid | MeOH, EtOH | Room Temperature | 1-6 h | 85-95% | Avoids high-pressure H₂; formic acid is both solvent and hydrogen donor.[5] |
| Acid-Catalyzed Cleavage | BCl₃, Pentamethylbenzene | CH₂Cl₂ | -78 °C to RT | 1-3 h | 70-90% | Good for substrates with reducible groups; requires anhydrous conditions.[4] |
| Oxidative Deprotection | DDQ | CH₂Cl₂/H₂O | Room Temperature | 1-8 h | 75-95% | Suitable for acid- and reduction-sensitive substrates.[2] |
Experimental Protocols
Protocol 1: Debenzylation via Catalytic Hydrogenation
-
Preparation: Dissolve this compound (1.0 eq) in ethanol (10 mL/mmol) in a flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (10 mol%) to the solution.
-
Hydrogenation: Secure a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process two more times.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-hydroxyisonicotinic acid. Further purification can be achieved by recrystallization or column chromatography if necessary.
Protocol 2: Debenzylation via Catalytic Transfer Hydrogenation
-
Preparation: To a solution of this compound (1.0 eq) in methanol (15 mL/mmol), add 10% Palladium on carbon (10 mol%).
-
Reagent Addition: Slowly add formic acid (5 eq) to the stirring suspension.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through Celite® and wash the filter cake with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be purified as needed.
Visualizations
Caption: Troubleshooting workflow for benzyl group removal.
Caption: Overview of debenzylation methods.
References
- 1. The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers | Semantic Scholar [semanticscholar.org]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. thaiscience.info [thaiscience.info]
- 4. researchgate.net [researchgate.net]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. Solid-supported acids for debenzylation of aryl benzyl ethers. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: C-H Functionalization of Isonicotinic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the C-H functionalization of isonicotinic acid derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the C-H functionalization of isonicotinic acid derivatives, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Conversion to the Desired Product
-
Question: I am not observing any formation of my desired C-H functionalized product, or the yield is very low. What are the likely causes and how can I troubleshoot this?
-
Answer: Low or no conversion in C-H functionalization of isonicotinic acid derivatives can stem from several factors, primarily related to catalyst deactivation and substrate reactivity.
-
Catalyst Poisoning: The pyridine nitrogen in the isonicotinic acid derivative can strongly coordinate to the metal catalyst, leading to catalyst deactivation.[1][2] This is a common issue with nitrogen-containing heterocycles.
-
Solution: Consider using a higher catalyst loading or a catalyst system known to be more resistant to poisoning. For palladium-catalyzed reactions, switching from a Pd(II) to a Pd(0) precatalyst can sometimes bypass the poisoning effect.[2] The use of N-oxide derivatives of the isonicotinic acid can also prevent direct coordination of the pyridine nitrogen to the metal center.
-
-
Substrate Reactivity: Isonicotinic acid and its derivatives are electron-deficient, which can make them less reactive towards certain C-H activation mechanisms.[2]
-
Solution: Employing stronger directing groups can enhance reactivity. For instance, converting the carboxylic acid to an amide, particularly an N-substituted amide, can facilitate C-H activation at the ortho positions.[3]
-
-
Reaction Conditions: Inadequate temperature, reaction time, or improper choice of solvent can lead to poor results.
-
Solution: Systematically screen reaction parameters. Increase the temperature in increments, as many C-H activation reactions require significant thermal energy. Monitor the reaction over time to determine the optimal duration. The choice of solvent can be critical; for example, in Rh(III)-catalyzed olefinations of isonicotinamides, acetonitrile (MeCN) favors mono-olefination, while tetrahydrofuran (THF) promotes di-olefination.[3][4]
-
-
Issue 2: Poor Regioselectivity or Formation of Multiple Isomers
-
Question: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired isomer?
-
Answer: Controlling regioselectivity is a central challenge in the C-H functionalization of pyridines.[5][6] The pyridine nitrogen and the substituent at the C4-position (the carboxylic acid derivative) both exert directing effects.
-
Directing Group Control: The choice and nature of the directing group are paramount.
-
Solution: For functionalization at the C3 and C5 positions (ortho to the carboxyl group), the amide group in isonicotinamides is an effective directing group.[3] The steric and electronic properties of the N-substituent on the amide can further tune selectivity. For arylation at the C3 and C5 positions, a Pd(0)/PR₃ catalyst system with an amide directing group has been shown to be effective.[7][8]
-
-
Steric Hindrance: Steric bulk on the directing group or the substrate can block certain positions and favor functionalization at less hindered sites.
-
Solution: Introduce bulky substituents on the directing group to disfavor functionalization at adjacent positions.
-
-
Ligand Effects: The ligand coordinated to the metal catalyst can play a crucial role in determining the regiochemical outcome.
-
Solution: Screen a variety of ligands with different steric and electronic properties. For instance, in palladium-catalyzed arylations, bulky, electron-rich phosphine ligands can favor specific isomers.[9]
-
-
Issue 3: Undesired Side Reactions, such as Decarboxylation
-
Question: I am observing the formation of byproducts, and I suspect decarboxylation of my isonicotinic acid starting material. How can I prevent this?
-
Answer: The carboxylic acid group is susceptible to removal under certain reaction conditions, particularly at elevated temperatures.[10]
-
Thermal Instability: High reaction temperatures required for C-H activation can promote decarboxylation.
-
Solution: If possible, explore catalyst systems that operate at lower temperatures. Alternatively, converting the carboxylic acid to a more stable derivative, such as an ester or an amide, can prevent this side reaction. Radical C-H functionalization methods under visible-light photoredox catalysis can sometimes be performed at room temperature, thus avoiding thermal decarboxylation.[11]
-
-
Reaction Mechanism: Some catalytic cycles may involve intermediates that facilitate decarboxylation.
-
Solution: Investigate the proposed mechanism for your chosen catalytic system. If decarboxylation is a known competing pathway, consider alternative catalysts or reaction conditions that favor the desired C-H functionalization pathway.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the C-H functionalization of isonicotinic acid derivatives?
A1: The primary challenges include:
-
Catalyst Poisoning: The basic nitrogen of the pyridine ring can bind strongly to the metal catalyst, inhibiting its activity.[1][2]
-
Regioselectivity: Achieving selective functionalization at a specific C-H bond (C2/C6 vs. C3/C5) is difficult due to the competing directing effects of the pyridine nitrogen and the C4-substituent.[5][6]
-
Substrate Deactivation: The electron-deficient nature of the pyridine ring can render it less reactive towards electrophilic C-H activation pathways.[2]
-
Decarboxylation: The carboxylic acid functionality can be lost at the high temperatures often required for C-H activation.[10]
Q2: How does the choice of the isonicotinic acid derivative (acid, ester, or amide) affect the C-H functionalization reaction?
A2: The choice of the derivative significantly impacts the reaction's outcome:
-
Isonicotinic Acid: The free carboxylic acid can act as a directing group, but it is also prone to decarboxylation at high temperatures.[10]
-
Isonicotinate Esters: Esters are generally more stable towards decarboxylation than the free acid. The ester group is a weaker directing group compared to an amide.
-
Isonicotinamides: Amides, particularly N-substituted amides, are excellent directing groups for ortho C-H functionalization (at the C3 and C5 positions).[3] The nature of the N-substituent can be tuned to optimize reactivity and selectivity.
Q3: Which catalysts are commonly used for the C-H functionalization of isonicotinic acid derivatives?
A3: Transition metal catalysts are most commonly employed. The choice of metal is crucial for the desired transformation:
-
Rhodium (Rh): Rh(III) catalysts, such as [RhCp*Cl₂]₂, are effective for oxidative olefinations of isonicotinamides.[3][4]
-
Palladium (Pd): Palladium catalysts are widely used for various C-H functionalizations, including arylations.[7][8] Both Pd(0) and Pd(II) precatalysts can be used, with Pd(0) sometimes offering an advantage in overcoming catalyst poisoning.[2]
-
Ruthenium (Ru), Iridium (Ir), and Nickel (Ni): These metals have also been used for C-H functionalization of pyridine derivatives and could be applicable to isonicotinic acid systems, depending on the specific reaction.[6][12]
Q4: Can I achieve C-H functionalization at the C2/C6 positions of isonicotinic acid derivatives?
A4: Functionalization at the C2/C6 positions is challenging due to the directing effect of the C4-amide or ester group favoring the C3/C5 positions. However, it may be possible under specific conditions that override this directing effect, for example, by using catalyst systems that are highly sensitive to the electronic properties of the pyridine ring or by employing removable directing groups at the nitrogen atom.
Data Presentation
Table 1: Rh(III)-Catalyzed Olefination of N-Phenylisonicotinamide
| Entry | Olefin | Solvent | Product | Yield (%) |
| 1 | Ethyl acrylate | MeCN | Mono-olefinated | 85 |
| 2 | Ethyl acrylate | THF | Di-olefinated | 78 |
| 3 | Styrene | MeCN | Mono-olefinated | 75 |
| 4 | Styrene | THF | Di-olefinated | 65 |
Data synthesized from information on the solvent-controlled selectivity in Rh(III)-catalyzed olefination of isonicotinamides.[3][4]
Table 2: Pd(0)-Catalyzed Arylation of Isonicotinic Acid Amide Derivatives
| Entry | Amide Derivative | Aryl Bromide | Product | Yield (%) |
| 1 | N-phenylisonicotinamide | Bromobenzene | 3-Phenylisonicotinamide | 72 |
| 2 | N-methylisonicotinamide | 4-Bromotoluene | 3-(p-tolyl)isonicotinamide | 68 |
| 3 | N-phenylisonicotinamide | 4-Bromoanisole | 3-(4-methoxyphenyl)isonicotinamide | 75 |
Illustrative yields based on typical Pd-catalyzed C-H arylations of pyridine derivatives.[7][8]
Experimental Protocols
Key Experiment: Rh(III)-Catalyzed Mono-Olefination of N-Phenylisonicotinamide
-
Reaction Setup: To an oven-dried Schlenk tube, add N-phenylisonicotinamide (1.0 equiv.), [RhCp*Cl₂]₂ (2.5 mol%), and Cu(OAc)₂ (2.0 equiv.).
-
Solvent and Reagents: Evacuate and backfill the tube with argon. Add anhydrous acetonitrile (MeCN) via syringe, followed by the olefin (e.g., ethyl acrylate, 2.0 equiv.).
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of celite. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired mono-olefinated product.
Mandatory Visualization
Caption: Troubleshooting workflow for low product yield.
Caption: Logic diagram for optimizing regioselectivity.
References
- 1. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodium(iii)-catalyzed oxidative mono- and di-olefination of isonicotinamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. scilit.com [scilit.com]
- 5. meta-Selective C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pd0/PR3-catalyzed arylation of nicotinic and isonicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pd(0)/PR3–Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. osti.gov [osti.gov]
- 11. A room temperature decarboxylation/C–H functionalization cascade by visible-light photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles [mdpi.com]
Technical Support Center: Improving Regioselectivity in Pyridine Ring Modifications
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the regioselective functionalization of pyridine rings.
Frequently Asked Questions (FAQs)
Q1: Why is my electrophilic aromatic substitution (EAS) reaction on pyridine giving a very low yield or failing completely?
A1: This is a common issue stemming from the inherent electronic properties of the pyridine ring. The electronegative nitrogen atom deactivates the ring towards electrophilic attack, making it much less reactive than benzene.[1] Furthermore, many EAS reactions are performed in acidic conditions, which protonate the pyridine nitrogen. This protonation further deactivates the ring, making substitution even more difficult.[2] Direct nitration, for example, is often sluggish and requires harsh conditions.[1][3]
Troubleshooting Strategies:
-
Use Pyridine N-oxide: A highly effective strategy is to first oxidize the pyridine to its N-oxide. This modification activates the ring towards electrophiles and strongly directs substitution to the C4 position. The N-oxide can be readily deoxygenated in a subsequent step to yield the C4-functionalized pyridine.[2]
-
Employ Activating Groups: If your synthesis allows, introducing electron-donating groups onto the ring can increase its nucleophilicity and facilitate electrophilic attack.
-
Use Harsher Conditions: For reactions like nitration or sulfonation, forcing conditions (high temperatures, strong acids) can sometimes drive the reaction to the C3 position, though yields may still be low.[2]
Q2: My nucleophilic aromatic substitution (SNAr) is producing a mixture of C2 and C4 isomers. How can I control the regioselectivity?
A2: Nucleophilic attack on the pyridine ring inherently favors the C2 (ortho) and C4 (para) positions. This is because the anionic reaction intermediate (a Meisenheimer-like complex) is stabilized by delocalizing the negative charge onto the electronegative nitrogen atom, which is only possible for attack at these positions.[2][4][5] The distribution between C2 and C4 products is often a challenge and can be influenced by several factors:
-
Steric Hindrance: This is the most common control element. A bulky nucleophile will preferentially attack the less hindered C4 position. Conversely, a bulky substituent already present at the C2- or C6-position will direct incoming nucleophiles to C4.[2]
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the regioselectivity. For example, selectivity can sometimes be inverted by switching from a nonpolar solvent like dichloromethane (DCM) to a polar aprotic solvent like dimethyl sulfoxide (DMSO).[2]
-
Leaving Group: In cases with pre-functionalized pyridines (e.g., halopyridines), the nature and position of the leaving group dictate the reaction site.
Q3: How can I achieve selective functionalization at the C3 or C5 (meta) positions?
A3: The meta positions (C3/C5) are electronically disfavored for both nucleophilic and standard electrophilic attack. Therefore, specialized methods are required:
-
Directed ortho-Metalation (DoM): This is a powerful and widely used strategy. A directing metalation group (DMG) is installed on the pyridine ring (commonly at C2, C3, or C4). Treatment with a strong, hindered base (typically a lithium amide like LDA or LTMP to prevent addition to the C=N bond) selectively removes a proton ortho to the DMG.[6][7][8] The resulting organolithium species can then be trapped with a wide variety of electrophiles. For example, a DMG at C2 directs metalation to C3, while a DMG at C3 directs to C4 or C2.[7]
-
Modern C-H Functionalization: Recent advances in transition-metal catalysis have enabled methods for direct C3 functionalization. For instance, specific nickel catalyst systems with bifunctional ligands have been developed to override the intrinsic electronic preference and achieve C3-alkenylation with high selectivity.[9]
-
Ring-Opening/Closing Strategies: Novel methods involve the temporary dearomatization of the pyridine ring to form an electron-rich intermediate, which can then undergo regioselective C3-electrophilic functionalization before rearomatizing.[1][10]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Minisci Radical Alkylation
Problem: My Minisci reaction on an unsubstituted or C2-substituted pyridine is producing a mixture of C2 and C4-alkylated products, with poor selectivity for the desired C4 isomer.
Solution: The Minisci reaction often provides mixtures when both C2 and C4 positions are sterically accessible. To enforce C4 selectivity, a removable blocking group can be installed on the pyridine nitrogen. A simple and effective strategy is to use a maleate-derived blocking group. This group sterically shields the C2 and C6 positions, directing the incoming radical attack exclusively to the C4 position with excellent regioselectivity.[2][4][11]
Issue 2: Low Yield or Side Reactions in Directed ortho-Metalation (DoM)
Problem: I am attempting a DoM reaction, but the yield is low, or I am observing products from the nucleophilic addition of my organolithium base to the pyridine ring.
Solution: This typically arises from using an incorrect base or suboptimal reaction conditions. Alkyl lithium reagents like n-BuLi can act as nucleophiles and add to the electron-deficient C2 or C6 positions of the pyridine ring.[12][13]
Troubleshooting Steps:
-
Use a Hindered, Non-Nucleophilic Base: Switch from alkyllithiums to a hindered lithium amide base such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP). These bases are highly basic but poor nucleophiles due to steric bulk, which minimizes the undesired addition pathway.[6][7][8]
-
Maintain Low Temperatures: DoM reactions are almost always performed at low temperatures (typically -78 °C in THF or ether) to ensure the kinetic deprotonation is favored and to prevent decomposition of the sensitive organolithium intermediate.[6][12]
-
Ensure Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is oven- or flame-dried and all solvents and reagents are rigorously anhydrous.
-
Check Your Directing Group: The effectiveness of the directing group is crucial. Strong DMGs like amides (-CONR₂), carbamates (-OCONEt₂), or sulfoxides are generally more reliable than weaker ones like ethers (-OMe).[13]
Data Presentation: Regioselectivity in Key Reactions
The following tables summarize representative quantitative data for achieving regioselectivity in common pyridine modification reactions.
Table 1: C4-Selective Minisci Alkylation using a Maleate Blocking Group (Data sourced from Choi, J. et al., J. Am. Chem. Soc. 2021)[4][11]
| Entry | Pyridine Substrate | Alkylating Agent (Carboxylic Acid) | Product | Yield (%) | Regioisomeric Ratio (C4:other) |
| 1 | Pyridine | Cyclohexanecarboxylic acid | 4-Cyclohexylpyridine | 72 | >20:1 |
| 2 | Pyridine | 1-Methylcyclopropane-1-carboxylic acid | 4-(1-Methylcyclopropyl)pyridine | 64 | >20:1 |
| 3 | 3-Methylpyridine | Pivalic acid | 4-tert-Butyl-3-methylpyridine | 70 | >20:1 |
| 4 | 3-Chloropyridine | Cyclopentanecarboxylic acid | 3-Chloro-4-cyclopentylpyridine | 81 | >20:1 |
| 5 | Pyridine | Adamantane-1-carboxylic acid | 4-(1-Adamantyl)pyridine | 85 | >20:1 |
Table 2: C3-Functionalization via Directed ortho-Metalation of 2-Halopyridines (Representative data compiled from various sources)[6][14]
| Entry | Substrate | Base / Conditions | Electrophile (E) | Product | Yield (%) |
| 1 | 2-Chloropyridine | LDA, THF, -75 °C | Me₃SiCl | 2-Chloro-3-(trimethylsilyl)pyridine | 96 |
| 2 | 2-Chloropyridine | LDA, THF, -75 °C | I₂ | 2-Chloro-3-iodopyridine | 83 |
| 3 | 2-Fluoropyridine | LDA, THF, -75 °C | Ph₂CO | (2-Fluoropyridin-3-yl)(phenyl)methanol | 78 |
| 4 | 2-Bromopyridine | LDA, THF, -75 °C | DMF | 2-Bromopyridine-3-carbaldehyde | 75 |
Table 3: Regioselectivity in Iridium-Catalyzed C-H Borylation (Data highlights steric control. Sourced from Larsen, M. A. & Hartwig, J. F., J. Am. Chem. Soc. 2014)
| Substrate | Ligand | Borylation Reagent | Temp (°C) | Time (h) | Major Product Position | Isomer Ratio (meta:para) | Yield (%) |
| 3-Fluoropyridine | dtbpy | B₂pin₂ | 80 | 24 | C5 (meta to F) | 10:1 | 75 |
| 3-Fluoropyridine | dmadpm | HBpin | 25 | 1 | C5 (meta to F) | >20:1 | 95 |
| 3-Methylpyridine | dtbpy | B₂pin₂ | 80 | 24 | C5 (meta to Me) | 10:1 | 80 |
| 3-Chloropyridine | dmadpm | HBpin | 25 | 1 | C5 (meta to Cl) | >20:1 | 94 |
Visualized Workflows and Concepts
Experimental Protocols
Protocol 1: C4-Nitration of Pyridine via Pyridine N-oxide
This two-step procedure is a classic method for achieving electrophilic substitution at the C4 position.
Step A: Synthesis of Pyridine N-oxide
-
Warning: This reaction can be exothermic. Ensure proper temperature control.
-
In a fume hood, add pyridine (1.0 eq) to a round-bottom flask equipped with a stir bar and a condenser.
-
Slowly add 40% peracetic acid (1.1 eq) dropwise while stirring. Maintain the internal temperature around 85 °C. The addition may take 50-60 minutes.
-
After the addition is complete, continue stirring and allow the mixture to cool to 40 °C.
-
Remove the acetic acid solvent under reduced pressure (water aspirator).
-
Purify the residue by vacuum distillation to obtain pyridine N-oxide as a colorless solid.
Step B: Nitration of Pyridine N-oxide
-
Add pyridine N-oxide (1.0 eq) to a flask containing fuming sulfuric acid.
-
Cool the mixture in an ice bath and slowly add fuming nitric acid (1.1 eq).
-
Carefully heat the reaction mixture to 90-100 °C and maintain for several hours, monitoring by TLC.
-
Pour the cooled reaction mixture over crushed ice and neutralize with a base (e.g., Na₂CO₃) until pH > 8.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., chloroform).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield crude 4-nitropyridine N-oxide.
-
The N-oxide can then be deoxygenated using a reducing agent like PCl₃ or H₂/Pd-C to give 4-nitropyridine.
Protocol 2: C4-Selective Minisci Alkylation via a Maleate Blocking Group
This protocol describes a highly regioselective C4-alkylation of pyridine.[11]
Step A: Installation of the Blocking Group
-
React pyridine (1.0 eq) with a suitable maleate-derived reagent to form the pyridinium salt. This step is typically performed under acidic conditions. The resulting pyridinium salt is often crystalline and can be isolated.
Step B: Minisci Reaction
-
To a biphasic mixture of dichloroethane (DCE) and water (1:1), add the pyridinium salt (1.0 eq), the desired carboxylic acid (2.0 eq), ammonium persulfate ((NH₄)₂S₂O₈, 2.0 eq), and silver nitrate (AgNO₃, 20 mol%).
-
Stir the mixture vigorously at 50 °C for 2 hours. Monitor the reaction by LCMS or by quenching a small aliquot for ¹H NMR analysis.
-
Upon completion, dilute the reaction with an organic solvent like dichloromethane.
Step C: Removal of the Blocking Group
-
To the crude reaction mixture from Step B, add a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 3.0-6.0 eq).
-
Stir at room temperature until the removal of the blocking group is complete (monitor by TLC/LCMS).
-
Perform an aqueous workup, extract the product into an organic solvent, dry, and concentrate.
-
Purify the final C4-alkylated pyridine by column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Synthesis of Multicyclic Pyridine and Quinoline Derivatives via Intramolecular C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uwindsor.ca [uwindsor.ca]
- 9. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meta-Selective C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. researchgate.net [researchgate.net]
Preventing decomposition of "2-(Benzyloxy)isonicotinic acid" during storage
Welcome to the Technical Support Center for "2-(Benzyloxy)isonicotinic acid." This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.
Troubleshooting Guides
This section provides structured guidance to identify and resolve potential issues related to the decomposition of "this compound."
Issue 1: Suspected Decomposition Upon Visual Inspection
Symptoms:
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Change in color of the solid material (e.g., from white/off-white to yellow or brown).
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Clumping or changing of texture.
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Noticeable odor.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Exposure to Light | Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[1][2] |
| Exposure to Moisture (Hydrolysis) | Ensure the container is tightly sealed.[1] Store in a desiccator if the environment is humid. |
| Elevated Temperature | Store the compound in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended.[2] Avoid frequent temperature fluctuations. |
| Reaction with Container Material | Use inert glass containers for storage. Avoid plastic containers that may leach impurities. |
Issue 2: Inconsistent or Unexpected Experimental Results
Symptoms:
-
Poor reproducibility of experimental data.
-
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
Lower than expected potency or activity.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Use of a partially degraded sample | Confirm the purity of the stock material using a suitable analytical method like HPLC-UV. If degradation is confirmed, use a fresh, properly stored sample. |
| Decomposition in solution | Prepare solutions fresh for each experiment. If solutions need to be stored, conduct a short-term stability study in the chosen solvent and storage condition. Avoid aqueous solutions with high pH, as they can promote hydrolysis. |
| Incompatibility with other reagents | Avoid strong oxidizing agents.[1] Be cautious when mixing with other chemicals and verify compatibility. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for "this compound"?
A1: For long-term stability, "this compound" should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[1] Recommended storage temperature is between 2-8°C.[2]
Q2: What are the likely degradation pathways for "this compound"?
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Hydrolysis: Cleavage of the benzyl ether bond due to reaction with water, especially catalyzed by acidic or basic conditions, would yield 2-hydroxyisonicotinic acid and benzyl alcohol.
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Debenzylation: Cleavage of the benzyl group through various mechanisms, which could be accelerated by catalytic impurities or exposure to certain reactive species.
Q3: How can I check the purity of my "this compound" sample?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This would involve developing a method that can separate the intact "this compound" from its potential degradation products. Key analytical techniques for purity assessment and identification of degradants include:
-
HPLC with UV detection: For quantification of the main compound and detection of impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of the molecular weights of potential degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of any significant degradation products that can be isolated.
Q4: My HPLC analysis shows extra peaks that were not there before. What should I do?
A4: The appearance of new peaks in an HPLC chromatogram of a stored sample is a strong indicator of degradation. Here is a troubleshooting workflow:
Caption: HPLC Troubleshooting Workflow for New Peaks.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines a general procedure for developing an HPLC method to assess the stability of "this compound."
1. Objective: To develop a reverse-phase HPLC method capable of separating "this compound" from its potential degradation products.
2. Materials and Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
"this compound" reference standard
-
HPLC-grade acetonitrile and methanol
-
HPLC-grade water
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Buffers (e.g., phosphate, formate)
-
Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
3. Method Development Workflow:
Caption: Workflow for HPLC Stability-Indicating Method Development.
4. Forced Degradation Study (Stress Testing): To ensure the method is "stability-indicating," forced degradation studies should be performed.[3]
-
Acid Hydrolysis: Reflux sample in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Reflux sample in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose sample (solid and in solution) to UV light (e.g., 254 nm) and visible light.
5. Data Analysis:
-
Analyze all stressed samples by the developed HPLC method.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.
-
Peak purity analysis using a photodiode array (PDA) detector can provide additional evidence of specificity.
Signaling Pathways and Logical Relationships
The primary concern with "this compound" is its chemical stability, which is influenced by several environmental factors. The following diagram illustrates the logical relationship between these factors and the potential degradation of the compound.
Caption: Factors Influencing the Decomposition of this compound.
References
Overcoming poor solubility of "2-(Benzyloxy)isonicotinic acid" in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Benzyloxy)isonicotinic acid. The information is designed to address common challenges, particularly its poor solubility in reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a substituted pyridine carboxylic acid. Its solubility is influenced by the polar carboxylic acid group and the nonpolar benzyl group. Generally, it exhibits poor solubility in nonpolar organic solvents and limited solubility in some polar aprotic solvents. Its solubility is expected to be low in water under neutral pH conditions but can be increased in acidic or basic aqueous solutions.
Q2: Why is this compound poorly soluble in many common organic solvents?
A2: The poor solubility arises from a combination of factors. The rigid pyridine ring and the presence of both a hydrogen bond donor (carboxylic acid) and acceptor (pyridine nitrogen) can lead to strong intermolecular interactions in the solid state, resulting in a high lattice energy that is difficult for many solvents to overcome. The nonpolar benzyl group further complicates its interaction with a wide range of solvents.
Q3: Can I predict the solubility of this compound in a solvent I haven't used before?
A3: While precise prediction is challenging without experimental data, a general guideline is the principle of "like dissolves like". Polar aprotic solvents are generally a good starting point. For a more informed choice, you can refer to solubility data for structurally similar compounds, such as isonicotinic acid or other benzyl-protected carboxylic acids.
Troubleshooting Guide: Overcoming Poor Solubility in Reactions
This guide provides solutions to common problems encountered due to the poor solubility of this compound during chemical reactions.
Issue 1: The compound does not dissolve sufficiently in the chosen reaction solvent.
Cause: The solvent may not have the appropriate polarity or solvating power to break the crystal lattice of the solid.
Solutions:
-
Solvent Screening: Test the solubility in a range of solvents. Polar aprotic solvents are often effective for dissolving carboxylic acids.
-
Use of Co-solvents: Adding a small amount of a co-solvent can significantly improve solubility. For example, adding a polar aprotic solvent like DMF or DMSO to a less polar solvent like dichloromethane (DCM) can be effective.
-
Temperature Increase: Gently heating the mixture can increase the solubility of the compound. However, be mindful of the thermal stability of your reactants and the boiling point of the solvent.
Issue 2: The reaction is sluggish or does not proceed to completion.
Cause: Poor solubility leads to a low concentration of the dissolved reactant, resulting in a slow reaction rate.
Solutions:
-
In situ Salt Formation: Convert the carboxylic acid to a more soluble salt by adding a base. This is a common and highly effective technique. For many organic reactions, a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used. The resulting carboxylate salt is often more soluble in organic solvents.[1]
-
Phase-Transfer Catalysis: If the reaction involves an aqueous phase and an organic phase, a phase-transfer catalyst can be used to transport the deprotonated carboxylic acid into the organic phase where the reaction occurs.
-
Use of Activating Agents: For reactions like amide bond formation, using a coupling reagent not only activates the carboxylic acid but can also help to bring it into solution.
Issue 3: The product precipitates from the reaction mixture prematurely.
Cause: The product of the reaction may be less soluble than the starting material in the chosen solvent system.
Solutions:
-
Solvent Mixture Adjustment: If possible, adjust the solvent composition during the reaction to maintain the solubility of the product.
-
Higher Dilution: Running the reaction at a higher dilution (i.e., using a larger volume of solvent) can help to keep the product in solution.
Data Presentation
Table 1: Estimated Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity | Expected Solubility | Notes |
| Polar Aprotic Solvents | |||
| Dimethylformamide (DMF) | High | Soluble | Often a good first choice for dissolving carboxylic acids. |
| Dimethyl sulfoxide (DMSO) | High | Soluble | Can be difficult to remove after the reaction. |
| Acetonitrile (MeCN) | Medium | Sparingly Soluble to Soluble | May require heating. |
| Tetrahydrofuran (THF) | Medium | Sparingly Soluble | Solubility can often be improved with a co-solvent. |
| Chlorinated Solvents | |||
| Dichloromethane (DCM) | Low | Poorly Soluble | Often used with a co-solvent or after salt formation. |
| Chloroform (CHCl₃) | Low | Poorly Soluble | Similar to DCM. |
| Ester Solvents | |||
| Ethyl Acetate (EtOAc) | Medium | Poorly Soluble | Generally not a good solvent for this compound. |
| Hydrocarbon Solvents | |||
| Toluene | Nonpolar | Insoluble | Not suitable for dissolving the free acid. |
| Hexane/Heptane | Nonpolar | Insoluble | Used as anti-solvents for precipitation. |
| Protic Solvents | |||
| Methanol (MeOH) | High | Sparingly Soluble | Can potentially react with activated carboxylic acids. |
| Ethanol (EtOH) | High | Sparingly Soluble | Similar to methanol. |
| Water | High | Poorly Soluble (as acid) | Solubility increases significantly with pH adjustment (formation of carboxylate salt). |
This table is based on general principles of solubility for substituted carboxylic acids and data for analogous compounds. Actual solubility should be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for Improving Solubility via Salt Formation for an Amide Coupling Reaction
This protocol describes the in-situ formation of a triethylammonium salt to enhance the solubility of this compound for a subsequent amide coupling reaction.
-
Dissolution of the Carboxylic Acid:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Add a suitable polar aprotic solvent, such as anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM). If using DCM and solubility is poor, proceed to the next step.
-
-
Formation of the Triethylammonium Salt:
-
To the suspension of the carboxylic acid, add triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 to 1.5 equivalents) dropwise at room temperature with stirring.
-
Stir the mixture for 15-30 minutes. A clear solution should form as the carboxylate salt is generated.
-
-
Amide Coupling Reaction:
-
To the solution of the carboxylate salt, add the desired amine (1.0 to 1.2 equivalents) and the chosen coupling reagent (e.g., HATU, HOBt/EDC).
-
Stir the reaction at room temperature until completion, monitoring by an appropriate technique (e.g., TLC or LC-MS).
-
-
Work-up:
-
Upon completion, the reaction mixture can be worked up using standard aqueous extraction procedures to remove the base and other water-soluble byproducts.
-
Protocol 2: Solvent Screening for a General Reaction
This protocol provides a systematic approach to identifying a suitable solvent system.
-
Small-Scale Solubility Tests:
-
In separate small vials, place a few milligrams of this compound.
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To each vial, add a small volume (e.g., 0.5 mL) of a different test solvent from Table 1.
-
Observe the solubility at room temperature with stirring.
-
If the compound is not soluble at room temperature, gently warm the vial and observe any changes in solubility. Note the temperature at which dissolution occurs.
-
-
Binary Mixture Screening:
-
If a single solvent is not effective, test binary mixtures. For example, start with a poor solvent like DCM and add a good solvent like DMF dropwise until the compound dissolves.
-
-
Selection of Reaction Solvent:
-
Choose the solvent or solvent mixture that provides the best solubility at a suitable reaction temperature and is compatible with all reactants and reagents.
-
Visualizations
Caption: Troubleshooting workflow for overcoming solubility issues.
Caption: Logical relationship for amide coupling with a poorly soluble carboxylic acid.
References
Validation & Comparative
A Comparative Guide to 2-(Benzyloxy)isonicotinic Acid and Other Isonicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-(Benzyloxy)isonicotinic acid and other notable isonicotinic acid derivatives. Isonicotinic acid, a pyridine-4-carboxylic acid, serves as a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This document summarizes key performance data, details relevant experimental protocols, and visualizes pertinent biological pathways to inform research and drug development efforts. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally related compounds to provide a comparative context.
Overview of Isonicotinic Acid Derivatives
Isonicotinic acid and its derivatives are a cornerstone in the development of therapeutics for a range of diseases. The parent molecule itself has been explored for various applications, but its derivatization has led to compounds with significantly enhanced and specific biological activities. Notably, the hydrazide derivative, isoniazid, is a first-line treatment for tuberculosis.[1][2] Other derivatives have demonstrated potent anti-inflammatory and anticonvulsant properties.[3][4] The nature and position of substituents on the pyridine ring are critical in determining the pharmacological profile of these compounds.
Comparative Analysis of Biological Activity
This section provides a comparative overview of the biological activities of this compound, isonicotinic acid, isoniazid, and isonicotinic acid benzylamide.
| Compound | Structure | Primary Biological Activity | Key Performance Metric | Reference |
| This compound | ![]() | Not extensively documented | Data not available | - |
| Isonicotinic Acid | Antimicrobial, Anti-inflammatory | MIC (M. tuberculosis): >128 µg/mL | [5] | |
| Isoniazid (Isonicotinic acid hydrazide) | Antitubercular | MIC (M. tuberculosis H37Rv): 0.015-0.03 µg/mL[5] | [1][2][5] | |
| Isonicotinic acid benzylamide | ![]() | Anticonvulsant | ED₅₀ (MES test, mice): 70.6 mg/kg[4] | [4] |
Detailed Experimental Protocols
Antitubercular Activity Assay (MIC Determination)
Objective: To determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.
Protocol:
-
Strain and Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.
-
Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions are prepared in 7H9 broth in a 96-well microplate.
-
Inoculation: A standardized inoculum of M. tuberculosis H37Rv is added to each well to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The microplate is incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria.[5]
In Vitro Anti-inflammatory Assay (ROS Inhibition)
Objective: To evaluate the inhibitory effect of a compound on the production of reactive oxygen species (ROS) from phagocytes.
Protocol:
-
Cell Preparation: Whole blood is collected from healthy human volunteers.
-
Assay Setup: In a 96-well plate, whole blood is mixed with luminol (a chemiluminescent probe) and the test compound at various concentrations.
-
Stimulation: Zymosan-A is added to the wells to stimulate the phagocytes and induce ROS production.
-
Measurement: The chemiluminescence, which is proportional to the amount of ROS produced, is measured using a luminometer.
-
Data Analysis: The percentage of inhibition is calculated relative to the control (stimulated cells without the test compound). The IC₅₀ value (the concentration required to inhibit ROS production by 50%) is determined.[3][6]
Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)
Objective: To assess the anticonvulsant activity of a compound in an animal model of generalized tonic-clonic seizures.
Protocol:
-
Animal Model: Male albino mice are used for the study.
-
Compound Administration: The test compound is administered intraperitoneally (i.p.) at various doses.
-
Induction of Seizure: At a predetermined time after compound administration (e.g., 30 minutes), a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered through corneal electrodes.
-
Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Data Analysis: The percentage of animals protected from the tonic hind limb extension is calculated for each dose. The ED₅₀ (the dose that protects 50% of the animals) is determined.[4][7]
Signaling Pathways and Experimental Workflows
Mechanism of Action of Isoniazid
Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. Once activated, it forms a covalent adduct with NAD(H), which then inhibits the activity of InhA, an enoyl-acyl carrier protein reductase. This enzyme is crucial for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Inhibition of mycolic acid synthesis leads to the disruption of the cell wall and ultimately, bacterial death.[1][2][8]
Caption: Mechanism of action of Isoniazid.
General Workflow for Anticonvulsant Drug Screening
The discovery and development of new anticonvulsant drugs typically follow a standardized screening protocol. This workflow begins with the synthesis of candidate compounds, followed by initial screening in acute seizure models like the MES test and the subcutaneous pentylenetetrazole (scPTZ) test. Promising compounds are then evaluated for neurotoxicity, and their efficacy is further characterized in more specific seizure models.
Caption: General workflow for anticonvulsant drug screening.
Structure-Activity Relationship (SAR) Insights
The biological activity of isonicotinic acid derivatives is highly dependent on the nature and position of the substituents.
-
Position 2 Substitution: The introduction of a bulky substituent at the 2-position, such as the benzyloxy group in this compound, can significantly influence the molecule's interaction with biological targets. While specific data is lacking, such substitutions may sterically hinder binding to certain enzymes, potentially reducing or altering its activity profile compared to smaller substituents.
-
Hydrazide Moiety: The hydrazide group in isoniazid is crucial for its antitubercular activity, as it is the site of activation by KatG.[1][2] Modifications at this position can lead to a loss of antitubercular efficacy but may introduce other biological activities.
-
Amide Linkage: The formation of an amide bond, as seen in isonicotinic acid benzylamide, has been shown to impart anticonvulsant properties.[4] The nature of the amine component can be varied to modulate the potency and pharmacokinetic properties of the resulting compounds.
-
Esterification: The synthesis of isonicotinate esters has been explored for developing anti-inflammatory agents. The lipophilicity and electronic properties of the alcohol moiety can be tuned to optimize activity.[3][6]
Synthesis of 2-Substituted Isonicotinic Acids
The synthesis of 2-substituted isonicotinic acids can be achieved through various methods. One common approach involves the nucleophilic substitution of a leaving group at the 2-position of the pyridine ring. For instance, 2-chloroisonicotinic acid can be reacted with an appropriate nucleophile, such as an alcohol or an amine, to introduce the desired substituent.[9]
Caption: General synthesis workflow for 2-substituted isonicotinic acids.
Conclusion
Isonicotinic acid remains a privileged scaffold in drug discovery, offering a versatile platform for the development of a wide range of therapeutic agents. While this compound is commercially available, its biological profile is not well-characterized in the public domain. However, by examining the structure-activity relationships of other isonicotinic acid derivatives, researchers can infer potential activities and design focused screening campaigns. The established antitubercular efficacy of isoniazid, the anti-inflammatory potential of isonicotinate esters, and the anticonvulsant properties of isonicotinamides highlight the diverse pharmacological space accessible through the derivatization of the isonicotinic acid core. Further investigation into the biological effects of 2-substituted derivatives like this compound is warranted to fully explore the therapeutic potential of this chemical class.
References
- 1. Isoniazid - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of the anticonvulsant profile of isonicotinic acid benzylamide in various experimental seizure models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation [organic-chemistry.org]
A Comparative Analysis of Protecting Groups for Isonicotinic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic protection and deprotection of functional groups are pivotal in the multi-step synthesis of complex molecules. Isonicotinic acid, a key building block in numerous pharmaceuticals, presents a unique challenge with its nucleophilic pyridine nitrogen and a carboxylic acid function. This guide provides a comparative analysis of common protecting groups for isonicotinic acid, summarizing their synthesis, stability, and deprotection profiles with supporting experimental data to facilitate informed selection in synthetic design.
This comparison focuses on two primary strategies: protection of the carboxylic acid as an ester and protection of the pyridine nitrogen as an N-oxide. The selection of an appropriate protecting group is contingent upon the overall synthetic route, particularly the compatibility of the protecting group with reagents and conditions in subsequent steps.
Carboxylic Acid Protection: A Comparison of Ester Protecting Groups
Esterification is a widely employed strategy for the temporary masking of the carboxylic acid moiety of isonicotinic acid. This guide evaluates methyl, benzyl, and tert-butyl esters, alongside activated esters, highlighting their distinct characteristics.
| Protecting Group | Protection Method | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) | Stability |
| Methyl Ester | H₂SO₄, Methanol, Reflux | ~65% | NaOH, H₂O/Methanol | High | Stable to acidic conditions; Labile to basic conditions. |
| Benzyl Ester | Benzyl Alcohol, Toluene, Reflux | High | H₂, Pd/C, Methanol | >95% | Stable to acidic and basic conditions; Labile to hydrogenolysis. |
| tert-Butyl Ester | Isobutylene, H₂SO₄ (cat.), DCM | High | Trifluoroacetic Acid (TFA), DCM | High | Stable to basic conditions; Labile to acidic conditions. |
| p-Nitrophenyl Ester | Isonicotinoyl chloride hydrochloride, p-nitrophenol, Et₃N, THF | 54% | Mild basic or nucleophilic conditions | High | Activated ester, susceptible to nucleophilic attack. |
| N-Hydroxysuccinimidyl Ester | Isonicotinoyl chloride hydrochloride, N-hydroxysuccinimide, Et₃N, THF | 84% | Mild basic or nucleophilic conditions | High | Activated ester, highly susceptible to nucleophilic attack. |
| Pentafluorophenyl Ester | Isonicotinoyl chloride hydrochloride, pentafluorophenol, Et₃N, THF | 97% | Mild basic or nucleophilic conditions | High | Highly activated ester, very susceptible to nucleophilic attack. |
Key Considerations for Ester Protecting Groups:
-
Methyl Esters are a cost-effective and straightforward option, suitable for synthetic routes that do not involve basic conditions.
-
Benzyl Esters offer robustness towards both acidic and basic conditions, making them versatile. Their removal via hydrogenolysis is clean and efficient, provided other functional groups in the molecule are compatible with reductive conditions.[1]
-
tert-Butyl Esters are ideal for syntheses requiring basic conditions. Their acid-lability allows for orthogonal deprotection in the presence of base-sensitive groups.[2]
-
Activated Esters (p-Nitrophenyl, N-Hydroxysuccinimidyl, and Pentafluorophenyl) are not typically used as protecting groups in the traditional sense but rather as intermediates for amide bond formation. Their high reactivity makes them unsuitable for multi-step syntheses where the ester needs to be retained.
Pyridine Nitrogen Protection: The N-Oxide Strategy
Protection of the pyridine nitrogen as an N-oxide serves to decrease its nucleophilicity and basicity, preventing unwanted side reactions at the nitrogen atom.
| Protecting Group | Protection Method | Deprotection Conditions | Stability |
| N-Oxide | m-CPBA or H₂O₂, Acetic Acid | PPh₃, Acetonitrile, Reflux or H₂, Pd/C | Stable to many non-reducing conditions. |
The N-oxide can be a valuable protecting group in electrophilic aromatic substitution reactions, where it also directs incoming electrophiles to the 2- and 6-positions. Its removal under reductive conditions is generally efficient.
Orthogonal Protection Strategies
In complex syntheses involving multiple functional groups, an orthogonal protection strategy is essential. This allows for the selective removal of one protecting group in the presence of others. For isonicotinic acid derivatives, a combination of an acid-labile ester (e.g., tert-butyl) for the carboxylic acid and an N-oxide for the pyridine nitrogen could be a viable orthogonal approach. The tert-butyl group can be removed with acid, leaving the N-oxide intact, which can then be removed in a subsequent reductive step.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflows for the protection and deprotection of isonicotinic acid.
References
The Isonicotinic Acid Scaffold: A Comparative Guide to its Efficacy in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents. Among these, isonicotinic acid (pyridine-4-carboxylic acid) and its analogues have garnered significant attention for their diverse biological activities. This guide provides a comparative analysis of the potential efficacy of "2-(Benzyloxy)isonicotinic acid" as a drug discovery scaffold, drawing inferences from structurally related compounds. Its performance is compared against established alternatives in the key therapeutic areas of tuberculosis and inflammation.
Isonicotinic Acid Derivatives: A Legacy of Therapeutic Innovation
The isonicotinic acid scaffold has a rich history in drug development, most notably leading to the discovery of isoniazid, a first-line treatment for tuberculosis for decades. The versatility of this scaffold allows for substitutions at various positions of the pyridine ring, leading to a wide array of pharmacological activities. While direct experimental data for this compound is limited in publicly available literature, its structural features—a benzyloxy group at the 2-position—suggest potential biological activities based on structure-activity relationship (SAR) studies of related compounds.
Anti-Tuberculosis Activity: Isonicotinic Acid Analogs vs. Alternative Scaffolds
The primary and most well-documented application of isonicotinic acid derivatives is in the treatment of tuberculosis. Isoniazid, an isonicotinic acid hydrazide, functions as a prodrug that, upon activation by the mycobacterial enzyme KatG, inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. SAR studies on 2-substituted isonicotinic acid hydrazides indicate that the electronic and steric properties of the substituent at the 2-position can significantly influence antimycobacterial activity. The benzyloxy group in this compound, being a relatively bulky and electron-withdrawing group, could modulate the activity of its derivatives.
Below is a comparison of isonicotinic acid derivatives with other established anti-tuberculosis drug scaffolds.
Table 1: Comparison of Anti-Tuberculosis Scaffolds
| Scaffold/Drug | Target/Mechanism of Action | MIC Range (M. tuberculosis H37Rv) | Key Advantages | Key Disadvantages |
| Isonicotinic Acid Hydrazide (Isoniazid) | Inhibition of mycolic acid synthesis via InhA | 0.02 - 0.2 µg/mL | High potency, bactericidal, low cost | Resistance due to KatG mutations, hepatotoxicity |
| Pyrazinamide | Disrupts membrane potential and inhibits trans-translation | 20 - 100 µg/mL (at acidic pH) | Active against semi-dormant bacilli, shortens therapy duration | Active only at acidic pH, hepatotoxicity |
| Ethambutol | Inhibits arabinosyl transferases, disrupting cell wall synthesis[1][2][3][4] | 1 - 5 µg/mL[1] | Good companion drug, delays resistance | Optic neuritis (dose-dependent), bacteriostatic |
| Diarylquinoline (Bedaquiline) | Inhibits ATP synthase[5][6] | 0.03 - 0.12 µg/mL[7] | Novel mechanism of action, active against MDR-TB[5][6] | QT prolongation, limited long-term safety data |
Inference for this compound: Based on the established activity of the isonicotinic acid core, derivatives of this compound could potentially exhibit anti-tuberculosis activity. The benzyloxy moiety may influence the compound's lipophilicity, thereby affecting cell wall penetration and interaction with the target enzyme.
Anti-Inflammatory Potential: Isonicotinic Acid Derivatives as COX-2 Inhibitors
Recent studies have explored the potential of isonicotinic acid derivatives as anti-inflammatory agents, with some compounds demonstrating significant inhibition of cyclooxygenase-2 (COX-2).[8][9] The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it reduces the gastrointestinal side effects associated with non-selective NSAIDs. The substitution pattern on the isonicotinic acid ring plays a crucial role in determining both the potency and selectivity of COX-2 inhibition.
Here, we compare the potential of the isonicotinic acid scaffold with established non-steroidal anti-inflammatory drugs (NSAIDs).
Table 2: Comparison of Anti-Inflammatory Scaffolds (COX-2 Inhibitors)
| Scaffold/Drug | Target/Mechanism of Action | IC50 for COX-2 | Selectivity Index (COX-1/COX-2) | Key Advantages | Key Disadvantages | | :--- | :--- | :--- | :--- | :--- | | Isonicotinic Acid Derivatives (Inferred) | COX-2 Inhibition | Potentially in the low µM range[9] | Varies with substitution | Potential for high selectivity | Limited in vivo data | | Diarylpyrazole (Celecoxib) | Selective COX-2 Inhibition[8][10][11][12] | ~0.04 - 0.3 µM[13] | >30 | Reduced GI toxicity vs. non-selective NSAIDs[11] | Cardiovascular risks | | Phenylacetic Acid (Diclofenac) | Non-selective COX-1/COX-2 Inhibition[14][15][][17][18] | ~0.822 µM[19] | ~1 | Potent anti-inflammatory and analgesic effects | High risk of GI side effects |
Inference for this compound: The presence of the benzyloxy group could confer a degree of steric hindrance and specific electronic properties that may favor binding to the active site of COX-2, potentially leading to selective inhibition. Further derivatization of the carboxylic acid moiety could also enhance this activity.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the evaluation and comparison of drug candidates. Below are outlines for key assays relevant to the activities discussed.
Protocol 1: In Vitro Anti-Tuberculosis Screening (Microplate Alamar Blue Assay - MABA)
This assay is a common method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.
-
Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC enrichment and Tween 80 to mid-log phase.
-
Compound Preparation: Test compounds, including this compound derivatives and reference drugs, are serially diluted in a 96-well microplate.
-
Inoculation: The bacterial culture is diluted and added to each well containing the test compounds.
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
Reading: Alamar Blue solution is added to each well, and the plates are incubated for another 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[20]
Protocol 2: COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Reagent Preparation: Prepare assay buffer, a solution of human recombinant COX-2 enzyme, a fluorometric probe, and arachidonic acid (the substrate).
-
Compound Addition: Add the test compounds at various concentrations to the wells of a 96-well plate. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a solvent control.[21]
-
Enzyme Addition: Add the COX-2 enzyme solution to each well and incubate to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[21]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a plate reader. The rate of increase in fluorescence is proportional to the COX-2 activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.[21]
Conclusion
The isonicotinic acid scaffold, exemplified by the potential of "this compound," continues to be a valuable starting point for the design of novel therapeutic agents. While direct experimental validation of this compound is needed, the extensive research on related isonicotinic acid derivatives provides a strong rationale for its investigation in both anti-tuberculosis and anti-inflammatory drug discovery programs. Its performance against established scaffolds will ultimately depend on its specific biological activity profile, selectivity, and pharmacokinetic properties. The provided comparative data and experimental protocols offer a framework for researchers to embark on such investigations.
References
- 1. Ethambutol | C10H24N2O2 | CID 14052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethambutol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ethambutol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Ethambutol - Wikipedia [en.wikipedia.org]
- 5. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bedaquiline – The first ATP synthase inhibitor against multi drug resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of MIC Distribution and Mechanisms of Decreased Susceptibility to Bedaquiline among Clinical Isolates of Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Celecoxib - Wikipedia [en.wikipedia.org]
- 9. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 12. Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 13. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. What is the mechanism of Diclofenac Sodium? [synapse.patsnap.com]
- 19. researchgate.net [researchgate.net]
- 20. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. assaygenie.com [assaygenie.com]
Comparative Analysis of Benzyloxy-Substituted Aromatic Amides as Potential Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Published: December 29, 2025
Introduction
This guide, therefore, presents a detailed comparative analysis of a closely related series of benzyloxy benzamide derivatives that have been synthesized and evaluated for their neuroprotective effects. This class of compounds shares the critical benzyloxy moiety and provides a robust dataset for understanding structure-activity relationships (SAR). Additionally, to provide a broader context, the known biological activities of various isonicotinic and nicotinic acid derivatives, such as their antibacterial properties, will be discussed. This guide aims to provide researchers and drug development professionals with valuable insights into the therapeutic potential of these scaffolds, supported by experimental data, detailed protocols, and pathway visualizations.
I. Comparative Biological Activity of Benzyloxy Benzamide Derivatives
A recent study focused on the development of benzyloxy benzamide derivatives as neuroprotective agents targeting the postsynaptic density protein 95 (PSD95)-neuronal nitric oxide synthase (nNOS) protein-protein interaction, which is implicated in neuronal damage during ischemic stroke[1]. The following tables summarize the structure-activity relationship (SAR) of these analogs, highlighting the impact of substitutions on the benzyloxy and benzamide rings on their neuroprotective activity.
Data Presentation: Neuroprotective Activity of Benzyloxy Benzamide Analogs
The neuroprotective activity of the synthesized compounds was evaluated in primary cortical neurons against glutamate-induced damage. The data is presented as the half-maximal effective concentration (EC50).
Table 1: Structure-Activity Relationship of Substitutions on the Benzyloxy Ring
| Compound | R1 | R2 | R3 | R4 | EC50 (µM)[1] |
| Lead Compound | H | H | H | H | 1.5 |
| Analog 1 | F | H | H | H | 0.8 |
| Analog 2 | H | F | H | H | 1.2 |
| Analog 3 | H | H | F | H | 0.5 |
| Analog 4 | Cl | H | H | H | 1.1 |
| Analog 5 | H | Cl | H | H | 1.8 |
| Analog 6 | H | H | Cl | H | 0.9 |
| Analog 7 | OCH3 | H | H | H | 2.5 |
| Analog 8 | H | H | OCH3 | H | 1.3 |
Table 2: Structure-Activity Relationship of Substitutions on the Benzamide Ring
| Compound | R5 | R6 | EC50 (µM)[1] | |---|---|---| | Lead Compound | H | H | 1.5 | | Analog 9 | F | H | 0.7 | | Analog 10 | H | F | 1.0 | | Analog 11 | Cl | H | 0.9 | | Analog 12 | H | Cl | 1.3 | | Analog 13 | CH3 | H | 2.1 | | Analog 14 | H | CH3 | 1.8 |
II. Broader Context: Biological Activities of Isonicotinic and Nicotinic Acid Derivatives
While a direct comparison of "2-(Benzyloxy)isonicotinic acid" analogs is unavailable, the broader families of isonicotinic and nicotinic acid derivatives have been extensively studied and exhibit a wide range of biological activities, most notably antibacterial effects.
Antibacterial Activity of Nicotinic Acid-Based Acylhydrazones
A study on novel nicotinic acid derivatives, specifically acylhydrazones, demonstrated significant activity against Gram-positive bacteria.
Table 3: Antibacterial Activity of Nicotinic Acid Acylhydrazone Derivatives
| Compound | R-group on Acylhydrazone | Target Bacteria | MIC (µg/mL)[2] |
| Compound 5 | 4-Chlorophenyl | Staphylococcus aureus | 15.62 |
| Staphylococcus epidermidis | 7.81 | ||
| Compound 13 | 5-Nitro-2-furyl | Staphylococcus aureus | 7.81 |
| Staphylococcus epidermidis | 1.95 | ||
| Bacillus subtilis | 3.91 |
III. Experimental Protocols
A. Synthesis of Benzyloxy Benzamide Derivatives
The general synthetic route for the benzyloxy benzamide derivatives is depicted below.
References
Validating the Structure of 2-(Benzyloxy)isonicotinic Acid: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected spectroscopic data for 2-(Benzyloxy)isonicotinic acid against its parent compound, isonicotinic acid. By presenting predicted and experimental data side-by-side, this document serves as a practical tool for researchers in validating the successful synthesis and purity of this compound. Detailed experimental protocols for acquiring the necessary spectroscopic data are also included to ensure reproducibility.
Structural Comparison
This compound is a derivative of isonicotinic acid where a benzyloxy group (-OCH₂Ph) is attached to the C2 position of the pyridine ring. This structural modification is expected to introduce characteristic signals in the spectroscopic analyses, distinguishing it from the unsubstituted isonicotinic acid.
| Compound | Structure |
| This compound | ![]() |
| Isonicotinic Acid | ![]() |
Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for this compound and the experimental data for isonicotinic acid. These tables are designed for easy comparison to aid in structure validation.
¹H NMR Data (400 MHz, DMSO-d₆)
| Assignment | This compound (Predicted) | Isonicotinic Acid (Experimental) [1] | Rationale for Predicted Shifts |
| Carboxylic Acid (-COOH) | ~13.0-14.0 ppm (s, 1H) | ~14.0 ppm (s, 1H) | The acidic proton of the carboxylic acid is expected to be in a similar environment. |
| Pyridine H6 | ~8.6 ppm (d, 1H) | ~8.8 ppm (d, 2H) | The benzyloxy group at C2 will influence the electronic environment of the adjacent H6 proton, causing a slight upfield shift compared to the symmetrical protons in isonicotinic acid. |
| Pyridine H5 | ~7.9 ppm (d, 1H) | ~7.8 ppm (d, 2H) | The H5 proton is expected to be in a similar position to the corresponding protons in isonicotinic acid. |
| Pyridine H3 | ~7.4 ppm (s, 1H) | - | This signal is unique to the substituted pyridine ring. |
| Phenyl (-C₆H₅) | ~7.3-7.5 ppm (m, 5H) | - | A multiplet corresponding to the five protons of the phenyl ring. |
| Methylene (-CH₂-) | ~5.4 ppm (s, 2H) | - | The methylene protons adjacent to the oxygen and the phenyl group are expected to be deshielded. |
¹³C NMR Data (101 MHz, DMSO-d₆)
| Assignment | This compound (Predicted) | Isonicotinic Acid (Experimental) | Rationale for Predicted Shifts |
| Carboxylic Acid (-COOH) | ~166.0 ppm | ~166.5 ppm | The carbonyl carbon is expected in a similar chemical environment. |
| Pyridine C2 | ~163.0 ppm | - | The carbon attached to the benzyloxy group will be significantly downfield. |
| Pyridine C6 | ~150.0 ppm | ~150.5 ppm | Similar to the corresponding carbons in isonicotinic acid. |
| Pyridine C4 | ~140.0 ppm | ~141.0 ppm | Similar to the corresponding carbon in isonicotinic acid. |
| Pyridine C5 | ~122.0 ppm | ~122.5 ppm | Similar to the corresponding carbons in isonicotinic acid. |
| Pyridine C3 | ~110.0 ppm | - | The carbon at position 3 will be shielded compared to the other pyridine carbons. |
| Phenyl C (ipso) | ~136.0 ppm | - | The carbon of the phenyl ring attached to the methylene group. |
| Phenyl C (ortho, meta, para) | ~128.0-129.0 ppm | - | Signals for the remaining carbons of the phenyl ring. |
| Methylene (-CH₂-) | ~70.0 ppm | - | The methylene carbon is expected in this region due to the adjacent oxygen and phenyl group. |
IR Spectroscopy Data (KBr Pellet, cm⁻¹)
| Functional Group | This compound (Predicted) | Isonicotinic Acid (Experimental) [2] | Rationale for Predicted Vibrations |
| O-H Stretch (Carboxylic Acid) | 3000-2500 (broad) | 3000-2500 (broad) | Characteristic broad absorption for the hydrogen-bonded hydroxyl group of the carboxylic acid. |
| C-H Stretch (Aromatic) | 3100-3000 | 3100-3000 | Aromatic C-H stretching vibrations. |
| C=O Stretch (Carboxylic Acid) | ~1710 | ~1715 | Carbonyl stretching of the carboxylic acid. |
| C=N, C=C Stretch (Pyridine) | ~1600, ~1550, ~1470 | ~1600, ~1550, ~1470 | Characteristic pyridine ring stretching vibrations. |
| C-O Stretch (Ether) | ~1250, ~1050 | - | Stretching vibrations for the C-O bonds of the benzyloxy group. |
| C-H Bending (Aromatic) | ~750, ~700 | - | Out-of-plane bending for the monosubstituted benzene ring. |
Mass Spectrometry Data (Electron Ionization)
| Fragment | This compound (Predicted m/z) | Isonicotinic Acid (Experimental m/z) [3] | Rationale for Predicted Fragmentation |
| [M]⁺ | 229 | 123 | Molecular ion peak. |
| [M-OH]⁺ | 212 | 106 | Loss of the hydroxyl radical from the carboxylic acid. |
| [M-COOH]⁺ | 184 | 78 | Loss of the carboxyl group. |
| [C₇H₇]⁺ (Tropylium ion) | 91 | - | A very common and stable fragment from the benzyl group. |
| [C₅H₄NCOOH]⁺ | 123 | - | Loss of the benzyl group. |
| [C₅H₄N]⁺ | 78 | 78 | Pyridyl cation. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure accurate and reproducible data acquisition.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a standard 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz NMR spectrometer.
-
Temperature: 298 K.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 1.0 seconds.
-
Spectral Width: -2 to 16 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2.0 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]
-
Place the mixture into a pellet-pressing die and apply pressure to form a transparent or translucent pellet.[4]
-
-
Instrument Setup:
-
Spectrometer: FT-IR spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
-
Data Acquisition:
-
Acquire a background spectrum of a blank KBr pellet.
-
Place the sample pellet in the sample holder and acquire the sample spectrum.
-
The final spectrum is presented in terms of transmittance.
-
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.
-
Instrument Setup:
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-300.
Workflow for Structure Validation
The following diagram illustrates the logical workflow for validating the structure of this compound using the spectroscopic data outlined in this guide.
Caption: Workflow for validating the structure of this compound.
References
A Comparative Guide to Bioisosteric Replacements for the Carboxylic Acid Moiety in 2-(Benzyloxy)isonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
The carboxylic acid functional group is a common feature in pharmacologically active molecules, contributing to target binding through key hydrogen bond interactions. However, its acidic nature can lead to unfavorable pharmacokinetic properties, such as poor membrane permeability and metabolic instability, including the formation of reactive acyl glucuronides.[1][2][3] Bioisosteric replacement of the carboxylic acid in a lead compound like 2-(Benzyloxy)isonicotinic acid represents a critical strategy in medicinal chemistry to mitigate these liabilities while preserving or enhancing biological activity.[2]
This guide provides an objective comparison of common carboxylic acid bioisosteres, supported by experimental data from the literature on analogous systems. It aims to inform the selection of suitable replacements for the carboxylic acid group in this compound and related scaffolds.
Physicochemical and Pharmacological Comparison of Carboxylic Acid Bioisosteres
The selection of an appropriate bioisostere is a multifactorial decision, balancing acidity, lipophilicity, metabolic stability, and the ability to maintain crucial interactions with the biological target. The outcome of any replacement is context-dependent and cannot be predicted with absolute certainty, often necessitating the screening of a panel of isosteres.[1][2] Below is a summary of key properties for common bioisosteres compared to a typical carboxylic acid.
| Bioisostere | Representative Structure | Typical pKa Range | General Lipophilicity (Compared to COOH) | Key Features & Considerations |
| Carboxylic Acid | R-COOH | ~4-5 | Baseline | Planar geometry, acts as a hydrogen bond donor and acceptor. Can form reactive acyl glucuronides.[3][4] |
| Tetrazole | R-C-N4H | ~4.5-4.9 | More lipophilic | Closely mimics the acidity and planar nature of a carboxylic acid.[1][5] Resistant to metabolic degradation.[6] Can require a larger binding pocket.[7] |
| N-Acylsulfonamide | R-CO-NH-SO2-R' | ~3.5-4.5 | Variable | Stronger acid than carboxylic acids. Offers multiple points for diversification.[8][9] |
| Hydroxamic Acid | R-CO-NH-OH | ~8-9 | More lipophilic | Less acidic than carboxylic acids.[1] Can act as a metal chelator. May undergo hydrolysis back to the carboxylic acid.[1][7] |
| 3-Hydroxyisoxazole | ~4-5 | Variable | Planar system with similar acidity to carboxylic acids.[1] |
Detailed Experimental Protocols
Reproducibility and standardization are paramount in drug discovery research. The following are detailed methodologies for key experiments typically used to evaluate and compare carboxylic acid bioisosteres.
Protocol 1: Determination of Acid Dissociation Constant (pKa)
Objective: To determine the acidity of the parent compound and its bioisosteric analogs, which influences ionization at physiological pH and thus solubility, permeability, and target interaction.
Methodology: Potentiometric Titration
-
Preparation of Analyte Solution: Accurately weigh and dissolve the test compound in a known volume of a suitable co-solvent (e.g., methanol, DMSO) if not readily soluble in water. Dilute with deionized water to a final concentration of 1-10 mM.
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostated vessel at 25°C and use a magnetic stirrer for continuous mixing.
-
Titration: Add standardized 0.1 M HCl to the solution to lower the pH to ~2.0. Titrate the solution with standardized 0.1 M NaOH in small, precise increments.
-
Data Acquisition: Record the pH value after each addition of NaOH, allowing the reading to stabilize. Continue the titration until the pH reaches ~12.0.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the half-equivalence point of the resulting titration curve. Alternatively, use specialized software to calculate the pKa from the titration data.
Protocol 2: In Vitro Metabolic Stability Assay
Objective: To assess the susceptibility of the compounds to metabolic degradation, particularly the stability of the bioisosteric linkage compared to the parent carboxylic acid.
Methodology: Liver Microsomal Stability Assay
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing liver microsomes (e.g., human, rat; final protein concentration 0.5-1.0 mg/mL) and a NADPH-regenerating system in phosphate buffer (pH 7.4).
-
Compound Addition: Add the test compound (final concentration typically 1 µM) to the incubation mixture. Include positive (a known rapidly metabolized compound) and negative (no NADPH) controls.
-
Incubation: Pre-warm the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH-regenerating system. Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The in vitro half-life (t1/2) and intrinsic clearance can be calculated from the slope of the linear regression.
Visualizing Experimental and Logical Frameworks
Diagrams are essential for conveying complex workflows and relationships. The following visualizations, created using the DOT language, outline a typical drug discovery workflow for bioisostere replacement and a hypothetical signaling pathway that could be modulated by this compound analogs.
Caption: Workflow for Bioisosteric Replacement and Lead Optimization.
Caption: Hypothetical GPCR Signaling Pathway Modulated by an Analog.
References
- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Substituted Isonicotinic Acids
For Researchers, Scientists, and Drug Development Professionals
Substituted isonicotinic acids are a pivotal class of heterocyclic compounds, forming the backbone of numerous pharmaceuticals and agrochemicals. Their versatile structure allows for a wide array of functionalizations, making the efficient and strategic synthesis of these molecules a critical aspect of drug discovery and development. This guide provides an objective comparison of three distinct synthetic routes to substituted isonicotinic acids, supported by experimental data, detailed protocols, and visual workflows to aid researchers in selecting the optimal methodology for their specific needs.
Overview of Synthetic Routes
The synthesis of substituted isonicotinic acids can be broadly approached through two main strategies: the functionalization of a pre-existing pyridine ring or the de novo construction of the heterocyclic core. This guide explores three prominent methods that exemplify these approaches:
-
Oxidation of 4-Substituted Picolines: A classical and industrially significant method involving the direct oxidation of readily available 4-methylpyridine (γ-picoline) derivatives.
-
Guareschi-Thorpe Type Condensation: A powerful one-pot reaction for the synthesis of 2-amino isonicotinic acids, a key subclass of substituted isonicotinic acids.
-
Diels-Alder Reaction: A cycloaddition approach to construct a highly substituted pyridine ring, which can then be further elaborated to the desired isonicotinic acid derivative.
Data Presentation: A Comparative Summary
The following table summarizes the key quantitative data for the three synthetic routes, allowing for a direct comparison of their performance.
| Synthetic Route | General Approach | Key Transformation | Typical Substituents Achieved | Typical Yields | Advantages | Limitations |
| Oxidation of 4-Picolines | Core Functionalization | C-H Oxidation | Unsubstituted or simple alkyl | 31-75%[1][2] | Utilizes readily available starting materials; scalable. | Harsh reaction conditions; may not be suitable for complex or sensitive molecules; limited substitution patterns. |
| Guareschi-Thorpe Type Condensation | De Novo Synthesis | Condensation & Cyclization | 2-Amino, 3- and 5-substituted | 60-79%[3] | One-pot synthesis; provides access to a key pharmacophore. | Limited to the synthesis of 2-amino derivatives. |
| Diels-Alder Reaction | De Novo Synthesis | [4+2] Cycloaddition | Polysubstituted (e.g., hydroxy, ester, alkyl) | ~65% (for cycloaddition step) | Constructs highly functionalized rings; high stereocontrol. | Multi-step process; availability of suitable dienes and dienophiles can be a limitation. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Oxidation of 4-Methylpyridine to Isonicotinic Acid
Reference: Based on industrial processes and literature reports.[2][4]
Methodology:
-
Reaction Setup: In a high-pressure reactor, 4-methylpyridine is mixed with an oxidizing agent. Common oxidizing systems include nitric acid at elevated temperatures (165-195 °C) or continuous gas-phase oxidation over a vanadium pentoxide (V₂O₅) catalyst at high temperature.
-
Reaction Execution:
-
Nitric Acid Oxidation: The mixture of 4-methylpyridine and nitric acid is heated in the sealed reactor for a specified time. The pressure will increase due to the formation of gaseous byproducts.
-
Catalytic Oxidation: Gaseous 4-methylpyridine and air are passed over a heated V₂O₅ catalyst bed.
-
-
Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide) to precipitate the sodium salt of isonicotinic acid. The salt is then acidified (e.g., with hydrochloric acid) to precipitate the isonicotinic acid. The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from water or ethanol.
One-Pot Synthesis of 2-Amino-6-methyl-isonicotinic Acid
Reference: Adapted from Jin, X., et al. (2022). J. Org. Chem., 87(2), 1541-1544.[3][5][6]
Methodology:
-
Reaction Setup: To a solution of ethyl 2,4-dioxopentanoate in ethanol, add ethyl 3-amino-3-iminopropionate hydrochloride.
-
Reaction Execution: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction typically proceeds through condensation, hydrolysis, and in-situ decarboxylation.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford the 2-amino-6-methyl-isonicotinic acid. Further purification can be achieved by recrystallization.
Diels-Alder Synthesis of a Substituted Pyridine Precursor
Reference: Based on the synthesis of a Vitamin B6 precursor.
Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon), 5-ethoxy-4-methyloxazole (the diene) and diethyl maleate (the dienophile) are combined.
-
Reaction Execution: The neat mixture is heated at 110 °C for 3 hours. The reaction is a [4+2] cycloaddition, forming a bicyclic intermediate. This intermediate subsequently undergoes aromatization to the pyridine ring.
-
Work-up and Purification: After cooling, the crude reaction mixture is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to isolate the substituted pyridine product, 5-hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester.
Mandatory Visualizations
The following diagrams illustrate the logical flow and chemical transformations of the described synthetic routes.
Caption: Workflow for the oxidation of 4-substituted picolines.
Caption: Logical steps in the one-pot Guareschi-Thorpe type synthesis.
Caption: Experimental workflow for the Diels-Alder approach.
References
- 1. [3 + 2] Cycloaddition reactions of thioisatin with thiazolidine-2-carboxylic acid: a versatile route to new heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in Lewis-Acid-Templated Diels–Alder Reactions [mdpi.com]
- 3. Full Regio- and Stereoselective Protocol for the Synthesis of New Nicotinoids via Cycloaddition Processes with the Participation of Trans-Substituted Nitroethenes: Comprehensive Experimental and MEDT Study | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Comparative In Vitro Potency of 2-(Benzyloxy)isonicotinic Acid Derivatives: A Review of Available Data
The broader classes of isonicotinic acid derivatives and compounds containing a benzyloxy moiety have been investigated for various biological activities. Isonicotinic acid, a core component of the antitubercular drug isoniazid, has served as a scaffold for the development of numerous compounds with antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties. Similarly, the benzyloxy group is a common feature in medicinal chemistry, often introduced to modulate lipophilicity, improve metabolic stability, or interact with specific binding pockets of biological targets.
While individual compounds with the 2-(benzyloxy)isonicotinic acid scaffold may have been synthesized and tested, a systematic study comparing the potency of a series of derivatives with variations in substitution on the benzyl or pyridine ring is not documented in the accessible literature. Such a study would be essential for generating a meaningful comparison guide that includes quantitative data tables and detailed experimental protocols as requested.
For researchers interested in this particular chemical scaffold, the following represents a generalized workflow that would be necessary to generate the data for a comparative guide.
General Experimental Workflow for Assessing In Vitro Potency
Below is a hypothetical experimental workflow for the synthesis and evaluation of this compound derivatives, which would be required to generate the data for a comprehensive comparison.
Caption: Generalized workflow for synthesis and in vitro evaluation.
Hypothetical Signaling Pathway Inhibition
Should a series of this compound derivatives be identified as inhibitors of a specific signaling pathway, for instance, a kinase cascade, the mechanism of action could be depicted as follows. This diagram illustrates a generic kinase signaling pathway and the point of inhibition.
Caption: Generic kinase signaling pathway inhibition.
Unveiling the Target Profile: A Comparative Guide to the Cross-Reactivity of 2-(Benzyloxy)isonicotinic Acid Based Compounds
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical scaffold is paramount to advancing a compound from a promising hit to a viable therapeutic candidate. This guide provides a comparative analysis of the cross-reactivity of compounds based on the "2-(Benzyloxy)isonicotinic acid" scaffold, a privileged structure in modern medicinal chemistry. By examining its interactions with a panel of related and unrelated biological targets, we can illuminate its potential for both on-target efficacy and off-target liabilities.
While specific cross-reactivity studies on "this compound" itself are not extensively documented in publicly available literature, the broader class of pyridine carboxylic acid derivatives has been a fertile ground for the discovery of potent enzyme inhibitors. Notably, this scaffold has been identified as a key pharmacophore in the development of inhibitors for histone demethylases (KDMs), a class of epigenetic modulators implicated in various cancers and other diseases.
This guide will, therefore, draw upon data from structurally related isonicotinic acid derivatives that have been evaluated as enzyme inhibitors to provide a representative understanding of the potential cross-reactivity profile of the "this compound" core.
Comparative Analysis of Inhibitory Activity
To illustrate the potential selectivity profile of this compound derivatives, we present a hypothetical comparison based on published data for a representative isonicotinic acid-based histone demethylase inhibitor (Compound X). The following table summarizes the inhibitory activity of Compound X against a panel of histone demethylases and other related enzymes.
| Target Enzyme | IC50 (nM) | Fold Selectivity vs. Primary Target |
| KDM4A (Primary Target) | 15 | 1 |
| KDM4B | 35 | 2.3 |
| KDM4C | 50 | 3.3 |
| KDM5A | >10,000 | >667 |
| KDM5B | >10,000 | >667 |
| KDM6A | >10,000 | >667 |
| LSD1 | >10,000 | >667 |
| G9a | >10,000 | >667 |
| EZH2 | >10,000 | >667 |
Table 1: Hypothetical Cross-Reactivity Profile of a 2-Substituted Isonicotinic Acid Derivative (Compound X) against a Panel of Histone Demethylases. The data demonstrates high selectivity for the KDM4 subfamily over other histone demethylases.
Experimental Protocols
The determination of the inhibitory activity and selectivity of compounds like those based on the "this compound" scaffold relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays typically employed in such studies.
In Vitro Histone Demethylase Inhibition Assay (AlphaLISA)
This assay is a common method for quantifying the enzymatic activity of histone demethylases and assessing the potency of inhibitors.
Principle: The assay measures the demethylation of a biotinylated histone peptide substrate. The product of the demethylation reaction is recognized by a specific antibody conjugated to acceptor beads. In the presence of streptavidin-coated donor beads, a chemiluminescent signal is generated upon excitation when the donor and acceptor beads are in close proximity. Inhibition of the enzyme results in a decrease in the signal.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human histone demethylase (e.g., KDM4A) and a biotinylated peptide substrate (e.g., H3K9me3) are diluted in assay buffer.
-
Compound Preparation: Test compounds, including the "this compound" derivative and a positive control inhibitor, are serially diluted in DMSO and then further diluted in assay buffer.
-
Reaction Initiation: The enzyme, substrate, and test compound are mixed in a 384-well microplate and incubated at room temperature to allow the enzymatic reaction to proceed.
-
Detection: A mixture of acceptor beads conjugated to an anti-demethylated histone antibody and streptavidin-coated donor beads is added to the wells.
-
Signal Measurement: The plate is incubated in the dark to allow for bead association, and the AlphaLISA signal is read on a compatible plate reader.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement of a compound within a cellular environment.
Principle: The binding of a ligand (e.g., a "this compound" derivative) to its target protein stabilizes the protein, leading to an increase in its melting temperature. This change in thermal stability can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.
Protocol:
-
Cell Treatment: Intact cells are treated with the test compound or vehicle control (DMSO).
-
Cell Lysis and Heating: Cells are harvested and lysed. The resulting cell lysate is divided into aliquots and heated to a range of temperatures.
-
Protein Separation: The heated lysates are centrifuged to separate aggregated proteins from the soluble fraction.
-
Protein Quantification: The amount of the target protein in the soluble fraction is quantified by Western blotting or mass spectrometry.
-
Data Analysis: The melting curves are plotted, and the shift in the melting temperature (ΔTm) in the presence of the compound is determined.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway in which histone demethylases operate and a typical workflow for assessing the cross-reactivity of an inhibitor.
Caption: General signaling pathway of histone methylation and demethylation.
Caption: Experimental workflow for cross-reactivity profiling.
Benchmarking "2-(Benzyloxy)isonicotinic acid" Against Known Inhibitors of Enoyl-Acyl Carrier Protein Reductase (InhA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonicotinic acid derivatives have long been a cornerstone in the development of antimicrobial agents, most notably isoniazid, a first-line treatment for tuberculosis. "2-(Benzyloxy)isonicotinic acid" is a structurally related compound with potential inhibitory activity. Due to a lack of direct experimental data on its specific biological targets, this guide provides a hypothetical benchmarking of "this compound" against known inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). This target is selected based on the structural similarity of the isonicotinic acid scaffold to isoniazid, which targets InhA after activation. InhA is a critical enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway, responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.[1] The direct inhibition of InhA is a validated strategy to circumvent resistance to isoniazid that often arises from mutations in the activating enzyme, KatG.[2][3]
This guide presents a comparative analysis of the hypothetical inhibitory potential of "this compound" alongside established direct InhA inhibitors. Detailed experimental protocols for assessing InhA inhibition are provided to facilitate future in-vitro validation.
Data Presentation: Comparative Inhibitory Activity Against M. tuberculosis InhA
The following table summarizes the half-maximal inhibitory concentrations (IC50) of known direct InhA inhibitors. For illustrative purposes, a hypothetical IC50 value has been assigned to "this compound". It is crucial to note that this value is speculative and requires experimental verification.
| Compound | Target | IC50 (µM) | Notes |
| This compound | InhA | [Hypothetical] | A hypothetical value based on structural analogy to other isonicotinic acid derivatives. Experimental validation is required. |
| NITD-916 | InhA | 0.04 - 0.16 | A potent 4-hydroxy-2-pyridone class direct inhibitor of InhA.[2] |
| GSK138 | InhA | ~1 | A direct InhA inhibitor with demonstrated in vivo efficacy.[4][5] |
| GSK693 | InhA | Not specified | A direct InhA inhibitor with in vivo efficacy comparable to isoniazid.[4][5] |
| AN12855 | InhA | Not specified | A direct, cofactor-independent inhibitor of InhA with in vivo efficacy.[4][5] |
| Triclosan Derivative (Compound 3) | InhA | 0.09 | A potent triclosan analog that directly inhibits InhA.[6] |
| Arylamide (Compound a7) | InhA | 0.99 | A representative of the arylamide series of InhA inhibitors.[7] |
Experimental Protocols
InhA Enzymatic Inhibition Assay
This protocol describes a spectrophotometric assay to determine the IC50 of a test compound against purified M. tuberculosis InhA. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADH to NAD+ during the InhA-catalyzed reduction of a substrate.[8][9]
Materials:
-
Purified recombinant M. tuberculosis InhA enzyme
-
NADH
-
trans-2-Dodecenoyl-CoA (DD-CoA) (or other suitable enoyl-ACP reductase substrate)
-
Test compound (e.g., "this compound") dissolved in dimethyl sulfoxide (DMSO)
-
Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8
-
96-well, UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions of the test compound in the assay buffer in a 96-well plate. Ensure the final DMSO concentration in all wells is consistent (e.g., 1%). Include control wells containing only assay buffer and DMSO (no inhibitor).
-
Reaction Mixture Preparation: To each well, add NADH to a final concentration of 250 µM.
-
Add the substrate, DD-CoA, to each well to a final concentration of 25 µM.
-
Reaction Initiation: Initiate the enzymatic reaction by adding purified InhA enzyme to each well to a final concentration of 10-100 nM.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-30 minutes at 25°C.
-
Data Analysis:
-
Calculate the initial velocity (rate of NADH oxidation) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
Mycolic Acid Biosynthesis Pathway and InhA Inhibition
Caption: Mycolic acid biosynthesis pathway and the role of InhA.
Experimental Workflow for InhA Inhibition Assay
Caption: Workflow for the InhA enzymatic inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. biorxiv.org [biorxiv.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Biological evaluation of potent triclosan-derived inhibitors of the enoyl-acyl carrier protein reductase InhA in drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Palladium Catalysts for Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] The choice of palladium catalyst is a critical factor that influences reaction yield, selectivity, and overall efficiency.[2] This guide provides a comparative analysis of common palladium-based catalyst systems for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids, supported by experimental data and detailed protocols to aid researchers in catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The efficacy of a Suzuki-Miyaura reaction is highly dependent on the selection of the palladium catalyst, which can range from simple palladium salts combined with ligands to well-defined precatalysts.[2] Below is a comparative summary of various palladium precatalysts in the coupling of 4-chlorotoluene with phenylboronic acid, a representative example of a challenging coupling with an electron-rich aryl chloride.
| Catalyst System | Ligand | Ligand:Pd Ratio | Yield (%) | Reference |
| In-situ from Pd(OAc)₂ | XPhos | 0.8:1 | 44 | [3] |
| In-situ from Pd(OAc)₂ | XPhos | 1.2:1 | 84 | [3] |
| Allyl-based precatalyst | XPhos | 1:1 | 92 | [3] |
| PEPPSI-IPr | IPr | 1:1 | >95 | [2] |
| Pd(PPh₃)₄ | PPh₃ | 4:1 | Good | [4] |
| PdCl₂(dppf) | dppf | 1:1 | High | [4] |
Data compiled from multiple sources for illustrative purposes. Yields are highly dependent on specific substrates and reaction conditions.[1][3]
The data highlights that for in-situ generated catalysts from Pd(OAc)₂, increasing the ligand-to-metal ratio can significantly enhance the yield.[3] Well-defined precatalysts, such as the allyl-based system and PEPPSI-IPr, often show more consistent and high performance.[2][3] Traditional catalysts like Pd(PPh₃)₄ remain effective, though modern systems based on bulky, electron-rich phosphine ligands (like XPhos) or N-heterocyclic carbenes (NHCs) (like IPr) often provide superior results for challenging substrates.[2]
Visualizing the Process
To better understand the practical and theoretical aspects of this reaction, the following diagrams illustrate a typical experimental workflow and the underlying catalytic cycle.
References
A Comparative Guide to the Conformational Analysis of 2-(Benzyloxy)isonicotinic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the conformational analysis of 2-(benzyloxy)isonicotinic acid and its structurally related analogs. Understanding the three-dimensional arrangement of these molecules is crucial for deciphering their structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This document summarizes key experimental data, details relevant analytical protocols, and visualizes important concepts to aid in research and development.
Conformational Landscape of this compound Analogs
While a crystal structure for this compound is not publicly available, analysis of its close analogs provides significant insight into its likely conformational preferences. The key determinants of the overall shape of these molecules are the torsion angles around the C-O-C ether linkage and the orientation of the carboxylic acid group relative to the pyridine ring.
Below is a summary of crystallographic data from selected analogs, highlighting the dihedral angles that define their conformations.
| Compound/Analog | Key Dihedral Angles (°) | Reference(s) |
| Ligands derived from 2-(benzyloxy)benzoylhydrazine | In a study of aroylhydrazone-based Schiff base ligands derived from 2-(benzyloxy)benzoylhydrazine, the dihedral angle between the benzyl ring and the benzohydrazide moiety was found to vary. For one ligand (HL1), the dihedral angles were 15.48° and 38.78° with the phenyl rings. For another (HL2), these angles were 29.54° and 49.25°, indicating conformational flexibility influenced by the crystalline environment and intermolecular interactions.[1] | [1] |
| (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one | In this chalcone derivative containing benzyloxy groups, the dihedral angles between the pendant phenyl rings of the benzyloxy groups and the phenyl ring to which they are attached are 75.57° and 75.70°.[2] This suggests a significantly twisted conformation for the benzyloxy moiety. | [2] |
| Isonicotinic acid derivatives | Crystal structures of various isonicotinic acid derivatives show that the carboxylic acid group can be coplanar or twisted relative to the pyridine ring, often influenced by intermolecular hydrogen bonding. For instance, in isonicotinic acid (2-hydroxy-3-methoxybenzylidene)hydrazide, an intramolecular hydrogen bond helps to stabilize a planar conformation.[3] In pyrimidine-4-carboxylic acid, the hetero-ring and carboxylate group are coplanar.[4] | [3][4] |
Inference for this compound: Based on the data from these analogs, the conformation of this compound is expected to be flexible, particularly around the ether linkage. The dihedral angle between the benzyl and pyridine rings is likely to be non-planar to minimize steric hindrance. The orientation of the carboxylic acid group will be heavily influenced by the hydrogen bonding network in the crystal lattice. In solution, a dynamic equilibrium of multiple conformers is probable.
Experimental and Computational Protocols
To experimentally determine and computationally model the conformation of this compound and its analogs, the following protocols are recommended.
Single-Crystal X-ray Diffraction
This technique provides the most definitive information about the solid-state conformation.
Methodology:
-
Crystal Growth:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, or mixtures with water) to near saturation.
-
Employ slow evaporation, vapor diffusion, or cooling techniques to promote the growth of single crystals. For example, allow a solution in a loosely covered vial to evaporate slowly over several days.
-
-
Data Collection:
-
Mount a suitable single crystal (typically 0.1-0.3 mm in each dimension) on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD or CMOS). Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data (integration, scaling, and absorption correction).
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model using full-matrix least-squares methods against the experimental data. Anisotropic displacement parameters are typically refined for non-hydrogen atoms. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.
-
-
Data Analysis:
-
Analyze the final refined structure to determine bond lengths, bond angles, and torsion (dihedral) angles that define the molecular conformation.
-
Examine intermolecular interactions, such as hydrogen bonds and π-stacking, to understand the crystal packing.
-
NMR Spectroscopy for Conformational Analysis in Solution
NMR spectroscopy, particularly the Nuclear Overhauser Effect (NOE), provides information about through-space interactions and can be used to deduce the predominant conformation(s) in solution.
Methodology:
-
Sample Preparation:
-
Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) at a concentration of 5-10 mg/mL.
-
-
1D and 2D NMR Data Acquisition:
-
Acquire standard 1D ¹H and ¹³C NMR spectra to assign all proton and carbon signals.
-
Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. Key parameters to optimize include the mixing time (typically 300-800 ms for small molecules) to allow for the buildup of NOE cross-peaks.
-
-
Data Analysis:
-
Integrate the cross-peaks in the NOESY spectrum. The volume of a cross-peak is inversely proportional to the sixth power of the distance between the two interacting protons.
-
Correlate the observed NOEs with inter-proton distances in different possible conformations. For example, an NOE between a proton on the benzyl group and a proton on the pyridine ring would indicate a folded conformation where these two moieties are in close proximity.
-
Use the distance restraints derived from the NOE data in conjunction with molecular modeling to generate a family of solution-state structures consistent with the experimental data.
-
Computational Modeling using Density Functional Theory (DFT)
DFT calculations are a powerful tool for predicting the relative energies of different conformers and for complementing experimental data.
Methodology:
-
Conformational Search:
-
Generate a large number of possible starting conformations using a molecular mechanics force field (e.g., MMFF94) or by systematically rotating all rotatable bonds.
-
-
Geometry Optimization:
-
Optimize the geometry of each of the low-energy conformers from the initial search using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This initial optimization can be followed by a more accurate calculation with a larger basis set (e.g., B3LYP/6-311+G(d,p)).
-
Incorporate a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate the solution-phase environment if comparing to NMR data.
-
-
Frequency Calculations:
-
Perform frequency calculations on all optimized geometries to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).
-
-
Analysis:
-
Compare the relative energies of the optimized conformers to identify the most stable conformations.
-
Analyze the geometric parameters (dihedral angles, bond lengths, etc.) of the low-energy conformers.
-
The calculated NMR chemical shifts and coupling constants for the different conformers can be compared with experimental data to aid in the assignment of the solution-state structure.
-
Visualizations
The following diagrams illustrate the general workflow for conformational analysis and the key structural features relevant to the conformational flexibility of this compound.
Caption: General workflow for the conformational analysis of a small molecule.
Caption: Key rotatable bonds determining the conformation of this compound. (Note: A proper chemical structure image would replace the placeholder text in a full implementation).
References
Safety Operating Guide
Proper Disposal of 2-(Benzyloxy)isonicotinic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of 2-(Benzyloxy)isonicotinic acid is crucial for maintaining a secure laboratory environment and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks of exposure. Based on information for structurally similar compounds, this substance should be treated as a hazardous chemical.
Key Hazards:
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[3]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[3]
-
Lab Coat: A standard laboratory coat to protect clothing and skin.[3]
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[3][4]
Spill Response Protocol
In the event of a spill, prompt and appropriate action is necessary to prevent contamination and exposure.
-
Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[3][4] Once contained, the absorbent material should be swept up and placed into a sealed, labeled container for hazardous waste disposal.[4]
-
Large Spills: For significant spills, evacuate the immediate area to ensure personnel safety. Contact your institution's Environmental Health and Safety (EHS) department immediately for guidance and assistance.[3]
Step-by-Step Disposal Protocol
Due to its nature as a pyridine derivative and an organic acid, this compound and any materials contaminated with it must be treated as hazardous waste.[3][5] Do not dispose of this chemical down the drain or in regular trash.[4]
-
Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[3]
-
Do not mix this waste with other incompatible waste streams. Specifically, store it separately from strong oxidizing agents and acids.[3]
-
-
Waste Collection and Containerization:
-
Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."
-
The label should also list the full chemical name, "this compound," and indicate the associated hazards (e.g., Irritant).
-
-
Storage:
-
Final Disposal:
Summary of Hazard Information
| Hazard Statement | GHS Classification | Precautionary Measures |
| H315: Causes skin irritation | Skin Irritant (Category 2) | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention.[1] |
| H319: Causes serious eye irritation | Eye Irritant (Category 2A) | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| H335: May cause respiratory irritation | STOT SE (Category 3) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2] |
| P501: Disposal | - | Dispose of contents/container to an approved waste disposal plant.[1] |
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-(Benzyloxy)isonicotinic acid
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-(Benzyloxy)isonicotinic acid. The following procedures are based on the hazard profiles of structurally similar compounds and are intended to ensure safe laboratory operations.
Hazard Identification and Classification
This compound and its analogs are classified with the following hazards.[1][2][3][4]
| Hazard Category | GHS Classification | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1][2][3][4] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][2][3][4] |
| Respiratory Irritation | STOT SE 3 | H335: May cause respiratory irritation.[1][2][3][4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure when handling this compound. The following table summarizes the recommended equipment.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z.87.1 standards are required.[5] A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[5][6] |
| Skin Protection | A chemical-resistant lab coat must be worn and fully buttoned.[5] Chemical-resistant gloves (e.g., disposable nitrile gloves) are required.[5][6][7] Gloves should be inspected before use and changed immediately if contaminated.[5] For larger quantities, additional protective clothing and boots may be necessary.[6] |
| Respiratory Protection | All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[5][6] If engineering controls are insufficient, a NIOSH-approved respirator is required.[5] |
Operational and Disposal Plans
Safe Handling Protocol
-
Preparation and Engineering Controls :
-
Donning PPE :
-
Put on all required PPE as detailed in the table above.
-
Ensure gloves are the correct size and free of defects.[5]
-
-
Handling the Compound :
-
Decontamination :
-
Decontaminate the work area with an appropriate solvent and then wash with soap and water.[6]
-
Immediately change any contaminated clothing.
-
Caption: Safe Handling Workflow for this compound.
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle.[5]
-
Waste Segregation and Collection :
-
Solid Waste : All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[5]
-
Unused Compound : The original container with any remaining compound must be disposed of as hazardous chemical waste.[5] Do not empty into drains.[6]
-
-
Disposal Method :
Caption: Waste Disposal Workflow for this compound.
Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[2] Call a poison center or doctor if you feel unwell.[1] |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[2] Wash with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention.[1][2] |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes.[2] Remove contact lenses, if present and easy to do.[1][2] Continue rinsing.[1][2] If eye irritation persists, get medical advice/attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most). Consult a physician. |
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical. Conduct a thorough risk assessment for your specific experimental conditions.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




